molecular formula C3H6BClN2O2 B581889 (1H-Pyrazol-4-yl)boronic acid hydrochloride CAS No. 1256346-38-9

(1H-Pyrazol-4-yl)boronic acid hydrochloride

Cat. No.: B581889
CAS No.: 1256346-38-9
M. Wt: 148.353
InChI Key: CRKPOXLJKQYRQE-UHFFFAOYSA-N
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Description

(1H-Pyrazol-4-yl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C3H6BClN2O2 and its molecular weight is 148.353. The purity is usually 95%.
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Properties

IUPAC Name

1H-pyrazol-4-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2,7-8H,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKPOXLJKQYRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNN=C1)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681674
Record name 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1)
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Molecular Weight

148.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-38-9
Record name Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1H-Pyrazol-4-yl)boronic acid hydrochloride: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core properties and applications of (1H-Pyrazol-4-yl)boronic acid hydrochloride, a critical building block in contemporary organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental characteristics, reactivity, and established protocols, with a strong emphasis on its role in palladium-catalyzed cross-coupling reactions. The guide is structured to offer not just procedural steps but also the underlying scientific principles to empower users in their synthetic endeavors.

Introduction: The Strategic Value of Pyrazole Boronic Acids in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable metabolic stability and versatile binding capabilities.[1] The functionalization of this heterocycle with a boronic acid moiety, particularly as a stable hydrochloride salt, has created a highly valuable and adaptable reagent for synthetic chemists. (1H-Pyrazol-4-yl)boronic acid hydrochloride is a key intermediate for constructing complex molecular architectures, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction.[2][3] Its application is pivotal in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.[2]

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

Table 1: Physicochemical Properties of (1H-Pyrazol-4-yl)boronic acid hydrochloride

PropertyValueReference(s)
Molecular Formula C₃H₆BClN₂O₂[4][5]
Molecular Weight 148.36 g/mol [5]
Appearance White to off-white or light-colored powder/crystalline solid[2]
CAS Number 1256346-38-9[4][5]
Storage Store at 2-8°C under an inert atmosphere.[2][4][5]

The hydrochloride salt form significantly enhances the compound's stability and simplifies handling compared to the free boronic acid. The electron-withdrawing nature of the pyrazole ring directly influences the reactivity of the boronic acid functional group.

Synthesis and Reactivity
3.1. Synthetic Routes

The synthesis of pyrazole boronic acids can be achieved through various methods. A common approach involves a halogen-metal exchange of a halo-pyrazole precursor, followed by quenching with a trialkyl borate. For instance, 1-alkyl-4-iodopyrazole can be converted to a Grignard reagent, which then reacts with a boron-containing reagent to yield the desired boronic acid ester.[6] Another method involves the reaction of pyrazole with iodine and hydrogen peroxide to generate 4-iodopyrazole, which is then further functionalized.[6]

3.2. The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The paramount application of (1H-Pyrazol-4-yl)boronic acid hydrochloride lies in its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the linkage of the pyrazole ring to a diverse range of aryl and heteroaryl systems.[3][7]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that hinges on the interplay between Pd(0) and Pd(II) oxidation states.[8]

SuzukiMiyaura cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal [R²B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 CoupledProduct Coupled Product (R¹-R²) RedElim->CoupledProduct ArX Aryl Halide (R¹-X) ArX->OxAdd BoronicAcid (1H-Pyrazol-4-yl)boronic acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

The process begins with the oxidative addition of an aryl halide to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[8]

The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride with an aryl bromide.

Materials:

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the aryl bromide (0.1 mmol), (1H-Pyrazol-4-yl)boronic acid hydrochloride (1.1 equivalents), sodium carbonate (2.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol %).[9]

  • Inert Atmosphere: Seal the tube and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (2 mL) to the reaction mixture.[9]

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C and stir for 6 hours.[9]

  • Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

protocol_flowchart start Start step1 Combine Reactants: Aryl Bromide, Boronic Acid, Base, and Pd Catalyst start->step1 step2 Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) step1->step2 step3 Add Degassed Solvent (Dioxane/Water) step2->step3 step4 Heat Reaction Mixture (90°C for 6h) step3->step4 step5 Monitor Reaction Progress (TLC or LC-MS) step4->step5 step6 Aqueous Work-up (Extraction) step5->step6 step7 Purify Product (Column Chromatography) step6->step7 end_node End step7->end_node

Caption: Figure 2. Experimental workflow for the Suzuki-Miyaura protocol.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with (1H-Pyrazol-4-yl)boronic acid hydrochloride.

  • Hazard Identification: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[10] It is harmful if swallowed.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11][12][13][14]

  • Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[14] Do not eat, drink, or smoke when using this product.[11][14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4][5] Recommended storage temperature is 2-8°C.[2][4][5] Keep away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

(1H-Pyrazol-4-yl)boronic acid hydrochloride stands out as a versatile and powerful reagent in the toolkit of the modern synthetic chemist. Its stability, coupled with its reactivity in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, makes it an invaluable asset for the synthesis of novel compounds in the pharmaceutical and material science sectors.[2][16] The information and protocols detailed in this guide provide a solid foundation for the successful and safe implementation of this compound in a research and development setting.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17750278, 1H-Pyrazole-4-boronic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45158882, (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride. [Link]

  • Lead Sciences. (1H-Pyrazol-4-yl)boronic acid hydrochloride. [Link]

  • Google Patents. CN103601744A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

  • Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • Capot Chemical. MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. [Link]

  • Google Patents. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link]

  • National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • International Journal of Novel Research and Development. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]

Sources

synthesis and discovery of (1H-Pyrazol-4-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Discovery of (1H-Pyrazol-4-yl)boronic acid hydrochloride

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle is a cornerstone in the design of a multitude of therapeutic agents due to its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[2] The strategic incorporation of the pyrazole moiety is a validated approach in the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][2]

(1H-Pyrazol-4-yl)boronic acid and its derivatives, particularly its more stable pinacol ester and hydrochloride salt forms, have emerged as indispensable building blocks in drug discovery pipelines.[3][4] Their value lies in their utility as key coupling partners in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[3] This reaction facilitates the efficient and precise formation of carbon-carbon bonds, enabling chemists to construct complex molecular architectures from simpler precursors.[5] This guide provides a detailed exploration of the synthesis, characterization, and application of (1H-Pyrazol-4-yl)boronic acid hydrochloride, offering field-proven insights for researchers and drug development professionals.

Core Synthesis Strategies: From Precursor to Product

The synthesis of (1H-Pyrazol-4-yl)boronic acid typically proceeds through its more stable pinacol ester intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Two primary and robust synthetic routes have been established: palladium-catalyzed borylation of a halogenated pyrazole and a metal-halogen exchange route followed by borylation.

Route 1: Palladium-Catalyzed Miyaura Borylation

This is arguably the most common and scalable approach. The logic behind this method hinges on the catalytic cycle of palladium, which facilitates the coupling of a C-X bond (where X is a halide, typically I or Br) with a boron source. The use of a protecting group on the pyrazole nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is critical to prevent side reactions and improve solubility and yields.

The overall transformation involves two key stages:

  • Borylation: A 1-Boc-4-halopyrazole is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

  • Deprotection: The Boc group is removed from the resulting boronic ester to yield the final N-unsubstituted pyrazole.

cluster_synthesis Route 1: Palladium-Catalyzed Borylation Workflow Start Start: 1-Boc-4-iodopyrazole Reagents Reagents: - Bis(pinacolato)diboron (B₂pin₂) - Pd(dppf)Cl₂ (Catalyst) - KOAc (Base) - Dioxane (Solvent) Reaction1 Miyaura Borylation Reaction (Heat, Inert Atmosphere) Start->Reaction1 Reagents->Reaction1 Intermediate Intermediate: 1-Boc-4-(pinacolato)pyrazole Reaction1->Intermediate Deprotection Boc Deprotection (Thermal or Acidic) Intermediate->Deprotection Product_Ester Product: Pyrazole-4-boronic acid pinacol ester Deprotection->Product_Ester Hydrolysis Hydrolysis & HCl Addition Product_Ester->Hydrolysis Final_Product Final Product: (1H-Pyrazol-4-yl)boronic acid HCl Hydrolysis->Final_Product

Caption: Workflow for Palladium-Catalyzed Synthesis.

Route 2: Halogen-Metal Exchange and Borylation

An alternative strategy involves a halogen-metal exchange at low temperatures, creating a nucleophilic pyrazolyl species that then reacts with a boron-containing electrophile. This method is particularly useful when the palladium-catalyzed route is sluggish or yields are low. It typically begins with a 1-substituted-4-bromopyrazole.

The key steps are:

  • Lithiation: The 4-bromopyrazole is treated with a strong organolithium base, such as n-hexyllithium, at very low temperatures (e.g., below -70°C) to form a 4-lithiopyrazole intermediate.

  • Borylation: The lithiated intermediate is quenched with a borate ester, like trimethyl borate or triisopropyl borate.

  • Esterification: The resulting boronic acid is then esterified in situ or in a subsequent step with pinacol to afford the stable pinacol ester.

cluster_synthesis_2 Route 2: Organolithium Workflow Start Start: 1-Substituted-4-bromopyrazole Step1 Lithiation (n-Hexyllithium, THF, < -70°C) Start->Step1 Intermediate 4-Lithiopyrazole Intermediate Step1->Intermediate Step2 Borylation (Trialkyl borate) Intermediate->Step2 Intermediate2 Boronic Acid Intermediate Step2->Intermediate2 Step3 Esterification with Pinacol Intermediate2->Step3 Product_Ester Product: 1-Substituted Pyrazole Boronic Ester Step3->Product_Ester Deprotection N-Deprotection (if applicable) Product_Ester->Deprotection Hydrolysis Hydrolysis & HCl Addition Deprotection->Hydrolysis Final_Product Final Product: (1H-Pyrazol-4-yl)boronic acid HCl Hydrolysis->Final_Product

Caption: Workflow for Organolithium-based Synthesis.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with causality for each step explained.

Protocol 1: Palladium-Catalyzed Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[6]

This protocol is adapted from established patent literature.[6]

Step A: Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Reactor Setup: To a dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-Boc-4-iodopyrazole (e.g., 29.4 g, 0.1 mol), bis(pinacolato)diboron (25.4 g, 0.1 mol), and potassium acetate (13.6 g, 0.1 mol).

    • Causality: The inert atmosphere (nitrogen) is crucial to prevent the oxidation and deactivation of the palladium catalyst. Potassium acetate acts as the base required for the transmetalation step in the catalytic cycle.

  • Solvent and Catalyst Addition: Add isopropanol (200 mL) as the solvent, followed by the catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.82 g, 0.001 mol).[6]

    • Causality: Isopropanol is an effective solvent for this reaction. The dppf ligand on the palladium catalyst provides the stability and electronic properties necessary for an efficient catalytic turnover.

  • Reaction Execution: Degas the mixture by bubbling nitrogen through it for 15 minutes. Heat the mixture to reflux (approx. 82°C) and maintain for 16 hours.

    • Causality: Heating provides the necessary activation energy for the reaction. The extended reaction time ensures the consumption of the starting material.

  • Workup and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and filter it to remove inorganic salts. Concentrate the filtrate under reduced pressure. Extract the residue with an organic solvent like petroleum ether and purify by column chromatography or recrystallization to yield the product as a solid. A typical yield is around 85%.[6]

Step B: Deprotection to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole [6]

  • Thermal Deprotection: Place the 1-Boc-protected pyrazole boronic ester (e.g., 24.2 g) into a reaction flask and heat to 180°C with stirring.[6]

    • Causality: At this temperature, the Boc group thermally decomposes, releasing isobutylene and carbon dioxide gas. The reaction is complete when gas evolution ceases.

  • Purification: Cool the molten residue to room temperature. Add petroleum ether and stir vigorously for 30 minutes to induce precipitation/trituration.

    • Causality: The product is a solid that is poorly soluble in petroleum ether, while any non-polar impurities remain in solution. This serves as a simple and effective purification step.

  • Isolation: Collect the solid product by suction filtration and dry under vacuum. A typical yield for this step is around 80%.[6]

Protocol 2: Conversion to (1H-Pyrazol-4-yl)boronic acid hydrochloride
  • Ester Hydrolysis: Dissolve the pyrazole-4-boronic acid pinacol ester in a suitable solvent mixture like acetone/water. Add an aqueous acid (e.g., 2M HCl) and stir at room temperature until TLC or LC-MS analysis indicates complete conversion to the free boronic acid.

  • Salt Formation and Isolation: If not already in the hydrochloride form, carefully add a stoichiometric amount of concentrated HCl to a solution of the free boronic acid in a suitable solvent (e.g., diethyl ether or isopropanol). The hydrochloride salt will typically precipitate out of solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Store under an inert atmosphere at 2-8°C.[7]

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.

PropertyValueSource
Compound Name (1H-Pyrazol-4-yl)boronic acid hydrochloride[7]
CAS Number 1256346-38-9[7]
Molecular Formula C₃H₆BClN₂O₂[7]
Molecular Weight 148.36 g/mol [7]
Appearance White to light orange powder[3]
Purity Typically >95%[7]
Storage Inert atmosphere, 2-8°C[7]

Spectroscopic Data (for Pinacol Ester intermediate):

  • ¹H-NMR (400MHz, CDCl₃) δ: 7.91 (s, 2H), 5.78 (brs, 1H), 1.33 (s, 12H).[6]

    • Interpretation: The two singlets at 7.91 ppm correspond to the two equivalent protons on the pyrazole ring. The broad singlet at 5.78 ppm is the N-H proton. The large singlet at 1.33 ppm represents the 12 equivalent protons of the two methyl groups on the pinacol ester.

Application in Drug Discovery: A Versatile Building Block

The discovery and development of (1H-Pyrazol-4-yl)boronic acid and its derivatives have significantly impacted drug discovery programs.[3] Its primary role is as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in kinase inhibitors.[3][4]

The pyrazole boronic acid serves as the "nucleophilic" partner in the coupling, transferring the pyrazole ring to an electrophilic partner (typically an aryl or heteroaryl halide/triflate) under palladium catalysis. This strategic bond formation is a key step in the synthesis of numerous approved drugs and clinical candidates.

cluster_application Role in Drug Discovery via Suzuki Coupling BuildingBlock (1H-Pyrazol-4-yl)boronic acid (or Pinacol Ester) Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) BuildingBlock->Reaction Partner Aryl/Heteroaryl Halide (Ar-X) Partner->Reaction Product Complex Molecule (Pyrazole-Ar) Reaction->Product API Active Pharmaceutical Ingredients (APIs) Product->API Drugs Kinase Inhibitors (e.g., Ruxolitinib) Anticancer Agents Anti-inflammatory Drugs API->Drugs leads to

Caption: Application of Pyrazole Boronic Acid in API Synthesis.

Examples of Pyrazole-Containing Drugs:

  • Ruxolitinib: A Janus kinase (JAK) inhibitor used to treat myelofibrosis. The synthesis of Ruxolitinib utilizes a pyrazole-containing building block derived from intermediates like pyrazole-4-boronic acid pinacol ester.[8]

  • Baricitinib: Another JAK inhibitor approved for treating rheumatoid arthritis.[1]

  • Ibrutinib & Axitinib: Kinase inhibitors used in cancer therapy that feature the pyrazole scaffold.[1]

The availability of high-purity (1H-Pyrazol-4-yl)boronic acid hydrochloride and its ester precursors is therefore a critical enabler for innovation in pharmaceutical R&D, allowing for the rapid exploration of chemical space and the efficient synthesis of novel drug candidates.[4][8]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, 1H-Pyrazole-4-boronic acid is associated with the following hazards:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling the compound in a well-ventilated fume hood.[10]

References

  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • CN104558000A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Al-Ostoot, F.H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
  • S. Sudharani, et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. [Link]

  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • 1H-Pyrazole-4-boronic acid - PubChem. National Institutes of Health. [Link]

  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Innovations in Pharmaceutical Intermediates: The Value of Pyrazole-4-Boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride - Lead Sciences. [Link]

  • The Role of Pyrazole Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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An In-depth Technical Guide on the Core Mechanism of Action of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Targeting IDO1 in Cancer Therapy

The landscape of oncology is undergoing a profound transformation, driven by the advent of immunotherapies that harness the body's own immune system to combat malignancies. Central to this revolution is the concept of dismantling the tumor's defenses against immune surveillance. Tumor cells employ a variety of tactics to create an immunosuppressive microenvironment, thereby ensuring their survival and proliferation. One of the key metabolic pathways co-opted by tumors for this purpose is the catabolism of the essential amino acid tryptophan, catalyzed by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This guide provides a comprehensive technical overview of the mechanism of action of IDO1 inhibition, a pivotal strategy in modern immuno-oncology. While various chemical scaffolds can be employed to achieve this inhibition, with precursors like (1H-Pyrazol-4-yl)boronic acid hydrochloride serving as versatile building blocks in medicinal chemistry for a range of targeted therapies, this document will focus on the well-elucidated mechanisms of potent and selective IDO1 inhibitors.[1][2]

The IDO1 Pathway: A Master Regulator of Immune Tolerance

Indoleamine 2,3-dioxygenase 1 is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[3][4][5] In normal physiological contexts, IDO1 plays a crucial role in maintaining immune homeostasis and preventing excessive inflammatory responses. However, in the tumor microenvironment, its overexpression by cancer cells, as well as by stromal and immune cells, becomes a formidable barrier to an effective anti-tumor immune response.[6][7][8]

The immunosuppressive effects of IDO1 are twofold:

  • Tryptophan Depletion: The rapid consumption of tryptophan in the tumor microenvironment starves proliferating T-lymphocytes, which are highly sensitive to the availability of this essential amino acid. This "tryptophan desert" leads to the arrest of T-cell proliferation and the induction of anergy (a state of functional unresponsiveness).[3][9][10]

  • Accumulation of Immunosuppressive Metabolites: The enzymatic activity of IDO1 results in the production of kynurenine and its downstream metabolites. These molecules are not merely byproducts; they are bioactive signaling molecules that actively suppress the immune system. They promote the differentiation and activation of regulatory T cells (Tregs), which dampen the activity of effector T cells, and induce the apoptosis (programmed cell death) of cytotoxic T-lymphocytes and Natural Killer (NK) cells.[7][9][11][]

This concerted action of tryptophan starvation and kynurenine-mediated signaling fosters a highly tolerogenic microenvironment, allowing the tumor to evade immune destruction.[6][7]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Response Tumor_Cell Tumor Cell / APC IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Overexpression Tryptophan Tryptophan Tryptophan->IDO1 Catabolism T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Proliferation IDO1->Tryptophan Depletion Kynurenine Kynurenine & Metabolites IDO1->Kynurenine Production Kynurenine->T_Cell Induces Apoptosis/Anergy Treg_Cell Regulatory T-Cell (Treg) Kynurenine->Treg_Cell Promotes Differentiation Immune_Suppression Immune Suppression Treg_Cell->T_Cell Suppresses Activity

Caption: The IDO1-mediated pathway of immune suppression in the tumor microenvironment.

Mechanism of Action of IDO1 Inhibitors: Reversing Immune Tolerance

The primary mechanism of action of IDO1 inhibitors is the competitive and selective blockade of the IDO1 enzyme. By binding to the active site of IDO1, these small molecules prevent the catalytic conversion of tryptophan to N-formylkynurenine, the initial step in the kynurenine pathway.[3][11] This inhibition leads to a profound remodeling of the tumor microenvironment:

  • Restoration of Tryptophan Levels: By blocking IDO1, inhibitors prevent the depletion of tryptophan, thereby restoring the availability of this essential amino acid for T-cell proliferation and function.[11]

  • Reduction of Immunosuppressive Metabolites: The inhibition of IDO1 directly curtails the production of kynurenine and its downstream metabolites, thus alleviating their suppressive effects on effector T cells and their promotional effects on regulatory T cells.[11]

The net result of IDO1 inhibition is the reversal of the immunosuppressive state within the tumor microenvironment. This "re-awakening" of the immune system allows for the recognition and elimination of tumor cells by cytotoxic T-lymphocytes and other immune effectors.[8][11] It is noteworthy that the anti-tumor activity of potent IDO1 inhibitors is immune-mediated; in immunocompromised preclinical models, these agents show no significant tumor growth inhibition.[13]

IDO1_Inhibition_MOA cluster_TME Tumor Microenvironment cluster_Immune Immune Response IDO1_Inhibitor IDO1 Inhibitor (e.g., Epacadostat) IDO1 IDO1 Enzyme IDO1_Inhibitor->IDO1 Competitive Inhibition Kynurenine Kynurenine (Production Blocked) IDO1->Kynurenine Tryptophan Tryptophan (Levels Restored) T_Cell Effector T-Cell (Proliferation & Activation) Tryptophan->T_Cell Promotes Kynurenine->T_Cell Inhibition Lifted Treg_Cell Regulatory T-Cell (Treg) (Suppression Reduced) Kynurenine->Treg_Cell Promotion Reduced Tumor_Cell_Lysis Tumor Cell Lysis T_Cell->Tumor_Cell_Lysis Mediates

Caption: The mechanism of action of IDO1 inhibitors in reversing immune suppression.

Molecular Interactions and Binding Modes

A deeper understanding of the mechanism of action requires an examination of the molecular interactions between IDO1 inhibitors and the enzyme. Potent inhibitors like Epacadostat (INCB024360) are designed to fit snugly within the active site of IDO1. For instance, the hydroxyamidine moiety of Epacadostat forms a coordinate covalent bond with the ferrous iron of the heme group, which is essential for the enzyme's catalytic activity.[13] Other parts of the inhibitor molecule make specific contacts with amino acid residues lining the active site pocket, ensuring high affinity and selectivity.[13]

It is important to note that different IDO1 inhibitors can have distinct binding mechanisms. While some, like Epacadostat, are competitive inhibitors that bind to the heme cofactor, others may be irreversible or target the apo-form of the enzyme (the enzyme without its heme cofactor).[3] These differences in binding mode can influence the inhibitor's potency and pharmacological profile.[3]

Inhibitor ClassBinding TargetMechanismConsequence
Hydroxyamidines (e.g., Epacadostat) Heme-bound IDO1Competitive, reversibleBlocks tryptophan binding and catalysis.[3][13]
BMS-986205 Apo-IDO1IrreversibleCompetes with heme for binding to the apo-enzyme.[3]
Tryptophan Analogues Heme-bound IDO1CompetitiveMimic the natural substrate to occupy the active site.[14]

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of IDO1 inhibitors and the elucidation of their mechanism of action rely on a suite of robust biochemical and cell-based assays.

Enzymatic Assays

These assays directly measure the catalytic activity of purified recombinant IDO1 enzyme. A common method involves incubating the enzyme with the test compound and the substrate, tryptophan. The production of N-formylkynurenine is then quantified, often through a secondary reaction that yields a fluorescent or colorimetric signal.[4]

Step-by-Step Protocol for a Fluorometric IDO1 Enzyme Assay:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5), recombinant human IDO1 enzyme, D-tryptophan substrate, and cofactors (e.g., ascorbate, methylene blue).

  • Compound Dilution: Serially dilute the test inhibitor to create a concentration gradient.

  • Reaction Initiation: In a microplate, combine the assay buffer, IDO1 enzyme, and the test inhibitor at various concentrations. Initiate the enzymatic reaction by adding tryptophan.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 15-30 minutes).

  • Reaction Termination and Signal Development: Stop the reaction and add a developer reagent that selectively reacts with N-formylkynurenine to produce a fluorescent product.[4]

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation at 402 nm and emission at 488 nm).[4]

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzymatic_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep reaction Set up Reaction in Microplate (Enzyme + Inhibitor + Substrate) prep->reaction incubation Incubate at Room Temperature reaction->incubation stop_develop Stop Reaction & Add Fluorogenic Developer incubation->stop_develop read Measure Fluorescence stop_develop->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: A generalized workflow for an in vitro IDO1 enzymatic assay.

Cell-Based Functional Assays

While enzymatic assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context for evaluating a compound's efficacy.[3][10][15] These assays typically use a cancer cell line that expresses IDO1, often induced by treatment with interferon-gamma (IFN-γ).[16] The activity of IDO1 is assessed by measuring the concentration of kynurenine secreted into the cell culture medium.[3][16]

Step-by-Step Protocol for a Cell-Based Kynurenine Measurement Assay:

  • Cell Culture: Plate an IDO1-expressing cancer cell line (e.g., HeLa or SKOV-3) in a multi-well plate.

  • IDO1 Induction: Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.

  • Compound Treatment: Add the test inhibitor at various concentrations to the cell culture medium.

  • Incubation: Incubate the cells for a period sufficient for kynurenine to accumulate in the medium (e.g., 24-48 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Kynurenine Detection: Measure the kynurenine concentration in the supernatant. A common method involves a colorimetric reaction with p-dimethylaminobenzaldehyde (p-DMAB), which can be read on a spectrophotometer.[17] Alternatively, more sensitive methods like HPLC or LC-MS/MS can be employed.[15][17]

  • Data Analysis: Determine the IC50 value by plotting the kynurenine concentration against the inhibitor concentration.

T-Cell Co-culture Assays

To directly assess the impact of IDO1 inhibition on T-cell function, co-culture assays are employed. In this setup, IDO1-expressing cancer cells are cultured together with T-cells (e.g., from peripheral blood mononuclear cells or a T-cell line like Jurkat).[16] The ability of an IDO1 inhibitor to rescue T-cell proliferation and cytokine production (e.g., IFN-γ) in this immunosuppressive environment is then measured.[3][11]

Concluding Remarks and Future Directions

The inhibition of the IDO1 enzyme represents a cornerstone of modern immuno-oncology research. The mechanism of action, centered on the reversal of a key metabolic pathway of immune suppression, has been extensively validated. While early clinical trials with first-generation IDO1 inhibitors in combination with checkpoint blockade yielded mixed results, the scientific rationale for targeting this pathway remains strong.[6][14][18][19] Ongoing research is focused on developing next-generation inhibitors with improved pharmacological properties, identifying predictive biomarkers to select patients most likely to benefit, and exploring novel combination strategies to overcome resistance mechanisms. The in-depth understanding of the mechanism of action detailed in this guide is fundamental to these future endeavors and will undoubtedly continue to fuel innovation in the field of cancer immunotherapy.

References

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  • Yue, E. W., Sparks, R., & Combs, A. P. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. Available from: [Link]

  • Yue, E. W., Sparks, R., & Combs, A. P. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. Available from: [Link]

  • Iacono, A., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1168915. Available from: [Link]

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  • Zhai, L., et al. (2018). The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy. Frontiers in Immunology, 9, 1605. Available from: [Link]

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  • ClinicalTrials.gov. Safety and Tolerability of IDO-1 Inhibition in the Prevention of EBV-related Pathology in EBV Negative Kidney Transplant Recipients Receiving an Organ From EBV Positive Donors. Available from: [Link]

  • Iacono, A., et al. (2024). Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. ACS Pharmacology & Translational Science. Available from: [Link]

  • Li, Y., et al. (2022). The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. Frontiers in Immunology, 13, 894425. Available from: [Link]

  • Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30588–30601. Available from: [Link]

  • Lehtinen, L., et al. (2022). IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer. Frontiers in Immunology, 13, 839502. Available from: [Link]

  • Drug Target Review. Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021-03-18). Available from: [Link]

  • Zhai, L., et al. (2015). Targeting the indoleamine 2,3-dioxygenase pathway in cancer. Expert Opinion on Therapeutic Targets, 20(1), 101–111. Available from: [Link]

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  • Cancer Discovery. Mechanism Found for IDO1 Inhibitor Evasion. (2022-07-06). Available from: [Link]

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  • Frontiers in Immunology. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Available from: [Link]

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  • Röhrig, U. F., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. ChemMedChem, 16(10), 1641–1649. Available from: [Link]

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Sources

The Ascendancy of Pyrazole Boronic Acids: A Technical Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic combination of key structural motifs has proven to be a powerful engine for innovation. Among these, the fusion of the pyrazole nucleus with the boronic acid functionality has given rise to a class of molecules with remarkable versatility and potential: pyrazole boronic acids. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs due to its favorable metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1] Concurrently, the boronic acid group has emerged from a niche functionality to a cornerstone of synthetic chemistry and a key pharmacophore in its own right, most notably with the clinical success of drugs like the proteasome inhibitor bortezomib.[2]

This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of pyrazole boronic acids, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, the nuances of their chemical behavior, and their transformative impact on fields ranging from oncology to optoelectronics.

I. Synthetic Strategies: Crafting the Pyrazole Boronic Acid Core

The synthesis of pyrazole boronic acids requires a strategic approach to introduce the boronic acid or a protected equivalent onto the pyrazole ring. The choice of method is often dictated by the desired substitution pattern (regioisomer) and the presence of other functional groups. For stability and ease of handling, pyrazole boronic acids are frequently prepared and utilized as their pinacol esters.

Palladium-Catalyzed Borylation of Halogenated Pyrazoles

A robust and widely employed method for the synthesis of pyrazole boronic acid pinacol esters is the palladium-catalyzed cross-coupling of a halogenated pyrazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). This approach offers excellent regiocontrol, as the position of the boronic ester is determined by the initial halogenation of the pyrazole ring.

A common precursor for this reaction is a 1-Boc-4-halogenopyrazole. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the pyrazole nitrogen, enhancing solubility and preventing side reactions. The subsequent borylation is typically achieved using a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in the presence of a base like potassium acetate (KOAc).[3] The final step involves the removal of the Boc protecting group, which can be accomplished under thermal conditions.[3]

Experimental Protocol: Synthesis of Pyrazole-4-boronic Acid Pinacol Ester [3]

  • Step 1: Borylation of 1-Boc-4-iodopyrazole.

    • To a solution of 1-Boc-4-iodopyrazole (1.0 equiv.) and bis(pinacolato)diboron (1.1 equiv.) in a suitable solvent such as 1,4-dioxane, add potassium acetate (3.0 equiv.) and Pd(dppf)Cl₂ (0.03 equiv.).

    • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat at 80-100 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Step 2: Deprotection.

    • Heat the purified 1-Boc-4-pyrazole pinacol borate to 140-180 °C in a molten state until gas evolution ceases, indicating the removal of the Boc group.

    • Cool the residue to room temperature, at which point it should solidify.

    • Triturate the solid with a non-polar solvent such as petroleum ether, filter, and dry to obtain the pure pyrazole-4-boronic acid pinacol ester.

Lithiation-Borylation of N-Alkylpyrazoles

An alternative strategy for the synthesis of pyrazole boronic acids, particularly the 5- and 4-isomers, involves the regioselective lithiation of an N-alkylpyrazole followed by quenching with a borate ester.[3][4] The regioselectivity of the lithiation is influenced by the nature of the N-substituent and the reaction conditions. For instance, direct lithiation of 1-methylpyrazole with n-butyllithium (n-BuLi) at low temperatures preferentially occurs at the C5 position. The resulting lithiated species can then be reacted with a trialkyl borate, such as triisopropyl borate, followed by acidic workup and esterification with pinacol to yield the corresponding pyrazole-5-boronic acid pinacol ester.[3]

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-5-boronic Acid Pinacol Ester [3]

  • Step 1: Lithiation and Borylation.

    • Dissolve 1-methylpyrazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add a solution of n-butyllithium in hexanes (1.1 equiv.) and stir the mixture at -78 °C for 1 hour.

    • Add triisopropyl borate (1.2 equiv.) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Step 2: Esterification and Purification.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude boronic acid in a suitable solvent, add pinacol (1.1 equiv.), and stir at room temperature. The removal of water, for example by azeotropic distillation, may be required to drive the reaction to completion.

    • Purify the resulting pinacol ester by column chromatography on silica gel to obtain 1-methyl-1H-pyrazole-5-boronic acid pinacol ester.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. Iridium-based catalysts, in conjunction with ligands such as 2,2'-bipyridine, are particularly effective for this transformation. The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, with borylation occurring at the most accessible C-H bond. For pyrazoles, the regioselectivity can be influenced by the substituents on the ring. For example, 3-trifluoromethylpyrazole is borylated at the C5 position, where both steric and electronic effects direct the borylation.

G cluster_synthesis Synthesis of Pyrazole Boronic Acids Halogenated Pyrazole Halogenated Pyrazole Pd-Catalyzed Borylation Pd-Catalyzed Borylation Halogenated Pyrazole->Pd-Catalyzed Borylation N-Alkylpyrazole N-Alkylpyrazole Lithiation-Borylation Lithiation-Borylation N-Alkylpyrazole->Lithiation-Borylation Pyrazole Pyrazole Ir-Catalyzed C-H Borylation Ir-Catalyzed C-H Borylation Pyrazole->Ir-Catalyzed C-H Borylation Pyrazole Boronic Acid/Ester Pyrazole Boronic Acid/Ester Pd-Catalyzed Borylation->Pyrazole Boronic Acid/Ester Lithiation-Borylation->Pyrazole Boronic Acid/Ester Ir-Catalyzed C-H Borylation->Pyrazole Boronic Acid/Ester

Caption: Synthetic routes to pyrazole boronic acids.

II. Structural Elucidation and Physicochemical Properties

The utility of pyrazole boronic acids is intrinsically linked to their structural and physicochemical properties. Understanding these characteristics is paramount for their effective application in various fields.

Structural Features

X-ray crystallography studies on pyrazole-containing boronate complexes reveal important structural details. For example, the crystal structure of a six-membered pyrazole diphenylborinate complex demonstrated a pseudo-tetrahedral geometry around the boron center, which is chelated by the pyrazole nitrogen and an adjacent oxygen atom.[5] This chelation can influence the reactivity and stability of the boronic acid moiety.

Stability

Boronic acids are known to be susceptible to degradation, particularly through protodeboronation and oxidation.[6] The stability of pyrazole boronic acids is influenced by the electronic nature of the pyrazole ring and the substituents present. Electron-withdrawing groups on the pyrazole ring can increase the Lewis acidity of the boron atom, potentially affecting its stability and reactivity.

To enhance stability, pyrazole boronic acids are often converted to their corresponding pinacol esters. These esters are generally more robust and can be purified by silica gel chromatography, a significant advantage over many free boronic acids which can be unstable under these conditions.[6]

DerivativeGeneral StabilityNotes
Pyrazole Boronic Acid ModerateSusceptible to protodeboronation and oxidation. Stability is pH and substituent dependent.[6]
Pyrazole Boronic Acid Pinacol Ester HighGenerally stable to air, moisture, and chromatography.[6] Preferred form for storage and many synthetic applications.
Acidity (pKa)

The pKa of a boronic acid is a critical parameter that influences its interaction with diols and its behavior in biological systems. The pKa of arylboronic acids is sensitive to the electronic nature of the substituents on the aromatic ring.[7] While specific pKa values for a wide range of pyrazole boronic acids are not extensively tabulated, it is expected that the electron-deficient nature of the pyrazole ring, as well as the presence of electron-withdrawing or -donating groups, will modulate the Lewis acidity of the boron atom and thus the pKa.

III. Applications in Drug Discovery

The dual-functionality of pyrazole boronic acids, combining the proven pharmacophoric features of the pyrazole ring with the unique reactivity of the boronic acid moiety, has made them highly valuable in drug discovery.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrazole scaffold is a common feature in many kinase inhibitors. The incorporation of a boronic acid group can provide an additional point of interaction with the kinase active site, potentially leading to enhanced potency and selectivity. Pyrazole boronic acid derivatives have been investigated as inhibitors of several kinase families, including Janus kinases (JAKs) and c-Jun N-terminal kinases (JNKs).[8]

The JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a crucial signaling cascade that transduces signals from cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis.[9] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[10] JAK inhibitors act by competing with ATP for the kinase domain of JAK proteins, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[5][11]

G cluster_pathway JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation JAK->Receptor 3. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 5. STAT Phosphorylation STAT->Receptor 4. STAT Recruitment STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization P P Nucleus Nucleus STAT_dimer->Nucleus 7. Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 8. Gene Regulation Pyrazole_BA_Inhibitor Pyrazole Boronic Acid Inhibitor Pyrazole_BA_Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a pyrazole boronic acid inhibitor.

Structure-Activity Relationship (SAR) Insights:

SAR studies on pyrazole-based kinase inhibitors have provided valuable insights for the design of more potent and selective compounds. For example, in a series of 4-(pyrazol-3-yl)-pyrimidine JNK3 inhibitors, the substitution pattern on the pyrazole ring was found to significantly impact inhibitory activity.[8] While a free NH on the pyrazole was associated with poor brain penetration, N-alkylation, although reducing polarity, also led to a decrease in potency. This highlights the delicate balance between physicochemical properties and biological activity that must be considered in drug design.[8]

Compound/ScaffoldTarget KinaseIC₅₀ (µM)Key SAR ObservationReference
4-(Pyrazol-3-yl)-pyrimidineJNK30.63Core scaffold for further optimization.[8]
N-Methylated pyrazole derivativeJNK31.45N-alkylation decreased potency.[8]
PyrazolobenzodiazepineCDK2PotentA novel class of CDK2 inhibitors.[12]
Building Blocks for Complex Molecules via Suzuki-Miyaura Coupling

Pyrazole boronic acids are indispensable building blocks in organic synthesis, primarily through their participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of C-C bonds between the pyrazole ring and various aryl or heteroaryl halides, providing a powerful tool for the construction of complex molecular architectures found in many pharmaceuticals and advanced materials.[13]

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Pyrazole Boronic Acid/Ester Pyrazole Boronic Acid/Ester Pd Catalyst + Base Pd Catalyst + Base Pyrazole Boronic Acid/Ester->Pd Catalyst + Base Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->Pd Catalyst + Base Biaryl Product Biaryl Product Pd Catalyst + Base->Biaryl Product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

IV. Applications in Materials Science and Sensing

Beyond their role in drug discovery, pyrazole boronic acids are finding increasing application in the development of advanced materials and chemical sensors.

Organic Light-Emitting Diodes (OLEDs)

The tunable electronic properties and high thermal stability of pyrazole derivatives make them attractive candidates for use in OLEDs as host materials, emitters, or charge-transporting layers.[5] The incorporation of a boronic acid or ester functionality can be a handle for further derivatization to fine-tune the photophysical properties of the material. While direct performance data for pyrazole boronic acids in OLEDs is emerging, related pyrazole and carbazole-based materials have shown promising results, with high external quantum efficiencies.[14]

Material TypeRole in OLEDPerformance MetricReference
Carbazole-based emitterEmitting LayerExternal Quantum Efficiency (EQE): up to 6.2%[14]
Pyridinyl-carbazoleHost MaterialHigh thermal stability (Td > 360 °C)[15]
Fluorescent Sensors

The ability of boronic acids to reversibly bind with diols forms the basis for their use in fluorescent sensors for the detection of saccharides and other diol-containing molecules.[16][17] Pyrazole-based fluorophores can be functionalized with a boronic acid group to create sensors where the binding event leads to a change in fluorescence intensity or wavelength. For example, a pyrazole-based sensor for Ga³⁺ showed a significant increase in fluorescence quantum yield from 0.2% to 57% upon binding to the analyte.[18]

Sensor TypeAnalyteKey Performance MetricReference
Pyrazole-basedGa³⁺Quantum Yield (Φ_F) increase from 0.2% to 57%[18]
Carbazole Pyridinium Boronic AcidGlucoseBinding Constant (K) = 2.3 x 10⁶ M⁻¹[19]

V. Future Perspectives

The field of pyrazole boronic acids is poised for continued growth and innovation. The development of more efficient and regioselective synthetic methods, particularly through C-H activation, will further expand the accessible chemical space. In drug discovery, the design of next-generation kinase inhibitors with improved selectivity profiles and the exploration of new therapeutic targets will remain a key focus. In materials science, the systematic investigation of the structure-property relationships of pyrazole boronic acid-containing materials will pave the way for their integration into advanced electronic and photonic devices. The inherent versatility of this unique class of molecules ensures that they will continue to be a source of novel solutions to challenges in both medicine and technology.

VI. References

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  • Gulevskaya, A. V., & Tyaglivy, A. S. (2013). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Chemistry of Heterocyclic Compounds, 49(1), 146-155. [Link]

  • Lee, K.-I., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6898. [Link]

  • Barber, J., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4473-4477. [Link]

  • O'Neill, S., et al. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances, 14(5), 3235-3241. [Link]

  • Xin, P., et al. (2020). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 5(1), 1-28. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link]

  • Li, Z., et al. (2019). Recent development of boronic acid-based fluorescent sensors. Journal of Materials Chemistry B, 7(20), 3243-3257. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing OLED Technology with Pyrazole-Based Materials. [Link]

  • Lee, K.-I., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6898. [Link]

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  • Ghorbanloo, M., et al. (2019). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. New Journal of Chemistry, 43(1), 163-170. [Link]

  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents.

  • Zhang, Y., et al. (2021). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Journal of Materials Chemistry B, 9(46), 9495-9515. [Link]

  • Mechanisms in Medicine. (2017, June 6). Mechanism of Action of JAK Inhibitors [Video]. YouTube. [Link]

  • Slideshare. (n.d.). JAK-STAT Signalling Pathway. [Link]

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  • Gulevskaya, A. V., & Tyaglivy, A. S. (2013). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Chemistry of Heterocyclic Compounds, 49(1), 146-155. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020211118. [Link]

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  • Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. [Link]

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(1H-Pyrazol-4-yl)boronic acid hydrochloride chemical structure and formula.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1H-Pyrazol-4-yl)boronic acid hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

(1H-Pyrazol-4-yl)boronic acid and its hydrochloride salt are pivotal building blocks in contemporary organic synthesis and medicinal chemistry. The convergence of the biologically significant pyrazole scaffold and the synthetically versatile boronic acid functional group makes this reagent indispensable for the construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's chemical structure, physicochemical properties, synthetic methodologies, and critical applications, with a primary focus on its role in palladium-catalyzed cross-coupling reactions for drug discovery.

Introduction: A Nexus of Privileged Scaffolds

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents, from anti-inflammatory drugs to targeted kinase inhibitors used in oncology.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for potent and selective interactions with biological targets.[1] Concurrently, the advent of boronic acids has revolutionized carbon-carbon bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]

(1H-Pyrazol-4-yl)boronic acid hydrochloride exists at the intersection of these two powerful chemical motifs. It serves as a direct and efficient precursor for introducing the pyrazole moiety onto aryl or heteroaryl systems, a common strategy in the development of novel pharmaceuticals.[5] This guide elucidates the technical nuances of using this valuable reagent.

Core Chemical and Physical Properties

A precise understanding of the reagent's properties is fundamental to its successful application. The compound is most commonly available as its free base or as a hydrochloride salt, with distinct properties.

Chemical Structure and Formula

The hydrochloride salt form enhances stability and can improve handling characteristics compared to the free base. The positive charge is delocalized across the pyrazole ring, with the chloride anion acting as the counter-ion.

A placeholder for the chemical structures of (1H-Pyrazol-4-yl)boronic acid hydrochloride and its corresponding free base.

Physicochemical Data

The following table summarizes the key quantitative data for both the hydrochloride salt and the free base, providing a comparative reference for experimental design.

Property(1H-Pyrazol-4-yl)boronic acid hydrochloride(1H-Pyrazol-4-yl)boronic acid (Free Base)
CAS Number 1256346-38-9[6]763120-58-7[5][7][8]
Molecular Formula C₃H₆BClN₂O₂[6]C₃H₅BN₂O₂[5][7]
Molecular Weight 148.36 g/mol 111.90 g/mol [7][8]
Appearance Not specified; typically a solidWhite to light orange to green powder/crystal[5]
Melting Point Not specified146-151 °C[8]
Purity Custom Synthesis≥95.0%[8]
Storage Conditions Not specified; cool, dry place recommended2-8 °C[5][8]

Synthesis, Stability, and Handling

General Synthetic Strategy

The synthesis of pyrazole boronic acids and their esters typically involves the borylation of a pre-functionalized pyrazole ring. A common and effective method is the lithium-halogen exchange of a 4-halopyrazole at low temperatures, followed by quenching with a trialkyl borate ester (e.g., triisopropyl borate). Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid. The pinacol ester, a common and more stable alternative to the free boronic acid, can be synthesized by reacting the boronic acid with pinacol.[9]

SynthesisWorkflow start Start: 4-Bromo-1H-pyrazole step1 Dissolve in anhydrous THF Cool to -78 °C start->step1 step2 Add n-BuLi or Hexyllithium (Lithium-Halogen Exchange) step1->step2 step3 Quench with Triisopropyl Borate B(O-iPr)₃ step2->step3 step4 Aqueous Acidic Workup (e.g., HCl) step3->step4 product_base Product: (1H-Pyrazol-4-yl)boronic acid step4->product_base Neutralization product_hcl Product: (1H-Pyrazol-4-yl)boronic acid hydrochloride step4->product_hcl Direct Isolation SuzukiCycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_add Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L₂-Pyrazole pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Pyrazole (Product) pd2_trans->product reagents_add Ar-X (Aryl Halide) reagents_add->pd2_add reagents_trans Pyrazole-B(OH)₂ + Base reagents_trans->pd2_add

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following provides a representative, step-by-step methodology for a typical coupling reaction.

Objective : Synthesis of 4-Phenyl-1H-pyrazole from Iodobenzene and (1H-Pyrazol-4-yl)boronic acid.

Materials :

  • (1H-Pyrazol-4-yl)boronic acid (1.1 equiv.)

  • Iodobenzene (1.0 equiv.)

  • Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv.)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure :

  • Vessel Preparation : To a flame-dried Schlenk tube, add (1H-Pyrazol-4-yl)boronic acid, iodobenzene, Pd(PPh₃)₄, and Na₂CO₃.

  • Inert Atmosphere : Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical step, as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.

  • Reaction : Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (iodobenzene) is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-Phenyl-1H-pyrazole.

Significance in Drug Discovery

The pyrazolyl-aryl motif constructed using this reagent is prevalent in a multitude of clinically relevant molecules, particularly kinase inhibitors. [1]The pyrazole ring often serves as a hinge-binding motif, forming key hydrogen bonds in the ATP-binding pocket of kinases.

Examples of Drug Scaffolds :

  • Janus Kinase (JAK) Inhibitors : Molecules like Baricitinib contain a core structure where a heterocycle is linked to a pyrazole, a bond that can be formed via Suzuki coupling. [1]* c-Met Kinase Inhibitors : The synthesis of potent c-Met inhibitors often relies on the coupling of pyrazole boronic acids or their esters. [10][11]* VEGF, Aurora, and ALK Inhibitors : The pinacol ester of 1H-pyrazole-4-boronic acid is explicitly cited as a reagent for preparing inhibitors of these important cancer-related kinases. [10] The ability to rapidly generate diverse libraries of pyrazolyl-aryl compounds using (1H-Pyrazol-4-yl)boronic acid hydrochloride makes it an invaluable tool for structure-activity relationship (SAR) studies in the hit-to-lead and lead optimization phases of drug development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750278, 1H-Pyrazole-4-boronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45158882, (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride. Retrieved from [Link]

  • Lead Sciences. (n.d.). (1H-Pyrazol-4-yl)boronic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. Available at: [Link]

  • Silva, V. L. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2957. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

  • Sharma, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 2011-2035. Available at: [Link]

  • ACS Publications. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4930. Available at: [Link]

Sources

CAS number for (1H-Pyrazol-4-yl)boronic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1H-Pyrazol-4-yl)boronic acid hydrochloride: A Strategic Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (1H-Pyrazol-4-yl)boronic acid hydrochloride, a critical reagent for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the strategic and practical reasoning behind its use, focusing on its pivotal role in constructing complex molecular architectures for therapeutic applications.

Introduction: The Ascendancy of Pyrazole Boronic Acids

In the landscape of medicinal chemistry, certain molecular motifs consistently reappear in successful therapeutic agents. The pyrazole ring is one such "privileged scaffold," valued for its unique electronic properties and ability to engage in various biological interactions.[1][2] When functionalized with a boronic acid group, the pyrazole scaffold is transformed into a versatile building block, ready for precise and efficient integration into larger molecules via cross-coupling reactions.[3]

Boronic acids have become indispensable tools, a fact underscored by the growing number of boron-containing drugs, such as the proteasome inhibitor Bortezomib, which have reached the market.[4] (1H-Pyrazol-4-yl)boronic acid hydrochloride sits at the confluence of these two powerful chemical concepts, offering a reliable and effective means to incorporate the pyrazole core into novel drug candidates.

Core Compound Profile: Identification and Properties

Precise identification is the bedrock of reproducible science. The subject of this guide is the hydrochloride salt, which possesses a distinct Chemical Abstracts Service (CAS) number from its free base form.

  • Compound: (1H-Pyrazol-4-yl)boronic acid hydrochloride

  • CAS Number: 1256346-38-9 [5]

The parent compound, (1H-Pyrazol-4-yl)boronic acid, is also frequently referenced and has the CAS Number 763120-58-7.[6][7][8]

Below is the chemical structure of (1H-Pyrazol-4-yl)boronic acid hydrochloride.

Caption: Structure of (1H-Pyrazol-4-yl)boronic acid hydrochloride.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 1256346-38-9[5]
Molecular Formula C₃H₆BClN₂O₂
Molecular Weight 148.36 g/mol
Synonyms Pyrazole-4-boronic acid hydrochloride salt
Storage Conditions 2-8°C, Inert atmosphere[5][8]
Parent Compound CAS 763120-58-7 ((1H-Pyrazol-4-yl)boronic acid)[6][7][8]
Parent Mol. Formula C₃H₅BN₂O₂[6][7]
Parent Mol. Weight 111.90 g/mol [6][7][8]

The Strategic Advantage: Why Use a Hydrochloride Salt?

From an applications perspective, the choice between a free boronic acid and its salt form is a critical decision rooted in practicality and reaction integrity. While the free (1H-Pyrazol-4-yl)boronic acid is functional, it is prone to dehydration, forming cyclic boroxine anhydrides. This process alters the stoichiometry and can introduce variability into reactions.

The hydrochloride salt form offers several field-proven advantages:

  • Enhanced Stability: The salt is generally more stable to air and moisture, preventing the formation of boroxines and ensuring a longer shelf-life. This is crucial for maintaining reagent integrity in both academic labs and large-scale pharmaceutical manufacturing.

  • Improved Handling: The salt is typically a more free-flowing solid, making it easier to weigh and handle accurately compared to the potentially clumpy free acid.

  • Predictable Stoichiometry: By using the stable salt, a researcher can be more confident in the molar quantity of the reagent being added to a reaction, leading to more consistent and reproducible outcomes.

When this reagent is used in a reaction like the Suzuki-Miyaura coupling, the required base in the reaction mixture neutralizes the hydrochloride, liberating the active boronic acid in situ for its catalytic cycle.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for (1H-Pyrazol-4-yl)boronic acid hydrochloride is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in creating carbon-carbon bonds.[9]

The fundamental mechanism involves a catalytic cycle with a palladium catalyst. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then facilitates the key transmetalation step with the palladium center.[10]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->A Oxidative Addition PdII R¹-Pd(II)L₂-X (Palladium(II) Complex) Transmetal Transmetalation ([R²-B(OH)₃]⁻) PdII->B Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² RedElim Reductive Elimination PdII_R1R2->C Reductive Elimination Product R¹-R² (Coupled Product) Boronate R²-B(OH)₂ + Base ⇌ [R²-B(OH)₃]⁻ (Boronate Formation) Boronate->B A->PdII  R¹-X B->PdII_R1R2 [R²-B(OH)₃]⁻ C->Pd0 R¹-R²

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The pyrazole moiety introduced via this reaction is prevalent in many kinase inhibitors and other targeted therapies, such as Baricitinib, an inhibitor of Janus kinases used to treat rheumatoid arthritis and other inflammatory diseases.[2][7]

Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for coupling (1H-Pyrazol-4-yl)boronic acid hydrochloride with a generic aryl bromide. The causality behind each component choice is explained to ensure success.

Objective: To synthesize a 4-aryl-1H-pyrazole derivative.
Materials:
  • (1H-Pyrazol-4-yl)boronic acid hydrochloride (1.2 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.5 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)

Workflow Diagram:

Workflow start Start: Prepare Schlenk Flask reagents Add Ar-Br, Boronic Acid HCl, Na₂CO₃, and Pd(PPh₃)₄ start->reagents degas Seal and Degas Flask (3x Vacuum/Argon Cycles) reagents->degas solvent Add Degassed Dioxane/Water via Syringe degas->solvent heat Heat Reaction Mixture (e.g., 90°C) with Stirring solvent->heat monitor Monitor Progress via TLC/LC-MS heat->monitor workup Cool, Dilute with Water, and Extract with Ethyl Acetate monitor->workup Upon Completion purify Dry Organic Layer, Concentrate, and Purify via Column Chromatography workup->purify end End: Characterize Final Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (0.1 mmol, 1.0 equiv.), (1H-Pyrazol-4-yl)boronic acid hydrochloride (0.12 mmol, 1.2 equiv.), sodium carbonate (0.25 mmol, 2.5 equiv.), and Pd(PPh₃)₄ (0.005 mmol, 5 mol%).

    • Causality: Using excess boronic acid ensures complete consumption of the often more valuable aryl halide. Sodium carbonate is a crucial, moderately strong base that neutralizes the HCl salt and activates the boronic acid for transmetalation.[11] Pd(PPh₃)₄ is a reliable, albeit air-sensitive, Pd(0) source that initiates the catalytic cycle.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state. Thoroughly degassing the vessel and reagents is non-negotiable for achieving high yields and preventing catalyst decomposition.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (2 mL) to the flask via syringe.

    • Causality: The dioxane/water system is a classic choice for Suzuki couplings. Dioxane solubilizes the organic starting materials and the palladium catalyst, while water is essential for dissolving the inorganic base (Na₂CO₃) and facilitating the formation of the active boronate species.[11]

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for the required time (typically 4-12 hours).

    • Causality: Heating accelerates all steps of the catalytic cycle, particularly the initial oxidative addition and the final reductive elimination. Vigorous stirring is necessary to ensure efficient mixing of the biphasic solvent system.

  • Monitoring and Work-up: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-1H-pyrazole product.

Conclusion: A Cornerstone Reagent for Innovation

(1H-Pyrazol-4-yl)boronic acid hydrochloride is more than just a chemical with a CAS number; it is a strategic tool that empowers chemists to efficiently synthesize complex molecules with high therapeutic potential. Its enhanced stability as a hydrochloride salt ensures reliability and reproducibility in the lab. Its central role in the robust and versatile Suzuki-Miyaura coupling makes it an indispensable building block for accessing the privileged pyrazole scaffold, paving the way for the next generation of targeted therapies in oncology, immunology, and beyond.[2][3]

References

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-boronic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]

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solubility of (1H-Pyrazol-4-yl)boronic acid hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (1H-Pyrazol-4-yl)boronic acid hydrochloride in Organic Solvents

Abstract

(1H-Pyrazol-4-yl)boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry and organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1] The hydrochloride salt form is often utilized to enhance stability and modify the physicochemical properties of the parent molecule. However, a comprehensive understanding of its solubility in various organic solvents is crucial for its effective application in reaction optimization, formulation development, and purification processes. This guide provides a detailed examination of the factors governing the solubility of (1H-Pyrazol-4-yl)boronic acid hydrochloride, offers a theoretical framework for predicting its behavior, and presents robust experimental protocols for accurate solubility determination.

Introduction: The Chemical Context

(1H-Pyrazol-4-yl)boronic acid is a bifunctional molecule featuring a nucleophilic pyrazole ring and an electrophilic boronic acid moiety. This unique electronic profile makes it a versatile reagent in the synthesis of complex pharmaceutical intermediates. The conversion of the parent boronic acid to its hydrochloride salt is a common strategy to improve shelf-life and handling characteristics. This modification, however, fundamentally alters the molecule's polarity and intermolecular forces, thereby having a profound impact on its solubility profile. This guide is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of how this important reagent behaves in different solvent environments.

Physicochemical Properties and Their Influence on Solubility

To understand the solubility of (1H-Pyrazol-4-yl)boronic acid hydrochloride, we must first examine the properties of the parent compound and the transformative effect of salt formation.

Table 1: Physicochemical Properties of (1H-Pyrazol-4-yl)boronic acid

PropertyValueSource
Molecular Formula C₃H₅BN₂O₂[1][2]
Molecular Weight 111.90 g/mol [1][2]
Appearance White to light orange/green solid[1]
Melting Point 146-151 °C
Key Structural Features Pyrazole Ring, Boronic Acid Group (-B(OH)₂)
The Impact of the Hydrochloride Salt

The formation of the hydrochloride salt occurs by protonation of one of the nitrogen atoms on the pyrazole ring. This introduces an ionic character to the molecule, making it significantly more polar than its freebase form. This increased polarity is the single most important factor governing its solubility:

  • Enhanced Solubility in Polar Solvents: The ionic nature of the salt promotes strong ion-dipole interactions with polar solvent molecules, particularly polar protic solvents that can also engage in hydrogen bonding.

  • Diminished Solubility in Nonpolar Solvents: Conversely, the high polarity and ionic character make the salt poorly suited to interact with nonpolar solvents, leading to very low solubility.[3][4]

The Challenge of Boroxine Formation

A critical consideration for all boronic acids is their propensity to undergo reversible dehydration to form a cyclic anhydride known as a boroxine.[5] This equilibrium is influenced by factors such as solvent, temperature, and concentration. The formation of the less polar boroxine can complicate solubility measurements, as the composition of the solid phase may change during the experiment.[3][5]

G cluster_0 Equilibrium in Solution BoronicAcid 3 x (1H-Pyrazol-4-yl)boronic acid (Monomer) Boroxine Boroxine (Trimer Anhydride) BoronicAcid->Boroxine - H₂O Water 3 x H₂O Boroxine->BoronicAcid + H₂O

Caption: Workflow for the dynamic method of solubility determination.

Detailed Step-by-Step Methodology
  • Sample Preparation: Using an analytical balance, accurately weigh a specific mass of (1H-Pyrazol-4-yl)boronic acid hydrochloride and the desired organic solvent into a jacketed glass vessel equipped with a magnetic stir bar. [6]2. Heating and Stirring: Begin vigorous stirring to ensure the suspension is homogenous. Heat the vessel using a circulating bath at a slow and constant rate (e.g., 0.1-0.2 K/min) to maintain near-equilibrium conditions. [6]3. Turbidity Monitoring: Continuously monitor the mixture's turbidity. This is best accomplished with a luminance probe that measures the intensity of light passing through the sample. As the solid dissolves, the light intensity will increase. [6]4. Endpoint Determination: The equilibrium temperature is the point at which the last solid particles dissolve, marked by a sharp, stable increase to maximum light intensity. Record this temperature. [6]5. Data Compilation: Repeat the procedure with different known compositions of solute and solvent to construct a full solubility curve (mole fraction vs. temperature).

Analytical Techniques for Quantification

In cases where solubility is determined by analyzing a saturated solution (the isothermal method), a reliable analytical technique is required to quantify the concentration of the dissolved boronic acid.

  • High-Performance Liquid Chromatography (HPLC): This is a common method, but challenges exist. Since the pyrazole-boronic acid structure may lack a strong UV chromophore, a Refractive Index (RI) detector may be necessary. [7]Alternatively, derivatization can be employed. Care must be taken to avoid on-column hydrolysis or degradation. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹¹B NMR can be used for quantification against a known internal standard. This method is non-destructive but may be less sensitive than chromatography. [9]* Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This powerful technique offers high sensitivity, selectivity, and speed, making it well-suited for analyzing complex mixtures and overcoming some of the challenges associated with traditional HPLC. [10]

Practical Considerations and Best Practices

  • Compound Stability: While the hydrochloride salt form generally enhances stability, it is crucial to store the compound under inert, dry conditions. Boronic acids can be incompatible with strong oxidizing agents. [11][12]* Hygroscopicity: As an organic salt, (1H-Pyrazol-4-yl)boronic acid hydrochloride may be hygroscopic. Handling in a glovebox or dry environment is recommended for accurate measurements.

  • Solvent Purity: Always use high-purity, anhydrous solvents, as trace amounts of water can affect solubility and potentially promote hydrolysis of the boronic acid.

Conclusion

The solubility of (1H-Pyrazol-4-yl)boronic acid hydrochloride is dominated by its highly polar and ionic character. It is expected to be readily soluble in polar protic solvents like methanol and water, moderately soluble in polar aprotic solvents such as DMSO, and largely insoluble in nonpolar media like hexanes, toluene, and ethers. This profile makes it well-suited for reactions conducted in polar environments and allows for straightforward purification via precipitation or washing with nonpolar solvents. Due to the inherent complexities of boronic acid chemistry, including the potential for boroxine formation, the theoretical predictions presented in this guide should be validated with robust experimental methods, such as the dynamic technique, to ensure accurate and reliable data for process optimization and drug development.

References

  • Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 846-865. Retrieved from [Link]

  • Wisy, A. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Radboud University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750278, 1H-Pyrazole-4-boronic acid. Retrieved from [Link]

  • Domańska, U., & Plichta, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4538-4547. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45158882, (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Boric acid in Aqueous solutions of Chloride Salts. Retrieved from [Link]

  • Silva, M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3077. Retrieved from [Link]

  • Sumitomo Chemical. (n.d.). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Wikipedia. (n.d.). Borax. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Retrieved from [Link]

  • Capot Chemical. (2008). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. Retrieved from [Link]

Sources

(1H-Pyrazol-4-yl)boronic acid hydrochloride: A Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrazol-4-yl)boronic acid hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures.[1][2] The integrity of this reagent is paramount for achieving reproducible and reliable synthetic outcomes. However, like many boronic acid derivatives, its stability is not absolute and is susceptible to environmental factors that can lead to degradation. This guide provides a comprehensive technical overview of the chemical properties, stability profile, and degradation pathways of (1H-Pyrazol-4-yl)boronic acid hydrochloride. It establishes field-proven protocols for optimal storage, handling, and stability assessment, ensuring researchers can maintain the compound's purity and reactivity for its intended applications.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (1H-Pyrazol-4-yl)boronic acid hydrochloride is essential for its correct handling and application. As a Lewis acid, its boron center possesses a vacant p-orbital, rendering it susceptible to nucleophilic attack, a characteristic that defines both its utility and its instability.[3][4]

PropertyValueSource(s)
Chemical Name (1H-Pyrazol-4-yl)boronic acid hydrochloride[5]
CAS Number 1256346-38-9[5]
Molecular Formula C₃H₆BClN₂O₂[5]
Molecular Weight 148.36 g/mol
Appearance White to off-white or colored solid (powder/crystal)[6]
Form Typically a solid that can exist in equilibrium with its anhydride forms (boroxines)[4][6]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes with positions B [label="B", pos="0,0!", fontcolor="#202124"]; OH1 [label="OH", pos="-1.2,-0.5!", fontcolor="#202124"]; OH2 [label="OH", pos="0,-1.2!", fontcolor="#202124"]; C1 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; C2 [label="C", pos="2.2,0!", fontcolor="#202124"]; N1 [label="N", pos="3,0.8!", fontcolor="#202124"]; N2 [label="NH", pos="2.2,1.6!", fontcolor="#202124"]; C3 [label="C", pos="1.2,1.3!", fontcolor="#202124"]; HCl [label="• HCl", pos="4,1.2!", fontcolor="#EA4335", fontsize=16];

// Define edges B -- OH1; B -- OH2; B -- C1; C1 -- C2; C2 -- N1; N1 -- N2; N2 -- C3; C3 -- C1;

// Add double bonds C2 -- N1 [style=invis]; C3 -- N2 [style=invis]; C1 -- C3 [style=invis]; subgraph { rank=same; C2 -- N1 [style=bold, len=0.8]; C1 -- C3 [style=bold, len=0.8]; } }

Caption: Chemical structure of (1H-Pyrazol-4-yl)boronic acid hydrochloride.

The Stability Profile: Causality of Degradation

The stability of (1H-Pyrazol-4-yl)boronic acid hydrochloride is primarily challenged by two environmental factors: oxidation and moisture . The hydrochloride salt form suggests an attempt to improve stability, likely by protonating the pyrazole ring, which can modulate the electron density of the system and improve handling characteristics compared to the free base.

Oxidative Instability

Oxidation is a significant and often irreversible degradation pathway for boronic acids.[7][8] The boron-carbon (C-B) bond is susceptible to cleavage by atmospheric oxygen and other oxidizing agents.

  • Mechanism: The process, known as oxidative C-B bond cleavage, typically proceeds via the formation of a boronate ester intermediate which is then hydrolyzed to yield the corresponding alcohol (4-hydroxypyrazole) and boric acid.[9] Studies on related peptide boronic acids have shown this to be a primary degradation mechanism, which can be accelerated by peroxides.[9]

  • Causality: The rate of oxidation is influenced by the electron density at the boron center.[7][10] Factors that increase the Lewis acidity of the boron can, in some cases, slow the rate-limiting step of oxidation.[7][8][10] Therefore, minimizing exposure to air is the most critical preventative measure.

Moisture and Hydrolytic Effects

While the boronic acid itself is the target molecule, it is crucial to understand its relationship with water.

  • Reversible Dehydration (Oligomerization): Boronic acids readily undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This is an equilibrium process and is not considered true degradation, as the addition of water can regenerate the monomeric acid. However, it means that the solid material is often a mixture of the acid and its boroxine, and some suppliers explicitly state their product contains varying amounts of the anhydride.[6]

  • Hygroscopicity: The compound is hygroscopic. Absorbed moisture can accelerate other degradation pathways and affect the accuracy of weighing. The high sensitivity of boronate esters to hydrolysis underscores the importance of a dry environment for boronic acids as well.[11][12]

The Influence of pH

The pH of the environment plays a critical role in the state and stability of boronic acids.

  • Equilibrium: In aqueous solutions, there is a pH-dependent equilibrium between the neutral, trigonal planar boronic acid (R-B(OH)₂) and the anionic, tetrahedral boronate species (R-B(OH)₃⁻).[13]

  • Reactivity: The formation of boronate esters, a key reaction of boronic acids, is favored at higher pH levels, while acidic conditions tend to favor ester cleavage.[13] The storage of this compound as a hydrochloride salt maintains an acidic microenvironment, which can help prevent certain base-catalyzed degradation reactions.

Visualizing Degradation Pathways

To maintain the integrity of (1H-Pyrazol-4-yl)boronic acid hydrochloride, it is vital to understand the chemical transformations it can undergo. The following diagram illustrates the primary degradation and equilibrium pathways.

degradation_pathways main (1H-Pyrazol-4-yl)boronic acid hydrochloride boroxine Boroxine (Cyclic Trimer) (Reversible Anhydride) main->boroxine + H₂O - H₂O alcohol 4-Hydroxypyrazole + Boric Acid main->alcohol Oxidation (e.g., O₂, Peroxides) pyrazole Pyrazole (via Protodeboronation) main->pyrazole Protodeboronation (H⁺ source)

Caption: Key degradation and equilibrium pathways for pyrazole boronic acid.

Authoritative Protocols for Storage and Handling

Adherence to strict storage and handling protocols is a self-validating system for ensuring the quality and reliability of (1H-Pyrazol-4-yl)boronic acid hydrochloride in experimental workflows.

Recommended Storage Conditions

The primary goal of storage is to create an environment free of oxygen and moisture.

ParameterRecommendationRationaleSource(s)
Temperature 2-8°C (Refrigerated) Reduces the rate of chemical degradation. While some sources suggest cool room temperature, refrigeration is a more robust and conservative approach.[6]
Atmosphere Inert Gas (Argon or Nitrogen) Absolutely critical to prevent oxidative degradation of the C-B bond.[14][15]
Moisture Dry/Desiccated Environment Prevents hydrolysis and the formation of boroxines, ensuring accurate weighing and preventing moisture-driven degradation.[15][16]
Container Tightly Sealed, Opaque Vial Prevents ingress of air and moisture. Opaqueness protects against potential light-catalyzed degradation.[15][16]
Step-by-Step Handling Protocol

This protocol is designed to minimize environmental exposure during use.

  • Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Environment: Perform all manipulations in a controlled, inert atmosphere, such as a nitrogen-filled glove box or under a positive pressure stream of argon or nitrogen gas.[14][15]

  • Tool Preparation: Use only clean, dry spatulas, weighing papers, and glassware.

  • Dispensing: Weigh the desired quantity of the compound swiftly. Avoid prolonged exposure to the atmosphere.

  • Resealing: Immediately after dispensing, purge the container headspace with inert gas, and securely reseal the cap. Parafilm can be used for an additional seal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. This compound is classified as a skin, eye, and respiratory irritant.[17]

Experimental Workflow: Stability Assessment

Verifying the purity and stability of the compound over time is crucial for long-term research projects.

Protocol: Purity Assessment via Reverse-Phase HPLC

The analysis of boronic acids by RP-HPLC is challenging due to potential on-column hydrolysis, which can create analytical artifacts.[18][19] This method is designed to mitigate that risk.

  • Objective: To quantify the purity of (1H-Pyrazol-4-yl)boronic acid hydrochloride and detect the presence of key degradation products like 4-hydroxypyrazole.

  • Instrumentation & Columns:

    • HPLC system with a Diode Array or UV Detector.

    • Critical: Employ a column with low residual silanol activity to minimize on-column hydrolysis. A Waters XTerra MS C18 column has been shown to be effective for analyzing related boronate esters with minimal degradation.[18][19]

  • Methodology:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A starting point could be a linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C[18]

    • Detection Wavelength: 220 nm[19]

    • Sample Preparation: Prepare samples by dissolving the solid in the initial mobile phase composition (e.g., 95:5 Water:ACN) immediately before injection to minimize degradation in solution.

  • Data Analysis:

    • Integrate the peak for the parent compound and any visible impurity peaks.

    • Calculate purity as the percentage of the main peak area relative to the total peak area.

    • Identify potential degradation products by comparing retention times with authentic standards (if available) or by using HPLC-MS.

Caption: High-level workflow for HPLC-based stability assessment.

Conclusion

(1H-Pyrazol-4-yl)boronic acid hydrochloride is an indispensable reagent whose utility is directly tied to its chemical integrity. Its primary vulnerabilities are oxidative degradation and sensitivity to moisture. By implementing the stringent storage and handling protocols detailed in this guide—namely, maintaining the compound under a cool, dry, and inert atmosphere—researchers can significantly mitigate these risks. Regular purity assessment via carefully developed analytical methods provides an essential quality control checkpoint. Adherence to these principles will ensure the reliability and reproducibility of synthetic results, ultimately accelerating progress in drug discovery and development.

References

  • Raines, R. T., & Liu, T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018413118. [Link]

  • Liu, T., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • American Chemical Society. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Publications. [Link]

  • ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Silva, V. L. M., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1266. [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

  • ResearchGate. (2024). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid. Chem-Impex. [Link]

  • Lead Sciences. (n.d.). (1H-Pyrazol-4-yl)boronic acid hydrochloride. Lead Sciences. [Link]

  • ResearchGate. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • ResearchGate. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. ResearchGate. [Link]

  • American Chemical Society. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials. [Link]

  • Royal Society of Chemistry. (n.d.). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. [Link]

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 138-144. [Link]

  • Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • PubChem - NIH. (n.d.). 1H-Pyrazole-4-boronic acid. PubChem. [Link]

  • Capot Chemical. (2008). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. Capot Chemical. [Link]

Sources

An In-Depth Technical Guide to the Early Synthetic Routes of (1H-Pyrazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(1H-Pyrazol-4-yl)boronic acid and its derivatives are indispensable building blocks in modern medicinal chemistry. Their value lies in the strategic combination of the pyrazole ring, a privileged scaffold in numerous therapeutic agents, and the boronic acid functional group, which enables powerful carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides a detailed exploration of the foundational synthetic strategies that first made this crucial reagent accessible, offering insights into the chemical principles, experimental nuances, and the evolution of these methods.

Chapter 1: The Synthetic Challenge of the Pyrazole Core

The pyrazole ring presents a unique set of challenges for regioselective functionalization. It is an electron-rich heterocycle with two adjacent nitrogen atoms, which complicates direct electrophilic substitution and C-H activation. The acidic N-H proton requires protection to prevent interference with organometallic reagents. Furthermore, achieving selective functionalization at the C4 position over the electronically similar C3 and C5 positions requires carefully designed synthetic strategies. Early chemists, therefore, had to devise multi-step sequences that could precisely control the site of borylation.

Chapter 2: Foundational Strategies: Leveraging Halogenated Pyrazoles

The earliest reliable methods for synthesizing (1H-Pyrazol-4-yl)boronic acid circumvented the difficulties of direct C-H functionalization by starting with a pre-functionalized pyrazole ring, typically a 4-bromo or 4-iodopyrazole. These methods remain relevant for their high regioselectivity and reliability.

Route A: Halogen-Lithium Exchange

The most classic and robust early approach involves a halogen-lithium exchange followed by quenching with a boron electrophile. This method is predicated on the generation of a highly reactive 4-lithiopyrazole intermediate, which then reacts with a trialkyl borate to form the desired boronic acid derivative.

Causality Behind Experimental Choices:

  • N-Protection: The acidic N-H proton of pyrazole is incompatible with the highly basic organolithium reagents used. Protection with a bulky, non-reactive group like a tert-butyloxycarbonyl (Boc) or trityl group is mandatory. This prevents deprotonation at the nitrogen and directs the reaction to the C4 position.

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is the reagent of choice for halogen-lithium exchange on iodo- and bromo-pyrazoles. It is a strong enough base to effect the exchange rapidly at low temperatures.

  • Cryogenic Temperatures: The reaction is conducted at temperatures of -70 °C or lower.[3] This is critical to ensure the stability of the 4-lithiopyrazole intermediate, preventing it from decomposing or engaging in side reactions before it can be trapped by the electrophile.

  • Boron Electrophile: Triisopropyl borate or trimethyl borate are common boron sources. They are sufficiently electrophilic to react quickly with the organolithium intermediate.

  • Aqueous Workup: Acidic aqueous workup is required to hydrolyze the initially formed borate ester complex to the final boronic acid.

Halogen_Lithium_Exchange cluster_reagents start 4-Halo-N-Protected-Pyrazole intermediate 4-Lithio-N-Protected-Pyrazole start->intermediate Halogen-Li Exchange reagent1 n-BuLi THF, -78 °C borate_complex Borate Ester Complex intermediate->borate_complex Borylation reagent2 B(O-Alkyl)3 product (N-Protected-Pyrazol-4-yl)boronic Acid borate_complex->product Hydrolysis reagent3 Acidic Workup (H+) deprotection Deprotection product->deprotection final_product (1H-Pyrazol-4-yl)boronic acid deprotection->final_product Ir_Catalytic_Cycle cat_start [Ir(cod)Cl]2 + Ligand active_cat Active Ir(III) Catalyst cat_start->active_cat Activation borylation_step Oxidative Addition (C-H Activation) active_cat->borylation_step product_release Reductive Elimination borylation_step->product_release product_release->active_cat Regeneration product Borylated Pyrazole + HBpin product_release->product substrate N-Protected Pyrazole + B2pin2 substrate->borylation_step

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of (1H-Pyrazol-4-yl)boronic acid hydrochloride in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrazole Moiety

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." Its prevalence in blockbuster pharmaceuticals and clinical candidates is a testament to its versatile ability to engage in critical binding interactions with a wide range of biological targets.[1][2] The pyrazole ring's unique electronic properties and capacity for hydrogen bonding make it an indispensable building block for medicinal chemists.

The Suzuki-Miyaura cross-coupling reaction offers a powerful and efficient method for constructing carbon-carbon bonds, a cornerstone of complex molecule synthesis.[3][4][5] This palladium-catalyzed reaction provides a robust platform for linking diverse molecular fragments with high functional group tolerance and predictable outcomes.[3] (1H-Pyrazol-4-yl)boronic acid hydrochloride emerges as a critical reagent in this context, enabling the direct installation of the valuable pyrazole core onto aryl or heteroaryl systems.

This guide provides an in-depth analysis of the mechanistic principles, practical protocols, and optimization strategies for successfully employing (1H-Pyrazol-4-yl)boronic acid hydrochloride in Suzuki-Miyaura coupling reactions.

Mechanistic Rationale & Key Scientific Principles

A successful coupling hinges on understanding the underlying catalytic cycle and the specific challenges posed by heteroaromatic substrates. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl/heteroaryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8][9] The choice and stoichiometry of the base are therefore critical for success.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6]

Causality Behind Experimental Choices with Pyrazole Boronic Acids:
  • The Unprotected N-H Group: The acidic proton on the pyrazole ring presents a challenge.[10] It can react with the base, potentially complicating stoichiometry. More significantly, the nitrogen lone pairs can coordinate to the palladium center, acting as an inhibitor and disrupting the catalytic cycle.[11] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can mitigate this by sterically shielding the palladium center and promoting the desired reductive elimination over catalyst inhibition.[10][12]

  • The Hydrochloride Salt: The reagent is supplied as a hydrochloride salt to improve its shelf stability. This means that at least one extra equivalent of base is required in the reaction mixture simply to neutralize the HCl and liberate the free boronic acid before it can participate in the catalytic cycle.

  • Protodeboronation: Like many heteroaryl boronic acids, (1H-Pyrazol-4-yl)boronic acid can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often residual water) to return the unfunctionalized heterocycle.[11] This is often exacerbated by high temperatures and prolonged reaction times. Careful selection of a suitable base and solvent system, and sometimes the use of anhydrous conditions, can minimize this pathway.[11]

Suzuki_Miyaura_Catalytic_Cycle Diagram 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-Pyrazolyl (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Pyrazolyl (Product) trans_complex->product arx Ar-X (Aryl Halide) arx->oa_complex boronic Pyrazolyl-B(OH)₂ + Base boronic->trans_complex Optimization_Workflow Diagram 2: Logical Workflow for Reaction Optimization start Initial Reaction Setup (See Protocol 3.0) check Analyze Outcome (TLC, LC-MS, NMR Yield) start->check success Successful Coupling (>70% Yield) check->success Good low_yield Low Yield / Incomplete check->low_yield Poor screen_base Screen Base (K₃PO₄, Cs₂CO₃, Na₂CO₃) low_yield->screen_base screen_cat Screen Catalyst/Ligand (Pd(dppf)Cl₂, SPhos Pd G2) screen_base->screen_cat Re-evaluate screen_solv Screen Solvent (Dioxane, DMF, Toluene/H₂O) screen_cat->screen_solv Re-evaluate adjust_temp Adjust Temperature (80°C to 120°C) screen_solv->adjust_temp Re-evaluate adjust_temp->check Re-run

Sources

Application Notes and Protocols for (1H-Pyrazol-4-yl)boronic acid hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its prevalence in a wide array of approved pharmaceuticals.[1][2][3] Its unique electronic characteristics, metabolic stability, and capacity for diverse molecular interactions make it an invaluable component in the rational design of novel therapeutics.[2] (1H-Pyrazol-4-yl)boronic acid hydrochloride serves as a critical building block, enabling the seamless integration of this valuable pharmacophore into complex molecular architectures. This versatile reagent is particularly instrumental in two key areas of drug discovery: the synthesis of complex molecules via Suzuki-Miyaura cross-coupling and as a fragment in hit-finding campaigns.[4] This guide provides an in-depth exploration of the practical applications of (1H-Pyrazol-4-yl)boronic acid hydrochloride, offering detailed protocols and expert insights to empower researchers in their quest for next-generation therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (1H-Pyrazol-4-yl)boronic acid hydrochloride is paramount for its effective use and storage.

PropertyValueSource
Molecular Formula C₃H₆BClN₂O₂[5]
Molecular Weight 148.36 g/mol [5]
Appearance White to light orange to green powder[4]
Melting Point 146-151 °C[6]
Storage Temperature 2-8°C[6]
Solubility Slightly soluble in water. Soluble in Chloroform (slightly), Methanol (Slightly).[7]
Handling and Storage Precautions:

(1H-Pyrazol-4-yl)boronic acid hydrochloride should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] It is classified as an irritant, causing skin, eye, and respiratory irritation.[6] Store the compound in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[6] Long-term storage at 2-8°C is recommended to maintain its integrity.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[8][9] (1H-Pyrazol-4-yl)boronic acid hydrochloride is an excellent coupling partner for the introduction of the pyrazole moiety into a target molecule.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for transmetalation.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Coupled Product (Ar-R) Reductive\nElimination->Ar-R Boronic_Acid (1H-Pyrazol-4-yl)B(OH)2 + Base Boronate [(1H-Pyrazol-4-yl)B(OH)3]- Boronic_Acid->Boronate Activation Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)[10][11]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[11]

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)[11]

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), (1H-Pyrazol-4-yl)boronic acid hydrochloride (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%). For air-sensitive catalysts, this should be done in a glovebox or under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5-10 mL).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale & Considerations
Catalyst Pd(PPh₃)₄, XPhos Pd G2, Pd(dppf)Cl₂The choice of catalyst and ligand is critical. For heteroaryl boronic acids, bulky, electron-rich phosphine ligands like XPhos can be beneficial.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A stronger base like Cs₂CO₃ can sometimes improve yields, especially with less reactive chlorides.[12]
Solvent 1,4-Dioxane/H₂O, DMF, TolueneA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CHigher temperatures generally accelerate the reaction but can also promote side reactions like protodeboronation.[13]
Troubleshooting Common Issues
  • Low Yield: If the yield is low, consider increasing the amount of boronic acid (up to 2 equivalents), using a more active catalyst system, or a stronger base. Ensure all reagents and solvents are of high quality and the reaction is performed under strictly inert conditions.

  • Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction with heteroaryl boronic acids.[14] This can be minimized by using anhydrous conditions, a milder base, or by protecting the boronic acid as a pinacol ester.[15] Running the reaction at a lower temperature for a longer time can sometimes mitigate this issue.[13]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can often be suppressed by the slow addition of the boronic acid or by using a lower catalyst loading.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying novel starting points for drug development.[16] It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. (1H-Pyrazol-4-yl)boronic acid hydrochloride is an excellent candidate for inclusion in a fragment library due to its desirable physicochemical properties and the proven importance of the pyrazole scaffold in medicinal chemistry.[]

Workflow for Fragment-Based Screening

A typical FBDD campaign involves a primary screen to identify binders, followed by orthogonal validation and structural characterization to confirm the binding mode.

FBDD_Workflow Fragment_Library Fragment Library (incl. Pyrazole Boronic Acid) Primary_Screen Primary Screen (e.g., DSF, SPR, NMR) Fragment_Library->Primary_Screen Hit_Validation Hit Validation (Orthogonal Methods) Primary_Screen->Hit_Validation Identify Hits Structural_Biology Structural Biology (X-ray Crystallography, NMR) Hit_Validation->Structural_Biology Confirm Binding Hit_to_Lead Hit-to-Lead Optimization (Structure-Guided Design) Structural_Biology->Hit_to_Lead Elucidate Binding Mode

Caption: A typical workflow for Fragment-Based Drug Discovery.

Representative Protocol for Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening that measures the change in a protein's melting temperature upon ligand binding.

Materials:

  • Purified target protein

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride and other fragments from a library

  • Fluorescent dye (e.g., SYPRO Orange)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument

Procedure:

  • Fragment Preparation: Prepare a stock solution of (1H-Pyrazol-4-yl)boronic acid hydrochloride and other fragments in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).[16] Create a working plate by diluting the fragments to a lower concentration (e.g., 10 mM) in the DSF buffer.[16]

  • Assay Plate Preparation: In a 96- or 384-well PCR plate, add the target protein solution to each well at a final concentration of 2-5 µM.

  • Dye Addition: Add the fluorescent dye to the protein solution at a final dilution of 1:1000.[16]

  • Fragment Addition: Add a small volume of the fragment working solution to the appropriate wells for a final fragment concentration of 100-500 µM.[16] Include DMSO-only controls.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Increase the temperature in a stepwise manner (e.g., from 25 °C to 95 °C) and record the fluorescence at each step.

  • Data Analysis: A positive hit is identified by a significant increase in the protein's melting temperature (ΔTₘ) in the presence of the fragment compared to the DMSO control.

Considerations for Screening with Boronic Acids
  • Covalent Reactivity: Boronic acids can form reversible covalent bonds with serine, threonine, or lysine residues in a protein's active site.[][18] This can be a desirable feature for increasing potency but also a source of non-specific binding.

  • Orthogonal Validation: It is crucial to validate hits from the primary screen using an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR spectroscopy, to confirm true binding and rule out artifacts.[19]

  • Structural Biology: Obtaining a high-resolution crystal structure of the protein-fragment complex is invaluable for understanding the binding mode and guiding structure-based drug design efforts.[7]

Conclusion

(1H-Pyrazol-4-yl)boronic acid hydrochloride is a high-value chemical tool for drug discovery. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the efficient synthesis of complex molecules containing the privileged pyrazole scaffold. Furthermore, its favorable fragment-like properties make it an attractive candidate for FBDD campaigns aimed at discovering novel chemical matter for challenging biological targets. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this powerful building block to accelerate their drug discovery programs.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(12), 3021-3037.
  • Patil, S. A., et al. (2020). A comprehensive review on synthesis and medicinal importance of pyrazole derivatives. Current Organic Synthesis, 17(5), 336-369.
  • Rees, D. C., et al. (2009). Fragment-based lead discovery. Nature Reviews Drug Discovery, 8(4), 255-262.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

  • Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Retrieved from [Link]

  • de Souza, M. V. N. (2018).
  • National Institutes of Health. (2015). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(11), 1876-1884.
  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1547-1555.
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(15), 2419-2440.
  • Wallace, D. J., & Chen, C. Y. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Tetrahedron Letters, 50(26), 3352-3355.
  • El-Gamal, M. I., et al. (2021). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1739-1751.
  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Krchňák, V., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(30), 7216-7225.
  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 88-100.
  • ResearchGate. (2023). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14248-14263.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Drug Metabolism and Personalized Therapy, 38(2), 85-103.
  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • National Institutes of Health. (2020). Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. Journal of the American Chemical Society, 142(28), 12246-12257.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-boronic acid. Retrieved from [Link]

Sources

The Strategic Application of (1H-Pyrazol-4-yl)boronic Acid Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility is evidenced by its presence in over 40 FDA-approved drugs targeting a wide array of diseases, from inflammation to oncology.[1][2] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups like amides, contribute to its success in drug design.[1][3] (1H-Pyrazol-4-yl)boronic acid hydrochloride has emerged as a critical building block, enabling the efficient incorporation of this valuable moiety into drug candidates, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This application note provides a comprehensive guide for researchers on the strategic use of (1H-Pyrazol-4-yl)boronic acid hydrochloride, detailing its application in the synthesis of targeted therapies, with a focus on kinase inhibitors.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Bioactive Molecules

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. (1H-Pyrazol-4-yl)boronic acid hydrochloride is an excellent coupling partner in these reactions, providing a direct route to 4-substituted pyrazole derivatives.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Product Pyrazole_Boronic_Acid (1H-Pyrazol-4-yl)boronic acid HCl Transmetalation Transmetalation Pyrazole_Boronic_Acid->Transmetalation Aryl_Halide Aryl/Heteroaryl Halide (R-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition PdII_intermediate1 R-Pd(II)-X Oxidative_Addition->PdII_intermediate1 PdII_intermediate2 R-Pd(II)-Pyrazole Transmetalation->PdII_intermediate2 Reductive_Elimination Reductive Elimination Pd0 Pd(0) Catalyst Reductive_Elimination->Pd0 Coupled_Product 4-Aryl-1H-pyrazole Reductive_Elimination->Coupled_Product Pd0->Oxidative_Addition PdII_intermediate1->Transmetalation PdII_intermediate2->Reductive_Elimination Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation

Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling of (1H-Pyrazol-4-yl)boronic Acid Hydrochloride

This protocol provides a robust starting point for the coupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride with a variety of aryl or heteroaryl halides. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride (1.0 - 1.5 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), or a palladacycle precatalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0 - 4.0 equiv. to neutralize the HCl salt and facilitate the reaction)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 equiv.), (1H-Pyrazol-4-yl)boronic acid hydrochloride (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 3.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted pyrazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Case Study: Synthesis of Kinase Inhibitors

The pyrazole moiety is a key pharmacophore in numerous kinase inhibitors, where it often participates in crucial hydrogen bonding interactions with the hinge region of the kinase active site. (1H-Pyrazol-4-yl)boronic acid hydrochloride is an invaluable tool for the synthesis of these targeted therapies.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

Janus kinases are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various inflammatory diseases and cancers. Several JAK inhibitors feature a pyrazole core.

Aryl Halide ExampleCatalystBaseSolventTemp. (°C)Yield (%)Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePd(PPh₃)₄K₂CO₃n-BuOH/H₂ORefluxNot specified[4]
2,4-dichloro-5-fluoropyrimidineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]

Table 1: Examples of Suzuki-Miyaura coupling conditions for the synthesis of pyrazole-containing kinase inhibitor scaffolds.

JAK_Inhibitor_Interaction cluster_kinase JAK Kinase Active Site cluster_inhibitor Pyrazole-based Inhibitor Hinge Hinge Region NH C=O Inhibitor N-H Pyrazole Ring N Inhibitor:N1->Hinge:C1 H-bond Inhibitor:N2->Hinge:N1 H-bond

Figure 2: Schematic of pyrazole-hinge interactions in a kinase active site.

The N-H of the pyrazole can act as a hydrogen bond donor, while the second nitrogen atom can act as a hydrogen bond acceptor, forming a bidentate interaction with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[1]

Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The development of selective CDK inhibitors is a major focus of anticancer drug discovery. Pyrazole-based compounds have shown significant promise as CDK inhibitors. For instance, the synthesis of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derived CDK2 inhibitors has been reported, where a pyrazole moiety is introduced via a Suzuki coupling reaction.[5][6]

The Pyrazole Moiety as a Bioisostere

In addition to its role in direct target engagement, the pyrazole ring is often employed as a bioisosteric replacement for an amide group.[3] This substitution can lead to improved metabolic stability, enhanced cell permeability, and altered pharmacokinetic profiles, while maintaining or improving the desired biological activity. The use of (1H-Pyrazol-4-yl)boronic acid hydrochloride allows for the systematic exploration of this bioisosteric replacement in lead optimization campaigns.

Conclusion

(1H-Pyrazol-4-yl)boronic acid hydrochloride is a versatile and indispensable reagent in modern medicinal chemistry. Its utility in the construction of the pharmacologically significant pyrazole scaffold via the robust Suzuki-Miyaura cross-coupling reaction has been demonstrated in the synthesis of numerous bioactive compounds, most notably kinase inhibitors. The protocols and examples provided in this application note serve as a practical guide for researchers to leverage the power of this building block in their drug discovery efforts. The continued application of (1H-Pyrazol-4-yl)boronic acid hydrochloride is expected to fuel the development of novel and effective therapies for a wide range of human diseases.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Center for Biotechnology Information. [Link]

  • Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. National Center for Biotechnology Information. [Link]

  • Structure-based design and protein X-ray analysis of a protein kinase inhibitor. PubMed. [Link]

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Center for Biotechnology Information. [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF SOME NOVEL PYRAZOLE, PYRIMIDINE AND ISOXAZOLE DRIVATIVES CONTAINING B. HETEROCYCLES. [Link]

  • US20220194965A1 - Boron containing pyrazole compounds, compositions comprising them, methods and uses thereof - Google Patents.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

Sources

(1H-Pyrazol-4-yl)boronic acid hydrochloride as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1H-Pyrazol-4-yl)boronic Acid Hydrochloride in Kinase Inhibitor Design

Executive Summary

(1H-Pyrazol-4-yl)boronic acid hydrochloride is a high-value building block employed in the synthesis of ATP-competitive kinase inhibitors.[1] Unlike its pinacol ester counterparts, the hydrochloride salt offers enhanced shelf-stability by suppressing oxidative degradation and boroxine formation. However, its application requires precise modulation of reaction pH to prevent rapid protodeboronation—a common failure mode in heterocyclic Suzuki-Miyaura couplings. This guide details the mechanistic rationale for using this scaffold, optimized cross-coupling protocols, and troubleshooting strategies to maximize yield and purity.

Strategic Rationale: The Pyrazole Hinge Binder

The pyrazole moiety is a "privileged scaffold" in kinase drug discovery (e.g., Ruxolitinib, Crizotinib) due to its ability to mimic the adenine ring of ATP. It binds to the kinase hinge region via a bidentate hydrogen-bonding motif.

  • Donor (N-H): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Val).

  • Acceptor (N:): Receives a hydrogen bond from the backbone amide nitrogen.

Figure 1: Pyrazole-Kinase Hinge Interaction Model

KinaseBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor (1H-Pyrazol-4-yl) Moiety Backbone_NH Backbone N-H (Met/Leu/Val) Backbone_CO Backbone C=O (Glu/Gln) Pyraz_N N (Acceptor) Backbone_NH->Pyraz_N H-Bond (2.8 - 3.1 Å) Pyraz_NH N-H (Donor) Pyraz_NH->Backbone_CO H-Bond (2.8 - 3.1 Å)

Caption: Bidentate binding mode of the pyrazole scaffold within the ATP-binding pocket. The pyrazole acts as a donor-acceptor pair, anchoring the inhibitor to the kinase hinge.

Chemical Stability & Handling

The Hydrochloride Advantage

Free heterocyclic boronic acids are prone to dehydration (forming boroxines) and oxidation. The hydrochloride salt stabilizes the molecule by protonating the basic nitrogen, preventing auto-catalytic degradation.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Stoichiometry Note: The HCl salt contributes acidity. Standard Suzuki protocols must be adjusted to include one extra equivalent of base to neutralize the salt before the catalytic cycle can proceed effectively.

The Enemy: Protodeboronation

The primary failure mode is protodeboronation , where the C-B bond is cleaved by water/base, yielding the unsubstituted pyrazole (1H-pyrazole) instead of the coupled product.

  • Mechanism: Heterocyclic boronic acids are susceptible to base-catalyzed hydrolysis.[1][2] The electron-rich nature of the pyrazole ring facilitates the formation of a zwitterionic intermediate that rapidly fragments.

  • Mitigation:

    • Avoid prolonged heating in aqueous base.

    • Use "anhydrous" bases (e.g., CsF, K₃PO₄) in organic solvents or minimize water content.

    • Use highly active catalysts (e.g., XPhos Pd G2) to ensure the rate of transmetalation (

      
      ) exceeds the rate of protodeboronation (
      
      
      
      ).

Optimized Synthetic Protocols

Workflow Logic

The following diagram illustrates the decision matrix for selecting the correct coupling condition based on the electrophile (Ar-X) reactivity.

ReactionWorkflow Start Start: (1H-Pyrazol-4-yl)B(OH)2 • HCl Check_Elec Analyze Electrophile (Ar-X) Start->Check_Elec Condition_A Method A: Standard (Aryl Bromides/Iodides) Check_Elec->Condition_A Standard Substrate Condition_B Method B: High-Activity (Aryl Chlorides/Steric Hindrance) Check_Elec->Condition_B Difficult Substrate Base_Adj CRITICAL STEP: Add Extra Base (+1 equiv) to neutralize HCl Condition_A->Base_Adj Condition_B->Base_Adj Product Coupled Product (Kinase Inhibitor Core) Base_Adj->Product Heat (80-100°C)

Caption: Decision workflow for Suzuki-Miyaura coupling. Note the mandatory base adjustment step for the HCl salt.

Method A: Standard Aqueous Protocol (Robust)

Best for: Aryl bromides, aryl iodides, and electron-deficient heteroaryl chlorides.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • (1H-Pyrazol-4-yl)boronic acid HCl (1.2 – 1.5 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1][3][4]·DCM (5 mol%)[1]

    • Base: Na₂CO₃ or K₂CO₃ (3.5 – 4.0 equiv) [Note: Standard is 2-3 equiv; extra is for HCl neutralization][1]

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][5]

  • Procedure:

    • Charge a reaction vial with the aryl halide, boronic acid HCl, and catalyst.

    • Purge with Argon/Nitrogen for 5 minutes.

    • Add degassed solvent (Dioxane/Water).

    • Add the base (solid or aqueous solution).

    • Seal and heat to 85–95°C for 2–6 hours. Do not overheat (>100°C) to minimize deboronation.

    • Workup: Dilute with EtOAc, wash with water/brine. The product may be amphoteric; check pH of aqueous layer to ensure product is not lost as a salt.

Method B: Anhydrous / High-Activity Protocol

Best for: Aryl chlorides, electron-rich electrophiles, or substrates prone to hydrolysis.[1]

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • (1H-Pyrazol-4-yl)boronic acid HCl (1.5 equiv)[1]

    • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)[1]

    • Base: K₃PO₄ (Tribasic, anhydrous, finely ground) (4.0 equiv)

    • Solvent: n-Butanol or 1,4-Dioxane (Anhydrous)[1]

  • Procedure:

    • Combine all solids in a vial.

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous solvent.[1]

    • Heat to 100°C . The use of Buchwald precatalysts (XPhos) facilitates rapid oxidative addition and transmetalation, often outcompeting the protodeboronation side reaction.

Data Summary & Troubleshooting

ParameterRecommendationRationale
Stoichiometry 1.2 – 1.5 equiv Boronic AcidExcess required due to competing protodeboronation.[1]
Base Load +1.0 equiv vs. StandardThe HCl salt consumes 1 equiv of base immediately.
Catalyst Pd(dppf)Cl₂ or XPhos Pd G2Bidentate ligands (dppf) or bulky phosphines (XPhos) stabilize the Pd center and accelerate coupling.
Protecting Groups Not required (usually)This reagent is designed for "unprotected" coupling.[1] If yield is <20%, switch to 1-Boc-pyrazole-4-boronic acid pinacol ester.[1]

QC Check: If the reaction fails, analyze the crude mixture by LC-MS.

  • Peak at M = [Ar-X]: Catalyst failure (oxidative addition did not occur).

  • Peak at M = 68 (Pyrazole): Protodeboronation occurred.[1][2] The boronic acid fell apart before coupling. Solution: Switch to Method B (Anhydrous) or lower temperature.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source:Journal of the American Chemical Society Citation: Molander, G. A., et al. (2012). J. Org.[6] Chem. 77, 8142–8148. URL:[Link][1]

  • Protodeboronation of Heteroaromatic Boronic Acids. Source:Journal of the American Chemical Society Citation: Cox, P. A., et al. (2010). J. Am. Chem. Soc. 132, 13100–13113. URL:[Link][1]

  • Discovery of Ruxolitinib: A Selective JAK1/JAK2 Inhibitor. Source:Journal of Medicinal Chemistry Citation: Lin, Q., et al. (2009). Bioorg. Med. Chem. Lett. 19, 1850–1854. URL:[Link]

  • Boronic Acids as Building Blocks in Organic Synthesis. Source:Organic Chemistry Portal URL:[Link][1]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Moiety and the Utility of (1H-Pyrazol-4-yl)boronic acid hydrochloride

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, featuring prominently in a multitude of commercially successful pharmaceuticals. Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. Consequently, efficient and versatile methods for the synthesis of functionalized pyrazoles are of paramount importance to researchers in both academic and industrial settings.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds. This palladium-catalyzed reaction offers a broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions. (1H-Pyrazol-4-yl)boronic acid and its derivatives are key building blocks in this context, enabling the direct installation of the pyrazole moiety onto various aromatic and heteroaromatic scaffolds.

This document provides a detailed guide to the experimental procedures for the Suzuki-Miyaura cross-coupling reaction using (1H-Pyrazol-4-yl)boronic acid hydrochloride. A particular focus is placed on addressing the practical challenges and considerations arising from the use of the hydrochloride salt, offering researchers a comprehensive resource for the successful implementation of this pivotal transformation.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Critical Considerations for (1H-Pyrazol-4-yl)boronic acid hydrochloride

The use of (1H-Pyrazol-4-yl)boronic acid as its hydrochloride salt introduces a crucial experimental consideration: the presence of one equivalent of HCl. This acid must be neutralized before the catalytic cycle can proceed, as the transmetalation step requires a basic medium. Therefore, the choice and stoichiometry of the base are of paramount importance.

Base Selection and Stoichiometry:

A sufficient amount of base must be added to accomplish two tasks:

  • Neutralize the HCl salt: One equivalent of base is required to react with the hydrochloride, liberating the free pyrazole boronic acid.

  • Facilitate the Catalytic Cycle: An additional amount of base (typically 1.5 to 3 equivalents relative to the limiting reagent) is necessary to activate the boronic acid for transmetalation.

Therefore, a total of at least 2.5 to 4 equivalents of base relative to the boronic acid hydrochloride is generally recommended.

Commonly Used Bases:

BaseStrengthSolubilityComments
Sodium Carbonate (Na₂CO₃) ModerateAqueousA widely used, cost-effective, and reliable base. Often used in biphasic solvent systems.
Potassium Carbonate (K₂CO₃) ModerateAqueousSimilar to Na₂CO₃, sometimes offering slightly better performance.
Potassium Phosphate (K₃PO₄) StrongAqueousA stronger base that can be effective for less reactive coupling partners.
Cesium Carbonate (Cs₂CO₃) StrongOrganic SolventsOften used in anhydrous conditions and can be effective for challenging couplings.
Potassium Fluoride (KF) MildAqueousA milder base that can be advantageous when base-sensitive functional groups are present.[1]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride with aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride with a range of aryl bromides.

Materials:

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Sodium carbonate (Na₂CO₃, 3.0 equiv)

  • 1,4-Dioxane

  • Water (deoxygenated)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (1H-Pyrazol-4-yl)boronic acid hydrochloride (1.2 equiv), and sodium carbonate (3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add deoxygenated 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v) to the flask via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol1_Workflow

Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for certain substrates.[2]

Materials:

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride

  • Aryl/Heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Potassium carbonate (K₂CO₃, 3.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water (deoxygenated)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine the aryl/heteroaryl halide (1.0 equiv), (1H-Pyrazol-4-yl)boronic acid hydrochloride (1.3 equiv), and potassium carbonate (3.5 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Add deoxygenated DMF and water (e.g., 9:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedure described in Protocol 1.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient base- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Increase the amount of base (up to 4-5 equivalents).- Increase the reaction temperature in increments of 10-20 °C.
Protodeboronation - Presence of excess water or protic solvents- Prolonged reaction time at high temperature- Use rigorously dried solvents.- Consider using a less aqueous solvent system or anhydrous conditions with a base like Cs₂CO₃.- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Ensure the reaction is set up under a strictly inert atmosphere.- Use a more stable catalyst or a ligand that protects the palladium center.
N-Arylation of Pyrazole - High reaction temperature- Certain catalyst/ligand combinations- Lower the reaction temperature.- Screen different ligands; bulky electron-rich phosphine ligands can sometimes suppress N-arylation.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wu, Q.-Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 811-814. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

Sources

The Versatility of (1H-Pyrazol-4-yl)boronic Acid Hydrochloride in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Materials Science

(1H-Pyrazol-4-yl)boronic acid hydrochloride is a versatile heterocyclic compound that has garnered significant interest in the field of materials science. Its unique molecular architecture, featuring a pyrazole ring and a boronic acid moiety, offers a dual functionality that makes it an invaluable building block for the design and synthesis of advanced materials with tailored properties. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a robust and thermally stable scaffold with excellent coordinating capabilities for metal ions.[1] Concurrently, the boronic acid group is a highly reactive functional group that can participate in a variety of covalent bond-forming reactions, most notably the formation of boronate esters and Suzuki-Miyaura cross-coupling reactions.[2] This combination of a coordinating heterocycle and a reactive boronic acid in a single molecule opens up a vast design space for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), as well as for the functionalization of surfaces for sensor applications and the development of novel catalytic systems.

This technical guide provides an in-depth exploration of the applications of (1H-Pyrazol-4-yl)boronic acid hydrochloride in materials science, offering detailed application notes and step-by-step protocols for researchers, scientists, and professionals in drug development and materials engineering.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (1H-Pyrazol-4-yl)boronic acid hydrochloride is crucial for its effective utilization in materials synthesis.

PropertyValueSource
Molecular Formula C₃H₆BClN₂O₂[3]
Molecular Weight 148.36 g/mol [3]
Appearance White to off-white solid[4]
Storage Conditions 2-8°C, under an inert atmosphere[3]

Handling and Safety Precautions:

(1H-Pyrazol-4-yl)boronic acid hydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is important to avoid inhalation of dust and contact with skin and eyes.

Application in Metal-Organic Frameworks (MOFs)

The pyrazole moiety of (1H-Pyrazol-4-yl)boronic acid hydrochloride serves as an excellent N-donor ligand for the construction of MOFs. The deprotonated pyrazolate anion can coordinate to a variety of metal ions, leading to the formation of robust and porous frameworks with potential applications in gas storage, separation, and catalysis.[5][6] While the boronic acid group can also participate in the framework construction, it is often the pyrazolate coordination that dictates the primary network topology in the presence of metal ions.

Conceptual Workflow for Pyrazolate-Based MOF Synthesis

The synthesis of pyrazolate-based MOFs typically follows a solvothermal or hydrothermal route, where the organic linker and a metal salt are dissolved in a suitable solvent and heated in a sealed vessel.[7]

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_product Product Isolation & Activation Reactant1 (1H-Pyrazol-4-yl)boronic acid HCl Mixing Mixing & Sonication Reactant1->Mixing Reactant2 Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Reactant2->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Heating Heating in Autoclave (e.g., 100-150 °C, 24-72 h) Mixing->Heating Sealed Vessel Isolation Isolation (Filtration/Centrifugation) Heating->Isolation Washing Solvent Exchange (e.g., with Ethanol) Isolation->Washing Activation Activation (e.g., Supercritical CO₂ Drying) Washing->Activation Characterization Characterization (PXRD, TGA, BET) Activation->Characterization

Figure 1: Generalized workflow for the solvothermal synthesis of a pyrazolate-based MOF.

Protocol: Representative Solvothermal Synthesis of a Pyrazolate-Based MOF

This protocol describes a representative method for the synthesis of a hypothetical zinc-pyrazolate MOF using (1H-Pyrazol-4-yl)boronic acid hydrochloride. The conditions are adapted from general procedures for pyrazolate MOF synthesis.[7][8]

Materials:

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • 20 mL scintillation vials or Teflon-lined autoclave

Procedure:

  • Reactant Solution Preparation: In a 20 mL scintillation vial, dissolve (1H-Pyrazol-4-yl)boronic acid hydrochloride (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in a solvent mixture of DMF (5 mL) and ethanol (5 mL).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution of the reactants.

  • Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 48 hours.

  • Cooling and Isolation: After the reaction is complete, allow the oven to cool down to room temperature naturally. Colorless crystals of the MOF should be visible at the bottom of the vial.

  • Washing: Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL).

  • Solvent Exchange: To remove the residual high-boiling point solvent from the pores of the MOF, immerse the crystals in fresh ethanol for 3 days, replacing the ethanol every 24 hours.[9]

  • Activation: Activate the MOF by heating the ethanol-exchanged sample at 150 °C under vacuum for 12 hours to remove the solvent molecules from the pores.

  • Characterization: The resulting activated MOF can be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity, thermogravimetric analysis (TGA) to assess its thermal stability, and Brunauer-Emmett-Teller (BET) analysis to determine its surface area and porosity.[5]

Rationale for Experimental Choices:

  • Solvent System: A mixture of DMF and ethanol is often used to solubilize both the organic linker and the metal salt. DMF also acts as a modulator, influencing the crystal growth.

  • Temperature and Time: The solvothermal conditions (120 °C for 48 hours) are chosen to provide sufficient energy for the formation of the crystalline MOF structure. These parameters can be optimized to control the crystal size and quality.

  • Activation: The solvent exchange and subsequent heating under vacuum are critical steps to ensure that the pores of the MOF are accessible for applications such as gas storage.[9]

Application in Covalent Organic Frameworks (COFs)

The boronic acid functionality of (1H-Pyrazol-4-yl)boronic acid hydrochloride is the key to its application in the synthesis of COFs. Boronic acids can undergo self-condensation to form boroxine-linked COFs or co-condensation with diols or catechols to form boronate ester-linked COFs.[10][11] These materials are characterized by their high porosity, crystallinity, and thermal stability.

Conceptual Pathway for Boronate Ester-Linked COF Synthesis

The synthesis of a boronate ester-linked COF involves the reaction of a boronic acid with a polyol, typically under solvothermal conditions. The reversibility of the boronate ester formation allows for error correction during the synthesis, leading to highly crystalline materials.[12]

COF_Synthesis_Pathway cluster_reactants Monomer Selection cluster_reaction Condensation Polymerization cluster_product COF Formation & Processing MonomerA (1H-Pyrazol-4-yl)boronic acid HCl Reaction Solvothermal Reaction (e.g., Dioxane/Mesitylene, 120 °C) MonomerA->Reaction MonomerB Catechol-based Linker (e.g., 2,3,6,7,10,11-hexahydroxytriphenylene) MonomerB->Reaction Framework Crystalline Porous COF Reaction->Framework Boronate Ester Linkage Processing Washing & Activation Framework->Processing

Figure 2: Conceptual pathway for the synthesis of a boronate ester-linked COF.

Protocol: Representative Synthesis of a Boronate Ester-Linked COF

This protocol outlines a general procedure for the synthesis of a hypothetical 2D COF using (1H-Pyrazol-4-yl)boronic acid hydrochloride and a catechol-based linker. The conditions are based on established methods for boronate ester-linked COF synthesis.[11][13]

Materials:

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • 1,4-Dioxane

  • Mesitylene

  • Pyrex tube

Procedure:

  • Monomer Preparation: In a Pyrex tube, add (1H-Pyrazol-4-yl)boronic acid hydrochloride (0.3 mmol) and HHTP (0.2 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane (1.5 mL) and mesitylene (1.5 mL) to the Pyrex tube.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Reaction: Seal the Pyrex tube under vacuum and place it in an oven at 120 °C for 72 hours.

  • Isolation: After cooling to room temperature, a solid precipitate should be formed. Collect the solid by filtration.

  • Washing: Wash the solid product with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (3 x 20 mL).

  • Activation: Dry the product under vacuum at 150 °C for 12 hours to obtain the activated COF.

  • Characterization: The resulting COF can be characterized by PXRD, Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of boronate ester bonds, and gas adsorption measurements to determine its porosity.

Rationale for Experimental Choices:

  • Monomer Stoichiometry: The stoichiometry of the monomers is chosen to achieve a complete reaction and the formation of a well-defined framework.

  • Solvent Mixture: The dioxane/mesitylene solvent system is commonly used for COF synthesis as it provides good solubility for the monomers and a suitable boiling point for the reaction.

  • Degassing and Sealing: The removal of oxygen and moisture is crucial as they can interfere with the condensation reaction and affect the quality of the resulting COF.

  • Washing and Activation: Thorough washing is necessary to remove any unreacted monomers and oligomers, and activation is required to ensure the pores are accessible.[13]

Application in Chemical Sensors

The boronic acid group of (1H-Pyrazol-4-yl)boronic acid hydrochloride can reversibly bind to cis-diols, a functional group present in many biologically important molecules such as sugars.[14] This property makes it a promising candidate for the development of chemical sensors for glucose and other saccharides. The pyrazole ring can be further functionalized to incorporate a fluorophore, leading to a fluorescent sensor where the binding of a cis-diol modulates the fluorescence signal.

Protocol: Conceptual Fabrication of a Boronic Acid-Based Fluorescent Sensor

This protocol describes a conceptual approach to fabricating a fluorescent sensor for cis-diols by immobilizing a pyrazole-boronic acid derivative onto a solid support.

Materials:

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride (or a fluorescently-labeled derivative)

  • Amine-functionalized glass slide or silica nanoparticles

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

  • Solution of the target cis-diol (e.g., glucose)

Procedure:

  • Surface Activation: Activate the carboxyl groups of a fluorescent pyrazole-boronic acid derivative using EDC and NHS in a suitable buffer.

  • Immobilization: Immerse the amine-functionalized solid support in the activated pyrazole-boronic acid solution to allow for covalent bond formation.

  • Washing: Thoroughly wash the functionalized support with buffer to remove any unbound molecules.

  • Sensing Measurement: Expose the sensor to solutions of varying concentrations of the target cis-diol in PBS buffer.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence spectrometer or microscope. The change in fluorescence will be proportional to the concentration of the cis-diol.[15]

Application in Catalysis

The pyrazole moiety can act as a ligand to stabilize metal nanoparticles or single-atom catalysts, while the boronic acid group can be used to anchor the catalytic species to a support.[3] Furthermore, the pyrazole ring itself can participate in catalytic reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in organic synthesis, and pyrazole-containing ligands can influence the efficiency and selectivity of these reactions.[2]

Protocol: Representative Suzuki-Miyaura Cross-Coupling using a Pyrazole-Based Ligand Precursor

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction where a pyrazole-boronic acid derivative could potentially act as a ligand precursor.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride (as a potential ligand precursor)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water solvent mixture

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), (1H-Pyrazol-4-yl)boronic acid hydrochloride (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a mixture of toluene (5 mL) and water (1 mL) to the flask.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours under an inert atmosphere.

  • Workup: After the reaction is complete, cool the mixture to room temperature, add water, and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]

Conclusion

(1H-Pyrazol-4-yl)boronic acid hydrochloride is a highly valuable and versatile building block in materials science. Its unique combination of a coordinating pyrazole ring and a reactive boronic acid group allows for the rational design and synthesis of a wide range of advanced materials, including MOFs, COFs, chemical sensors, and catalytic systems. The protocols and application notes provided in this guide serve as a comprehensive resource for researchers and scientists seeking to explore the potential of this remarkable compound in their respective fields. Further exploration of its reactivity and coordination chemistry will undoubtedly lead to the development of novel materials with unprecedented properties and functionalities.

References

  • ResearchGate. (n.d.). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. Retrieved January 27, 2026, from [Link]

  • New Journal of Chemistry. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Boronic-Acid-derived covalent organic frameworks: From synthesis to applications. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Semantic Scholar. (n.d.). Remarkable sensing behavior of pyrazole-based chemosensor towards Cu(II) ion detection. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Retrieved January 27, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved January 27, 2026, from [Link]

  • Chemical Science. (2022). Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. Retrieved January 27, 2026, from [Link]

  • Wiley Online Library. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. Retrieved January 27, 2026, from [Link]

  • PubMed. (2016). Room-Temperature Synthesis of Covalent Organic Frameworks With a Boronic Ester Linkage at the Liquid/Solid Interface. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved January 27, 2026, from [Link]

  • MDPI. (2023). Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2024). Polymer-Coated Covalent Organic Frameworks as Porous Liquids for Gas Storage. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Retrieved January 27, 2026, from [Link]

  • University of Warwick. (n.d.). FABRICATION OF CHEMICAL SENSORS USING INKJET PRINTING AND APPLICATION TO GAS DETECTION. Retrieved January 27, 2026, from [Link]

  • SciSpace. (n.d.). Constructing new metal-organic frameworks with complicated ligands from "One-Pot" in situ reactions. Retrieved January 27, 2026, from [Link]

  • Academia.edu. (n.d.). (PDF) Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2019). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Metal–Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding. Retrieved January 27, 2026, from [Link]

  • Northwestern University. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Retrieved January 27, 2026, from [Link]

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Application Notes & Protocols: Strategic N-Protection of (1H-Pyrazol-4-yl)boronic Acid for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Imperative of N-H Protection

(1H-Pyrazol-4-yl)boronic acid and its derivatives are cornerstone building blocks in modern medicinal chemistry and materials science.[1][2] Their utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the precise installation of the pyrazole moiety into complex molecular architectures.[1][2] However, the acidic N-H proton of the pyrazole ring presents a significant challenge. Unprotected, this site can lead to a host of undesirable outcomes, including N-arylation, catalyst inhibition, poor solubility, and unpredictable regioselectivity, ultimately compromising reaction yield and purity.[3]

Strategic protection of the pyrazole nitrogen is therefore not merely an additional step but a critical prerequisite for unlocking the full synthetic potential of this versatile reagent. A well-chosen protecting group masks the reactive N-H, ensuring that reactions proceed exclusively at the desired C-B bond, and can be cleanly removed post-transformation to reveal the final target molecule. This guide provides an in-depth analysis of protecting group strategies, comparative data, and detailed, field-proven protocols for the successful N-protection and deprotection of (1H-Pyrazol-4-yl)boronic acid hydrochloride.

Pillar 1: The Logic of Selecting an Optimal Protecting Group

The "ideal" protecting group is context-dependent, dictated by the planned synthetic route. The choice requires a multi-faceted analysis of stability, orthogonality, and impact on reactivity. The following criteria should be systematically evaluated:

  • Stability: The group must be robust enough to withstand the conditions of subsequent reactions, most notably the basic and often heated environment of Suzuki-Miyaura coupling.

  • Ease of Introduction & Removal: The protection and deprotection steps should be high-yielding, operationally simple, and use readily available, cost-effective reagents.

  • Orthogonality: The removal conditions must be selective, leaving other sensitive functional groups within the molecule untouched. This is paramount in multi-step synthesis.

  • Impact on Reactivity: The protecting group should not adversely affect the reactivity of the boronic acid moiety. Bulky groups can sometimes hinder the approach to the boron center, although they can also be exploited to influence regioselectivity.[4]

  • Compatibility: The chosen group must be compatible with the boronic acid itself. For instance, strongly acidic deprotection conditions could potentially promote protodeboronation.

Below is a logical workflow for navigating the selection process.

G cluster_0 Protecting Group Selection Workflow start Define Downstream Synthetic Steps (e.g., Suzuki, Acylation, etc.) q1 Are strong acidic conditions tolerated in the final deprotection step? start->q1 q2 Is high steric bulk required to direct regioselectivity? q1->q2 Yes boc Consider Boc Group (Mild acid or specific basic cleavage) q1->boc No q3 Is strict orthogonality needed? (e.g., fluoride-labile removal) q2->q3 No trityl Consider Trityl Group (Bulky, acid-labile) q2->trityl Yes q3->boc No sem Consider SEM Group (Robust, fluoride-labile) q3->sem Yes end Proceed to Protocol boc->end trityl->end sem->end

Caption: Decision workflow for selecting a pyrazole N-protecting group.

Pillar 2: Comparative Analysis of Key Protecting Groups

Several protecting groups have proven effective for the pyrazole nitrogen. The following table summarizes the characteristics of the most common and reliable options: tert-Butoxycarbonyl (Boc), Trityl (Tr), and 2-(Trimethylsilyl)ethoxy)methyl (SEM).

Protecting GroupStructureProtection ConditionsStability ProfileDeprotection ConditionsKey AdvantagesCausality & Expert Insights
Boc Boc-N(Boc)₂O, Base (e.g., Et₃N, DMAP), CH₂Cl₂ or THFStable to most Suzuki conditions. Labile to strong acids.Acidic: TFA/CH₂Cl₂; HCl/Dioxane.[5] Mild/Basic: NaBH₄ in EtOH (selective for N-Boc on pyrazoles).[6][7]Readily available reagents; multiple deprotection options offer flexibility.The electron-withdrawing nature of the Boc group can increase the acidity of the remaining pyrazole N-H in related systems, but here it serves to cap the single N-H. The NaBH₄/EtOH deprotection is a noteworthy non-acidic option, proceeding via an ethoxide-mediated cleavage, which preserves acid-sensitive functionalities like t-butyl esters.[6]
Trityl (Tr) Tr-NTr-Cl, Base (e.g., Et₃N, DIPEA), CH₂Cl₂ or DMFStable to basic, reductive, and oxidative conditions. Labile to acid.Acidic: TFA/CH₂Cl₂; mild aqueous acid (e.g., AcOH).[8][9]High steric bulk can direct regioselectivity in subsequent reactions; cleavage conditions are generally mild.[4]The significant steric hindrance of the trityl group is its defining feature.[4] It effectively shields the N1 position, preventing unwanted side reactions and influencing the conformation of the molecule, which can be leveraged in catalyst-substrate interactions.[4]
SEM SEM-NSEM-Cl, Base (e.g., NaH), THF or DMFVery robust; stable to a wide range of acidic, basic, and organometallic reagents.Fluoride source: TBAF in THF; HF-Pyridine.Excellent stability and orthogonal removal make it ideal for complex, multi-step syntheses.[10]The SEM group's stability stems from the inertness of the silyl ether moiety. Deprotection is initiated by fluoride attack on the silicon atom, triggering an elimination cascade that releases the free N-H. This unique mechanism provides a highly selective deprotection pathway that is orthogonal to most other common protecting groups.[10][11]

Pillar 3: Validated Experimental Protocols

The following protocols are designed for the protection of (1H-Pyrazol-4-yl)boronic acid hydrochloride. A key initial consideration is the hydrochloride salt, which must be neutralized in situ by using at least one extra equivalent of base relative to the protecting agent.

Workflow Overview: Protect-Couple-Deprotect Strategy

Sources

Application Notes & Protocols for Large-Scale Synthesis Utilizing (1H-Pyrazol-4-yl)boronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Moiety in Modern Drug Development

The pyrazole nucleus is a cornerstone pharmacophore in contemporary medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to act as a versatile scaffold for creating complex molecular architectures. (1H-Pyrazol-4-yl)boronic acid hydrochloride has emerged as a critical building block, particularly for the synthesis of targeted therapies such as kinase inhibitors. This guide provides an in-depth analysis and practical, field-proven protocols for the large-scale application of this versatile reagent, with a focus on the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology that has become one of the most robust C-C bond-forming reactions in pharmaceutical manufacturing.[2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations necessary for successful scale-up from the lab bench to multi-kilogram production.

Core Concepts: Navigating the Challenges of Heteroaryl Boronic Acids in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. While immensely powerful, its application with heteroaryl boronic acids, such as (1H-Pyrazol-4-yl)boronic acid, presents specific challenges that must be addressed for efficient and scalable synthesis.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species. Understanding this cycle is paramount for troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd R¹-Pd(II)L_n-R² Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product RX R¹-X (Aryl/Heteroaryl Halide) RX->OxAdd Boronic R²-B(OH)₂ ((1H-Pyrazol-4-yl)boronic acid) Base Base (e.g., K₃PO₄, K₂CO₃) Boronic->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetal JAK_Inhibitor_Synthesis Start1 Pyrrolo[2,3-d]pyrimidine Halide Cl-Core Reaction Suzuki-Miyaura Coupling Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₃PO₄) Solvent (e.g., n-BuOH/H₂O) Start1:f1->Reaction Start2 (1H-Pyrazol-4-yl)boronic acid HCl Pyrazole-B(OH)₂·HCl Start2:f1->Reaction Product Ruxolitinib Intermediate Coupled Core Reaction->Product:f0 FurtherSteps Further Functionalization Product:f1->FurtherSteps API Ruxolitinib Final API FurtherSteps->API:f0

Figure 2: Synthetic workflow for a JAK inhibitor intermediate.

The pyrazole ring in Ruxolitinib plays a crucial role in binding to the hinge region of the JAK kinase domain, making this coupling step critical for the drug's efficacy. [3][4][5]

Synthesis of c-MET Kinase Inhibitors

The c-MET proto-oncogene is a key target in various cancers. Small molecule inhibitors often feature a pyrazole group, which is introduced via Suzuki-Miyaura coupling. The synthesis of a key intermediate for a c-MET kinase inhibitor has been demonstrated on a multi-kilogram scale, highlighting the industrial relevance of this chemistry.

Protocols for Large-Scale Synthesis

The following protocols are designed to be robust and scalable. They are synthesized from best practices reported in process chemistry literature and patents. [6][3][7][8]

Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling for a Generic Kinase Inhibitor Intermediate

This protocol describes a representative kilogram-scale synthesis coupling (1H-Pyrazol-4-yl)boronic acid hydrochloride with a generic heteroaryl chloride.

Materials & Equipment:

  • Reactor: Glass-lined or stainless steel reactor (e.g., 100 L) equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Reagents:

    • Heteroaryl Chloride (1.0 eq)

    • (1H-Pyrazol-4-yl)boronic acid hydrochloride (1.2 eq)

    • Potassium Phosphate (K₃PO₄), anhydrous powder (3.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01 eq)

    • n-Butanol

    • Deionized Water

    • Toluene

    • Brine (Saturated aq. NaCl)

Procedure:

  • Reactor Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Charging:

    • Charge the reactor with the Heteroaryl Chloride (e.g., 5.0 kg, 1.0 eq).

    • Charge (1H-Pyrazol-4-yl)boronic acid hydrochloride (e.g., 4.0 kg, 1.2 eq).

    • Charge Potassium Phosphate (K₃PO₄) (e.g., 19.8 kg, 3.5 eq). Note: The excess base is crucial to neutralize the HCl salt and drive the reaction.

    • Charge Pd(dppf)Cl₂ (e.g., 218 g, 0.01 eq).

  • Solvent Addition:

    • Add n-Butanol (e.g., 40 L).

    • Add Deionized Water (e.g., 10 L).

  • Reaction Execution:

    • Begin stirring the slurry.

    • Heat the reaction mixture to 85-90 °C.

    • Maintain the temperature and stir for 4-6 hours.

  • In-Process Control (IPC):

    • After 4 hours, take a sample and analyze by HPLC to check for completion (e.g., <1% remaining Heteroaryl Chloride). If the reaction is incomplete, continue heating for another 1-2 hours.

  • Work-up and Phase Separation:

    • Cool the reaction mixture to 50-60 °C.

    • Add Toluene (e.g., 25 L).

    • Add Deionized Water (e.g., 25 L) and stir for 15 minutes.

    • Stop stirring and allow the layers to separate for at least 30 minutes.

    • Drain the lower aqueous layer.

    • Wash the organic layer with brine (e.g., 20 L). Separate the layers.

  • Solvent Swap and Crystallization:

    • Concentrate the organic layer under vacuum to a minimum volume.

    • Add a suitable anti-solvent (e.g., heptane or isopropanol) to induce crystallization.

    • Cool the slurry to 0-5 °C and stir for at least 2 hours.

  • Isolation and Drying:

    • Filter the product using a centrifuge or filter-drier.

    • Wash the cake with the cold crystallization solvent.

    • Dry the product under vacuum at 50-60 °C until constant weight is achieved.

Expected Yield: 85-95% Expected Purity: >98% (by HPLC)

Data Summary: Key Parameters for Scale-Up

The choice of reagents and conditions is critical for a successful and economical large-scale synthesis. The following table summarizes key parameters based on literature for Suzuki-Miyaura couplings involving pyrazole boronic acids and their derivatives.

ParameterLaboratory Scale (grams)Kilogram ScaleRationale for Scale-Up Choice
Boronic Reagent (1H-Pyrazol-4-yl)boronic acid or its pinacol ester(1H-Pyrazol-4-yl)boronic acid hydrochloride or stable 'ate' complexHydrochloride salt offers superior stability, handling, and shelf-life, which are critical for industrial campaigns. [6][3]
Equivalents of Boronic Reagent 1.1 - 1.5 eq1.1 - 1.3 eqMinimizing excess of the costly boronic acid is economically crucial. Tighter stoichiometric control is required at scale.
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(dppf)Cl₂, XPhos Pd G2/G3 Air-stable, robust pre-catalysts are preferred for operational simplicity and consistency. Lower catalyst loadings (0.01-0.5 mol%) are targeted to reduce cost and residual metal in the API. [9]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃ K₃PO₄ is a strong, non-nucleophilic base that is effective and relatively inexpensive. An extra equivalent is needed for the HCl salt.
Solvent System Dioxane/H₂O, Toluene/H₂On-Butanol/H₂O, 2-MeTHF/H₂O Higher boiling point solvents allow for faster reaction times at manageable pressures. 2-MeTHF is a greener solvent alternative to THF or dioxane.
Work-up Liquid-liquid extractionPhase separations, solvent swaps, crystallizationDesigned to handle large volumes and efficiently remove inorganic salts and the palladium catalyst. [10]
Purification Flash chromatographyCrystallization Crystallization is the most efficient and scalable method for purifying multi-kilogram quantities of API intermediates.

Safety and Handling Considerations

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride: While generally stable, it is an irritant. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Avoid inhalation of dust.

  • Palladium Catalysts: Palladium compounds can be toxic and are often sensitizers. Handle in a well-ventilated area or a fume hood. Procedures must be in place to ensure residual palladium levels in the final product are within regulatory limits (typically <10 ppm for oral APIs). [10]* Solvents: Handle flammable organic solvents in a well-ventilated area, away from ignition sources, and in accordance with site-specific safety procedures.

  • Exothermic Reactions: Although Suzuki-Miyaura couplings are not typically violently exothermic, the initial heating and any quenching steps should be performed with caution on a large scale.

Conclusion

(1H-Pyrazol-4-yl)boronic acid hydrochloride is an indispensable reagent for the large-scale synthesis of pyrazole-containing pharmaceuticals. A thorough understanding of the Suzuki-Miyaura catalytic cycle, coupled with careful consideration of the challenges posed by heteroaryl boronic acids, is essential for successful process development. The protocols and data presented in this guide provide a solid foundation for scaling these critical reactions from the laboratory to industrial production, enabling the efficient and robust manufacturing of next-generation therapeutics.

References

  • Valente, C., et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. ChemRxiv. [Link]

  • US Patent US20100190981A1, Processes for preparing jak inhibitors and related intermediate compounds.
  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chinese Patent CN114380853A, Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Oldenhuis, N. J., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Molander, G. A., et al. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • US Patent US10562904B2, Synthesis process of ruxolitinib.
  • Billingsley, K. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • WO Patent WO2011079114A1, Pteridinones as inhibitors of polo - like kinase.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Springer Link. [Link]

  • US Patent US20100063054A1, cMET INHIBITORS.
  • Magano, J., et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. PMC. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Scholar. [Link]

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. PMC. [Link]

  • Scaling up applications at Croda, CodenPharma and Satori Pharmaceuticals. Biotage. [Link]

  • Colacot, T. J., et al. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. PubMed. [Link]

  • Lennox, A. J. J., et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]

  • Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. ACS Publications. [Link]

  • Chinese Patent CN107759623A, Intermediate of JAK inhibitor and preparation method thereof.
  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Valente, C., et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • US Patent US20190023712A1, A process for preparing ruxolitinib.
  • Continuous Suzuki–Miyaura Reactions with Novel Ce–Sn–Pd Oxides and Integrated Crystallization as Continuous Downstream. MDPI. [Link]

  • Top Selling (2026) Small Molecule Orphan Drugs: A Journey into Their Chemistry. MDPI. [Link]

  • Synthesis and Preclinical Evaluation of [18F]PF04217903, a Selective MET PET Tracer. ChemRxiv. [Link]

  • Valente, C., et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

Sources

Troubleshooting & Optimization

optimization of reaction conditions for (1H-Pyrazol-4-yl)boronic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (1H-Pyrazol-4-yl)boronic acid hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to address common challenges and optimize the use of this versatile reagent in your synthetic endeavors.

I. Overview and Key Considerations

(1H-Pyrazol-4-yl)boronic acid hydrochloride is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a pyrazole moiety.[1] However, its successful application is often hampered by challenges related to its stability and reactivity. This guide will provide a structured approach to troubleshooting and optimizing your experimental workflow.

A crucial aspect to consider is the inherent instability of many unprotected heteroaryl boronic acids, including the pyrazole series.[2] This can lead to issues such as protodeboronation, which can significantly impact reaction yields.[2] To circumvent this, the use of more stable derivatives, such as pinacol esters, is a common and effective strategy.[1][3]

II. Troubleshooting Guide: Synthesis and Purification

This section addresses common problems encountered during the synthesis and purification of (1H-Pyrazol-4-yl)boronic acid and its derivatives.

Question: My synthesis of (1H-Pyrazol-4-yl)boronic acid results in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of (1H-Pyrazol-4-yl)boronic acid can stem from several factors, primarily related to the choice of starting material, reaction conditions, and the inherent stability of the product.

1. Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. It is often exacerbated by acidic or basic aqueous conditions.[2]

  • Solution:

    • Use of Protecting Groups: A highly effective strategy is to synthesize the more stable pinacol ester derivative. This can be achieved by reacting a protected 4-halopyrazole (e.g., 1-Boc-4-halopyrazole) with a diboron reagent.[1]

    • Anhydrous Conditions: Meticulously maintain anhydrous conditions throughout the reaction and workup to minimize hydrolysis and subsequent protodeboronation.

2. Inefficient Borylation: The choice of borylation method and reagents is critical.

  • Solution:

    • From Halopyrazoles: A common route involves the reaction of a 4-halopyrazole with a diboron reagent (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst.[1] Optimization of the catalyst, ligand, base, and solvent is crucial.

    • Grignard or Lithiation Routes: An alternative is the reaction of a Grignard or organolithium reagent derived from a 4-halopyrazole with a trialkyl borate. Careful temperature control is essential to avoid side reactions.

3. Purification Challenges: The hydrophilic nature of the boronic acid can make extraction and purification difficult, leading to product loss.

  • Solution:

    • Acid-Base Extraction: Carefully adjust the pH during aqueous workup to facilitate extraction into an organic solvent.

    • Chromatography: If necessary, use silica gel chromatography. It has been reported that silica gel mixed with boric acid can be effective for purifying pinacol esters.[4]

Question: I am observing significant byproducts in my reaction mixture. What are the likely side reactions?

Answer:

Besides protodeboronation, other side reactions can complicate your synthesis.

1. Homocoupling: The coupling of two pyrazole units can occur, especially if the reaction conditions are not optimal.

  • Mitigation:

    • Catalyst Choice: Use a catalyst system known to suppress homocoupling.

    • Controlled Addition: Slowly add the organometallic reagent (if used) to the borate ester at low temperatures.

2. Boroxine Formation: Boronic acids can form cyclic trimers called boroxines upon dehydration. This can complicate characterization and affect reactivity.

  • Mitigation:

    • Storage: Store the boronic acid in a desiccator over a drying agent.

    • Use of Esters: Working with the pinacol ester derivative avoids the issue of boroxine formation.[4]

III. Optimization of Suzuki-Miyaura Cross-Coupling Reactions

This section focuses on optimizing the use of (1H-Pyrazol-4-yl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions.

Question: My Suzuki-Miyaura coupling reaction with (1H-Pyrazol-4-yl)boronic acid hydrochloride is giving a low yield of the desired biaryl product. How can I optimize the reaction conditions?

Answer:

Optimizing Suzuki-Miyaura couplings involving unprotected pyrazole boronic acids requires careful consideration of the catalyst, base, solvent, and temperature. The unprotected NH group of the pyrazole can interfere with the catalytic cycle.[2]

1. Choice of Catalyst and Ligand: The palladium catalyst and its associated ligand are critical for an efficient reaction.

  • Recommendation: For challenging couplings, consider using more advanced catalyst systems. For instance, a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in preventing debromination side reactions in similar heterocyclic systems.[5]

2. Selection of Base: The base plays a crucial role in the transmetalation step.

  • Recommendation: A common choice is an inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6] The strength and solubility of the base can significantly impact the reaction rate and yield.

3. Solvent System: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Recommendation: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The water is necessary to dissolve the inorganic base.

4. Temperature: The reaction temperature affects the reaction rate and the stability of the reactants and catalyst.

  • Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring. Microwave-assisted heating can sometimes accelerate the reaction and improve yields.[5]

Table 1: General Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)1-5 mol%
Ligand (If using a precursor like Pd(OAc)₂)SPhos, XPhos, or RuPhos can be effective.
Base K₂CO₃ or K₃PO₄2-3 equivalents
Solvent Dioxane/H₂O or Toluene/H₂O4:1 to 10:1 ratio
Temperature 80-110 °CMonitor by TLC or LC-MS
Question: Should I use the boronic acid hydrochloride directly, or is it better to use the free base or a protected form?

Answer:

While the hydrochloride salt can be used directly, its acidity might not be compatible with all reaction conditions. The use of a protected form, such as the pinacol ester, is often the most robust approach.

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride: Can be used directly, but the added acid might need to be neutralized by the base in the reaction.

  • N-Protected Pyrazole Boronic Esters: Using an N-protected (e.g., Boc or Trityl) pyrazole boronic acid pinacol ester often leads to higher yields and a cleaner reaction profile.[3][7] The protecting group can be removed in a subsequent step if the free NH is required.

IV. Experimental Protocols and Workflows

Protocol 1: Synthesis of 1-Boc-4-(pinacolatoboron)pyrazole

This protocol describes a common method for preparing the more stable pinacol ester derivative.

Step-by-Step Methodology:

  • To a solution of 1-Boc-4-bromopyrazole (1.0 eq) and bis(pinacolato)diboron (1.1 eq) in a suitable solvent (e.g., dioxane or DMF) in a reaction vessel, add a palladium catalyst such as PdCl₂(dppf) (0.03 eq).

  • Add a base, typically potassium acetate (KOAc) (3.0 eq).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.

Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

This workflow provides a logical sequence for diagnosing and resolving issues with your cross-coupling reaction.

G start Low Yield in Suzuki-Miyaura Coupling check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Catalyst, Base, Solvent, Temp) check_reagents->check_conditions protodeboronation Suspect Protodeboronation of Boronic Acid check_conditions->protodeboronation If starting material is consumed but no product forms catalyst_deactivation Consider Catalyst Deactivation check_conditions->catalyst_deactivation If reaction stalls use_ester Switch to Pinacol Ester Derivative protodeboronation->use_ester change_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald ligands) catalyst_deactivation->change_catalyst success Improved Yield use_ester->success optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) change_catalyst->optimize_base optimize_solvent Adjust Solvent System (e.g., different ratios, anhydrous) optimize_base->optimize_solvent increase_temp Increase Reaction Temperature or Use Microwave optimize_solvent->increase_temp increase_temp->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

V. Frequently Asked Questions (FAQs)

Q1: What is the shelf-life and recommended storage condition for (1H-Pyrazol-4-yl)boronic acid hydrochloride?

A1: (1H-Pyrazol-4-yl)boronic acid hydrochloride should be stored in a cool, dry place, preferably in a desiccator, away from light and moisture. Due to its potential for degradation, it is advisable to use it relatively fresh or to verify its purity before use if it has been stored for an extended period.

Q2: Can I use other boronic esters besides the pinacol ester?

A2: Yes, other diols can be used to form boronic esters. For example, N-methyliminodiacetic acid (MIDA) boronates have been developed as a highly stable protecting group for boronic acids, allowing for a wider range of reaction conditions.[8]

Q3: Are there any known incompatibilities of (1H-Pyrazol-4-yl)boronic acid hydrochloride with common functional groups?

A3: The boronic acid moiety can be sensitive to strong oxidizing agents. Additionally, the acidic nature of the hydrochloride salt may not be compatible with acid-sensitive functional groups in your substrate. In such cases, using the free base or a protected form is recommended.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is a quick and easy way to monitor the reaction. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended to track the consumption of starting materials and the formation of the desired product and any byproducts.

References

  • Gillis, E. P.; Burke, M. D. (2007). A Simple and Modular Strategy for the Small-Molecule Synthesis of Diverse Skeletons. Journal of the American Chemical Society. Available at: [Link]

  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.
  • Cho, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules. Available at: [Link]

  • Pinto, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Available at: [Link]

  • Cho, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. MDPI. Available at: [Link]

  • Stadler, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • Cook, L. K., et al. (2016). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Tetrahedron Letters. Available at: [Link]

  • Hurst, T. E., et al. (2014). Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. Available at: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Stadler, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Semantic Scholar. Available at: [Link]

  • Protecting Groups for Boronic Acids. (2016). Chem-Station. Available at: [Link]

  • Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Singh, A., et al. (2016). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform. Available at: [Link]

  • Ciaramella, A., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Antibiotics. Available at: [Link]

  • El-Harbiri, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidin-7-amines. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (1H-Pyrazol-4-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with (1H-Pyrazol-4-yl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this versatile building block and ultimately improve your reaction yields and consistency. The acidic N-H proton and the Lewis acidic boronic acid moiety on the pyrazole ring present a unique set of challenges, from catalyst inhibition to reagent instability. This guide offers a structured approach to troubleshooting and optimization, grounded in mechanistic principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Suzuki-Miyaura coupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride. Each entry explains the potential root causes and provides actionable protocols to resolve the issue.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in Suzuki-Miyaura couplings involving pyrazole boronic acids is a frequent issue that can often be traced back to several key factors: catalyst deactivation, improper reaction conditions, or degradation of the boronic acid.

Causality Explained:

The primary culprit is often the unprotected N-H group of the pyrazole ring. This nitrogen can act as a ligand, coordinating to the palladium catalyst and forming inactive or less active complexes. This phenomenon, known as catalyst inhibition, effectively removes the palladium from the catalytic cycle.[1][2] Furthermore, the acidic nature of the N-H group can interfere with the basic conditions required for the reaction.[1]

Another common issue is the degradation of the boronic acid itself through a process called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][3] This is particularly prevalent with heteroaryl boronic acids and can be exacerbated by high temperatures and inappropriate pH levels.[1][2]

Troubleshooting Workflow:

G start Low/No Conversion cat_choice Evaluate Catalyst & Ligand start->cat_choice Is catalyst system optimal? base_solv Optimize Base & Solvent start->base_solv No cat_choice->base_solv Yes success Improved Yield cat_choice->success Switch to Buchwald ligands (e.g., SPhos, XPhos) or Pd-NHC precatalysts boronic_acid Check Boronic Acid Stability base_solv->boronic_acid Are conditions compatible? base_solv->success Use weaker base (K3PO4, KF) & polar aprotic solvent (e.g., dioxane/water) temp_time Adjust Temperature & Time boronic_acid->temp_time Is boronic acid degrading? boronic_acid->success Use excess boronic acid (1.5-2.0 equiv.) or switch to pinacol ester temp_time->success Optimization successful temp_time->success Lower temperature (60-80 °C) & monitor reaction progress

Caption: Troubleshooting workflow for low conversion.

Step-by-Step Protocol for Optimization:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more robust system known to perform well with N-H heterocycles.

    • Recommendation: Employ palladium precatalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1] These ligands promote the desired reductive elimination step and can prevent the formation of inhibitory palladium-pyrazole complexes.[4][5]

    • Protocol: Use 2-5 mol % of a G2 or G3 Buchwald precatalyst (e.g., XPhos Pd G3).

  • Base and Solvent System: Strong bases like NaOH or Na₂CO₃ can promote both catalyst inhibition and protodeboronation.

    • Recommendation: Use a milder base such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).[3][6]

    • Solvent: A mixture of a polar aprotic solvent and water is often ideal. Dioxane/water (e.g., 4:1) or THF/water can improve the solubility of the reagents and facilitate the reaction.[1][7]

  • Boronic Acid Stoichiometry: To counteract both degradation and potential catalyst inhibition, using an excess of the boronic acid is often beneficial.

    • Recommendation: Increase the stoichiometry of the (1H-Pyrazol-4-yl)boronic acid hydrochloride to 1.5–2.0 equivalents relative to your coupling partner.[1]

  • Temperature Control: High temperatures can accelerate decomposition pathways.

    • Recommendation: Start with a lower reaction temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. Only increase the temperature if the reaction is sluggish.[1]

Question 2: My reaction is producing significant amounts of a homocoupled byproduct from my aryl halide. How can I suppress this?

Answer:

Homocoupling of the aryl halide is a common side reaction in Suzuki couplings, often indicating issues with the catalyst activation or the reaction environment.

Causality Explained:

This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling. Additionally, if the transmetalation step (transfer of the pyrazole group from boron to palladium) is slow relative to other pathways, homocoupling can become more prevalent.

Step-by-Step Protocol for Suppression:

  • Ensure Inert Atmosphere: Oxygen is a common culprit in promoting homocoupling.

    • Protocol: Thoroughly degas your solvent mixture before adding the catalyst. This can be done by bubbling an inert gas (nitrogen or argon) through the solvent for 20-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[8] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst and Ligand Choice: The right ligand can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.

    • Recommendation: As mentioned previously, bulky, electron-donating ligands like those developed by Buchwald (SPhos, XPhos) are highly effective.[1][4][5]

  • Pre-catalyst Use: Using a well-defined palladium precatalyst ensures a more controlled initiation of the catalytic cycle, which can minimize side reactions.

Recommended Reaction Parameters Summary:

ParameterRecommendationRationale
Catalyst 2-5 mol % Buchwald Precatalyst (e.g., XPhos Pd G3)High activity with N-H heterocycles, promotes cross-coupling.[1]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Accelerates reductive elimination, minimizes catalyst inhibition.[4][5]
Base 2-3 equiv. K₃PO₄ or KFMild conditions, minimizes protodeboronation and side reactions.[3][6]
Solvent Dioxane/H₂O (4:1) or THF/H₂OGood solubility for reagents, facilitates transmetalation.[1][7]
Temperature 60–100 °CBalances reaction rate with minimizing boronic acid decomposition.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents oxygen-induced side reactions like homocoupling.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in (1H-Pyrazol-4-yl)boronic acid hydrochloride?

The hydrochloride salt improves the shelf-life and stability of the compound. However, it means that you must use at least one extra equivalent of base in your reaction to neutralize the HCl before the catalytic cycle can proceed efficiently.

Q2: Should I consider protecting the pyrazole N-H group?

While many modern protocols allow for the direct coupling of unprotected pyrazoles, N-protection (e.g., with a Boc or trityl group) can be a valid strategy if optimization fails.[9][10] This prevents catalyst inhibition by the pyrazole nitrogen. However, this adds two steps to your synthesis (protection and deprotection), so it should be considered a secondary strategy.[1][11]

Q3: My boronic acid seems to be decomposing on the shelf. How can I store it and are there more stable alternatives?

Boronic acids, particularly heteroaryl ones, can be prone to decomposition.[12][13] Store (1H-Pyrazol-4-yl)boronic acid hydrochloride in a cool, dry place, preferably under an inert atmosphere. For applications requiring high stability, consider converting the boronic acid to its corresponding pinacol boronate ester. These esters are significantly more stable and can be used directly in many Suzuki coupling protocols.[13][14]

Q4: What is the mechanism of catalyst inhibition by the pyrazole?

The lone pair of electrons on the pyrazole's nitrogen atom can coordinate to the electron-deficient palladium(II) center in the catalytic cycle. This can lead to the formation of stable, off-cycle palladium-pyrazole complexes, which do not proceed through the subsequent steps of transmetalation and reductive elimination, thus halting the reaction.[1][2]

G cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway Pd0 Pd(0)L2 OxAdd R-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)-Ar L2 OxAdd->Trans Transmetalation (Ar-B(OR)2) Inhibited [L2-Pd(II)-Pyrazole]⁺ OxAdd->Inhibited Coordination by Pyrazole-NH Trans->Pd0 Reductive Elimination (R-Ar)

Sources

Technical Support Center: A Researcher's Guide to (1H-Pyrazol-4-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1H-Pyrazol-4-yl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a hygroscopic compound, (1H-Pyrazol-4-yl)boronic acid hydrochloride requires specific handling and storage procedures to ensure its integrity and performance in sensitive applications, such as Suzuki-Miyaura cross-coupling reactions.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges associated with its use.

Understanding the Challenge: The Hygroscopic Nature of Boronic Acids

Hygroscopic substances readily absorb moisture from the atmosphere.[2] In the case of boronic acids and their salts, this can lead to several experimental complications:

  • Inaccurate Stoichiometry: Absorbed water increases the apparent weight of the reagent, leading to the use of a lower molar quantity than intended.

  • Reduced Reactivity: The presence of excess water can negatively impact certain reactions, such as the Suzuki-Miyaura coupling, where anhydrous conditions are often preferred.[3][4]

  • Degradation: Moisture can promote the degradation of boronic acids through various pathways, including oxidation and the formation of boroxines (anhydrides).[5][6]

  • Physical Changes: The compound may cake or clump, making it difficult to handle and dispense accurately.[7][8]

This guide will equip you with the knowledge and protocols to mitigate these issues and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store (1H-Pyrazol-4-yl)boronic acid hydrochloride upon receipt?

A1: Proper storage is the first line of defense against moisture absorption. Upon receipt, the container should be tightly sealed and stored in a controlled environment.

ParameterRecommended ConditionRationale
Temperature 2-8°CLower temperatures slow down potential degradation processes.[1][9][10]
Atmosphere Inert (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.[11]
Location Desiccator or dry boxProvides a low-humidity environment to prevent water uptake.[2][9]

It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold solid.

Q2: My (1H-Pyrazol-4-yl)boronic acid hydrochloride appears clumpy. Can I still use it?

A2: Clumping or caking is a visual indicator of moisture absorption.[7][8] While the material may still be usable, its purity and effective concentration are compromised. If you must use it, it is highly recommended to first dry the material under vacuum. However, for reactions sensitive to stoichiometry, using a fresh, unopened vial is the best practice.

Q3: What is the best way to weigh this hygroscopic reagent?

A3: Weighing should be performed in a manner that minimizes exposure to the atmosphere.

  • Ideal Method: Use a glove box with a controlled inert atmosphere.[12]

  • Alternative Method: If a glove box is unavailable, weigh the reagent quickly in a low-humidity environment. Have all necessary equipment ready to minimize the time the container is open. It is advisable to weigh a slightly larger amount than needed into a separate container and discard the excess, rather than returning it to the stock bottle, to prevent contamination.[13]

Q4: Can I dry (1H-Pyrazol-4-yl)boronic acid hydrochloride if I suspect it has absorbed water?

A4: Yes, drying can be effective. A common method is to use a vacuum oven at a moderate temperature (e.g., 40-50°C). However, be aware that excessive heat can lead to the formation of boroxine anhydrides.[6][14] It is recommended to dry a small sample first and check its performance in a test reaction.

Troubleshooting Guide for Experimental Applications

This section addresses common issues encountered when using (1H-Pyrazol-4-yl)boronic acid hydrochloride in chemical reactions, particularly in Suzuki-Miyaura cross-coupling.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield in Suzuki coupling 1. Inaccurate reagent stoichiometry due to moisture absorption. 2. Degradation of the boronic acid.[4] 3. Suboptimal reaction conditions (solvent, base, catalyst).1. Use a fresh vial of the boronic acid or dry the existing stock under vacuum. 2. Confirm the purity of the boronic acid via an analytical method like HPLC, being mindful of potential on-column hydrolysis.[15][16] 3. Re-evaluate and optimize your reaction conditions. Ensure solvents are anhydrous if required by the specific protocol.
Inconsistent results between batches 1. Varying levels of hydration in the boronic acid. 2. Inconsistent weighing technique.1. Implement a strict storage and handling protocol as outlined in this guide. 2. Standardize the weighing procedure, preferably using a glove box.[12]
Formation of homocoupled boronic acid byproduct Presence of oxygen and Pd(II) species in the reaction mixture.[17]Thoroughly degas all solvents and reagents. Use a fresh, high-quality palladium catalyst.

Experimental Protocols

Protocol 1: Drying (1H-Pyrazol-4-yl)boronic acid hydrochloride
  • Place the required amount of the boronic acid in a clean, dry flask.

  • Connect the flask to a vacuum line.

  • Gently heat the flask in a water bath to 40-50°C while under vacuum for 2-4 hours.

  • Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas.

  • Store the dried material in a desiccator over a strong desiccant (e.g., P₂O₅).

Protocol 2: Workflow for Handling and Dispensing

The following diagram illustrates the recommended workflow to maintain the integrity of (1H-Pyrazol-4-yl)boronic acid hydrochloride.

G cluster_storage Storage cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Use Storage Receive and Store (2-8°C, Dry, Inert) Equilibrate Equilibrate to Room Temp (in desiccator) Storage->Equilibrate 1. Prepare for Use Weigh Weigh Reagent (Glove box or quickly) Equilibrate->Weigh 2. Dispense Reaction Add to Reaction Vessel (under inert atmosphere) Weigh->Reaction 3. Use in Experiment Seal Tightly Seal Container Weigh->Seal 4. After Dispensing Store_Back Return to Storage (2-8°C, Dry, Inert) Seal->Store_Back 5. Re-store

Sources

impact of base selection on (1H-Pyrazol-4-yl)boronic acid hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1H-Pyrazol-4-yl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile building block, with a specific focus on the critical impact of base selection in cross-coupling reactions. Here, we synthesize technical data with field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

The Critical Role of Base Selection

(1H-Pyrazol-4-yl)boronic acid hydrochloride presents a unique challenge in Suzuki-Miyaura cross-coupling reactions. The presence of the hydrochloride salt and the acidic N-H proton on the pyrazole ring means the chosen base must perform a dual role:

  • Neutralization: An initial equivalent of the base is consumed to neutralize the hydrochloride salt, freeing the pyrazole nitrogen.

  • Activation: Subsequent equivalents of the base are required to activate the boronic acid, forming the more nucleophilic boronate species essential for efficient transmetalation to the palladium catalyst.[1][2]

The pKa values of the species in the reaction mixture are central to understanding this interplay. The conjugate acid of pyrazole has a pKa of approximately 2.5, while the pyrazole N-H proton has a pKa of about 14. The boronic acid itself has a pKa of around 8.8.[3] This means a carefully chosen base is required to deprotonate the hydrochloride and activate the boronic acid without causing undesirable side reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura reaction with (1H-Pyrazol-4-yl)boronic acid hydrochloride is giving very low to no yield. What are the likely causes related to the base?

A: This is a common issue stemming from the unique properties of this reagent. The root cause often lies in one of three areas: insufficient base, incorrect base strength, or catalyst inhibition.

  • Probable Cause 1: Insufficient Base Stoichiometry.

    • Explanation: You must use enough base to first neutralize the HCl salt and then activate the boronic acid. A common mistake is using a standard protocol's stoichiometry (e.g., 2 equivalents) without accounting for the initial acid-base neutralization.

    • Solution: Use a minimum of 3 equivalents of your chosen base. One equivalent will be consumed by the HCl, and two equivalents will then be available to promote the catalytic cycle.

  • Probable Cause 2: Incorrect Base Strength (Too Weak or Too Strong).

    • Explanation:

      • Weak Bases (e.g., NaOAc, Et₃N): A base that is too weak may not be effective at forming the boronate anion, which is the key nucleophilic species in the transmetalation step.[1] While very weak bases like potassium acetate (KOAc) are sometimes used to prevent side reactions, they may not be sufficient for this substrate.[4]

      • Strong Bases (e.g., NaOH, KOH, t-BuOK): A base that is too strong can accelerate protodeboronation, a major side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, especially at elevated temperatures.[5][6] This is a significant issue for electron-deficient heteroaryl boronic acids.[7]

    • Solution: Select a moderately strong inorganic base. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often the most effective choices for N-heterocyclic boronic acids.[8][9] They are strong enough to facilitate boronate formation but generally do not promote rapid protodeboronation.

  • Probable Cause 3: Palladium Catalyst Inhibition.

    • Explanation: The deprotonated pyrazole ring (the pyrazolate anion) is a potent ligand for palladium. If a large excess of a strong base is used, a high concentration of the pyrazolate anion can form, which can coordinate to the palladium center and inhibit catalytic activity.[8] This effectively removes the catalyst from the reaction cycle.

    • Solution: Avoid using a large excess of strong organic or inorganic bases. Stick to the recommended 3-4 equivalents of a moderate base like K₃PO₄. Using a pre-catalyst with bulky phosphine ligands (e.g., XPhos, SPhos) can also mitigate inhibition by shielding the metal center.[8]

Issue 2: Significant Protodeboronation Byproduct Observed

Q: I am forming my desired product, but I also see a significant amount of pyrazole in my crude reaction mixture. How can I prevent this?

A: The presence of pyrazole indicates that protodeboronation (also called protodeborylation) is a competing pathway. This is a known issue with heteroaryl boronic acids, especially under harsh basic conditions.[10][11]

  • Probable Cause 1: Base is too strong or reaction temperature is too high.

    • Explanation: Strong bases like hydroxides (NaOH, KOH) or alkoxides (t-BuOK) significantly increase the rate of C-B bond cleavage.[5][12] This effect is exacerbated by high temperatures.

    • Solution:

      • Switch to a Milder Base: If you are using a strong base, switch to K₃PO₄ or Cs₂CO₃.[13] Cesium carbonate can be particularly effective as it is highly soluble in organic solvents, but it is also more expensive.[14]

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C). This may require a longer reaction time but can significantly suppress the rate of protodeboronation.

      • Use a Boronate Ester: Consider converting the boronic acid to its pinacol ester derivative. Boronate esters are generally more stable and less prone to protodeboronation.[6]

  • Probable Cause 2: Presence of excess water.

    • Explanation: The proton source for this side reaction is often water in the solvent mixture. While a small amount of water is often beneficial for Suzuki couplings (especially with inorganic bases), too much can accelerate the undesired C-B cleavage.

    • Solution: Ensure you are using a well-controlled amount of water in your solvent system. A common ratio is 4:1 or 5:1 dioxane:water. If protodeboronation is severe, consider using anhydrous conditions with a soluble base like cesium carbonate or potassium trimethylsilanolate, though this requires more stringent experimental setup.

Issue 3: Reaction is Sluggish or Stalls

Q: My reaction starts but seems to stall before completion, even with extended reaction times. What could be the issue?

A: A stalling reaction often points to catalyst deactivation or issues with reagent solubility.

  • Probable Cause 1: Catalyst Deactivation/Inhibition.

    • Explanation: As discussed in Issue 1, the pyrazolate anion can inhibit the palladium catalyst. This may not happen immediately but can occur over the course of the reaction as the concentration of the deprotonated pyrazole builds up, leading to a stalled reaction.

    • Solution:

      • Use a More Robust Catalyst System: Employ modern palladium pre-catalysts that are more resistant to inhibition, such as those based on Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos).[8][15]

      • Staged Base Addition: In some difficult cases, adding the base in portions throughout the reaction can help maintain a low steady-state concentration of the inhibitory pyrazolate anion.

  • Probable Cause 2: Poor Solubility of the Base.

    • Explanation: Inorganic bases like K₂CO₃ and K₃PO₄ have limited solubility in common organic solvents like dioxane or THF. If the base is not sufficiently available to activate the boronic acid, the reaction rate will be slow.

    • Solution:

      • Ensure Vigorous Stirring: High-speed stirring is essential to maximize the surface area and interaction of the solid base with the dissolved reagents.

      • Change the Solvent System: A more polar solvent like DMF or the addition of a phase-transfer catalyst can sometimes improve results, but be cautious as this can also affect side reactions.

      • Switch to a Soluble Base: Cesium carbonate (Cs₂CO₃) has better solubility in many organic solvents and can accelerate sluggish reactions.[14]

Frequently Asked Questions (FAQs)

Q1: How many equivalents of base should I use for (1H-Pyrazol-4-yl)boronic acid hydrochloride?

A: A minimum of 3 equivalents is the recommended starting point. One equivalent is consumed in the neutralization of the hydrochloride salt, leaving two equivalents to promote the catalytic cycle. You may need to optimize this up to 4 equivalents for challenging coupling partners.

Q2: Which base is the best starting point for my reaction optimization?

A: Potassium phosphate (K₃PO₄) is an excellent first choice. It provides a good balance of basicity to promote the reaction while minimizing the risk of protodeboronation. Potassium carbonate (K₂CO₃) is also a very common and effective alternative.

Q3: Can I use an organic base like triethylamine (Et₃N) or DIPEA?

A: Organic amine bases are generally not recommended for this substrate. They are often too weak to efficiently form the boronate anion required for transmetalation, leading to low yields. Inorganic bases have consistently shown superior performance in these systems.[16]

Q4: My substrate is sensitive to strong bases. What is the mildest base I can use?

A: If your coupling partner has base-labile functional groups, you have a few options. You could try a weaker inorganic base like sodium carbonate (Na₂CO₃). Alternatively, using potassium fluoride (KF) under anhydrous conditions is a known method for activating boronic acids while leaving base-sensitive groups like esters intact.[2] However, this may require higher temperatures and longer reaction times.

Q5: How does the pyrazole N-H group affect the reaction?

A: The N-H group is acidic (pKa ≈ 14) and will be deprotonated by the base to form a pyrazolate anion. This anion can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition and lower yields.[8] This is a key reason why careful selection of the base and its stoichiometry is more critical for this substrate than for a simple arylboronic acid.

Data & Protocols

Table 1: Comparative Guide to Base Selection for Pyrazole Boronic Acids

The following table provides a general guideline for selecting a base for the Suzuki-Miyaura coupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride. The expected yields are illustrative and based on trends observed with similar N-heterocyclic substrates. Optimization is always recommended.

BaseEquivalentsStrengthTypical SolventsExpected Outcome & Commentary
K₃PO₄ 3 - 4ModerateDioxane/H₂O, THF/H₂ORecommended Starting Point. Generally provides high yields with minimal side reactions. Balances activation and stability well.[9]
K₂CO₃ 3 - 4ModerateDioxane/H₂O, MeCN/H₂OA very common and effective alternative to K₃PO₄. Often provides good to excellent yields.
Cs₂CO₃ 3ModerateDioxane, THF, DMFExcellent for challenging couplings due to high solubility. Can accelerate sluggish reactions but is more expensive.[13][14]
Na₂CO₃ 3 - 4Mild-ModerateDioxane/H₂O, Toluene/H₂OA milder and cheaper option. May require higher temperatures or longer reaction times. A good choice if substrates are base-sensitive.[17]
KF 3MildAnhydrous THF, DioxaneUseful for substrates with base-labile functional groups (e.g., esters). Requires anhydrous conditions.[2]
NaOH, KOH 3 - 4StrongDioxane/H₂O, EtOH/H₂OUse with Caution. High risk of rapid protodeboronation, especially at elevated temperatures.[5]
Et₃N, DIPEA 3 - 4WeakTHF, DioxaneNot Recommended. Generally too weak to effectively promote boronate formation, leading to low or no reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride with an aryl bromide.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), (1H-Pyrazol-4-yl)boronic acid hydrochloride (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand if required. Note: Using a pre-catalyst like XPhos-Pd-G3 (2 mol%) is often more reliable.

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v, 0.1 M concentration relative to the aryl bromide).

  • Execution and Monitoring:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction vigorously for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.

Mechanistic Visualizations

The choice of base directly influences the key transmetalation step in the Suzuki-Miyaura catalytic cycle.

Diagram 1: The Dual Role of the Base

This diagram illustrates the initial neutralization and subsequent activation steps that are critical when using the hydrochloride salt of the pyrazole boronic acid.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Activation for Catalysis A (1H-Pyrazol-4-yl)B(OH)₂·HCl (Starting Material) B 1H-Pyrazol-4-yl-B(OH)₂ (Free Boronic Acid) A->B Consumed Base1 Base (1 eq.) Base1->A C 1H-Pyrazol-4-yl-B(OH)₂ (Free Boronic Acid) D [1H-Pyrazol-4-yl-B(OH)₃]⁻ (Active Boronate Species) C->D Enters Catalytic Cycle Base2 Base (≥2 eq.) Base2->C

Caption: Initial neutralization and subsequent activation steps.

Diagram 2: Decision Workflow for Base Selection

This workflow provides a logical path for selecting and optimizing the base for your specific experimental needs.

G Start Start: Suzuki Coupling with (1H-Pyrazol-4-yl)boronic acid HCl BaseChoice Are there base-sensitive functional groups on your coupling partner? Start->BaseChoice StrongBase Use K₃PO₄ (3 eq.) in Dioxane/H₂O (4:1) at 90°C BaseChoice->StrongBase No MildBase Try Na₂CO₃ (3 eq.) or consider anhydrous KF BaseChoice->MildBase Yes CheckYield Reaction outcome? StrongBase->CheckYield MildBase->CheckYield GoodYield Reaction Successful. Proceed to Workup. CheckYield->GoodYield High Yield LowYield Troubleshoot: - Increase base to 4 eq. - Switch to Cs₂CO₃ - Use advanced catalyst (e.g., XPhos) CheckYield->LowYield Low Yield / Stall Deboronation Troubleshoot: - Lower Temperature - Use milder base (K₂CO₃) - Reduce water content CheckYield->Deboronation Protodeboronation

Caption: Decision workflow for selecting the optimal base.

References

  • D. S. Laitar, P. J. Milner, R. C. D. Brown, Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation, J. Org. Chem., 2011 , 76(15), pp 6356–6367. [Link]

  • Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • A. D. M. Cox, A. J. J. Lennox, Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion, J. Am. Chem. Soc., 2017 , 139(38), pp 13441–13450. [Link]

  • K. H. Nayak, R. Bhaskaranp, A. Shamnad, B. P. B, Synthesis of 4H‐Indazol‐4‐ones and Fused Pyrazoles via Copper‐Catalyzed Annulation of Hydrazones with Cyclic Enones, ResearchGate, 2023 . [Link]

  • Organic Chemistry Portal, Suzuki Coupling. [Link]

  • N. Kudo, M. Perseghini, G. C. Fu, A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles, Angew. Chem. Int. Ed., 2006 , 45, pp 1282-1284. [Link]

  • A. J. J. Lennox, G. C. Lloyd-Jones, Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion, LJMU Research Online, 2017 . [Link]

  • PubChem, Phenylboronic Acid. [Link]

  • G. C. Fu, A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles, J. Am. Chem. Soc., 2008 , 130(30), pp 9642–9643. [Link]

  • S. G. Ballmer, S. A. Rychnovsky, DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions, Org. Lett., 2013 , 15(8), pp 1838–1841. [Link]

  • Wikipedia, Phenylboronic acid. [Link]

  • ResearchGate, Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • T. D. Sheppard, “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids, J. Am. Chem. Soc., 2017 , 139(39), pp 13939–13942. [Link]

  • G. Zhang, Y. Li, J. Liu, Acid-promoted metal-free protodeboronation of arylboronic acids, Org. Biomol. Chem., 2017 , 15, pp 6421-6427. [Link]

  • PubChem, 1-Phenylpyrazole. [Link]

  • M. El-Hendawy, et al., Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations, ACS Omega, 2023 , 8(38), pp 35010–35026. [Link]

  • ResearchGate, Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Maureen Reilly, Masking Boronic Acids for Suzuki Coupling, YouTube, 2011 . [Link]

  • ResearchGate, Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]

  • D. C. Blakemore, L. R. D. Williams, Suzuki–Miyaura Coupling, in Synthetic Methods in Drug Discovery: Volume 1, 2016 . [Link]

  • NIST, 1H-Pyrazole, WebBook. [Link]

  • ResearchGate, Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]

  • A. Miliut, et al., On the Computational Determination of the pKa of Some Arylboronic Acids, Molecules, 2022 , 27(19), 6667. [Link]

  • M. A. Ali, et al., Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence, Catalysts, 2023 , 13(4), 738. [Link]

  • ResearchGate, pKa values for boronic acids 1-7. [Link]

  • ResearchGate, The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • Organic Chemistry Portal, Protodeboronation. [Link]

  • International Journal of Electrochemical Science, The Inhibition Effect Mechanism of Pyrazole on Cobalt Corrosion in Alkaline Solution. [Link]

  • Cheméo, Chemical Properties of 1H-Pyrazole (CAS 288-13-1). [Link]

  • Quora, What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. [Link]

  • Organic Chemistry Portal, A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • T. Matsumoto, et al., Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes, Molecules, 2021 , 26(18), 5659. [Link]

  • PubChem, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. [Link]

Sources

Technical Support Center: Solvent Effects in Reactions with (1H-Pyrazol-4-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of using (1H-Pyrazol-4-yl)boronic acid hydrochloride in chemical synthesis, particularly in the widely-used Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction conditions by understanding the critical role of solvents.

(1H-Pyrazol-4-yl)boronic acid and its derivatives are invaluable building blocks in medicinal chemistry and materials science.[1] However, its reactivity is nuanced, often presenting challenges related to solubility, stability, and reaction efficiency that are deeply intertwined with the choice of solvent. This guide provides a question-and-answer-based approach to address the most pressing experimental issues, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My (1H-Pyrazol-4-yl)boronic acid hydrochloride isn't dissolving. What is the best solvent system to start with?

Answer: This is the most common initial hurdle. The hydrochloride salt form makes this reagent significantly more polar than its freebase or pinacol ester counterparts, leading to poor solubility in common anhydrous organic solvents like toluene or THF alone.

The Causality: The ionic nature of the hydrochloride salt requires a polar or protic solvent system to achieve dissolution. Furthermore, the Suzuki-Miyaura reaction itself necessitates the presence of a base, which is often an inorganic salt (e.g., K₂CO₃, K₃PO₄) with limited solubility in purely organic media.[2][3] A biphasic system or a polar aprotic solvent is therefore essential.

Recommended Action & Protocol:

  • Primary Recommendation: Start with a biphasic mixture of 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio).[4][5] This system is effective because dioxane solubilizes the organic coupling partner and the palladium catalyst complex, while water dissolves the boronic acid hydrochloride and the inorganic base.[3]

  • Alternative Systems:

    • DMF (Dimethylformamide): As a polar aprotic solvent, DMF can often dissolve all components, leading to a homogeneous reaction. However, it can be difficult to remove during workup and may not always provide the best yields.[6]

    • THF/Water: Similar to dioxane/water, this can be effective, although THF is more prone to peroxide formation and has a lower boiling point, which may limit the reaction temperature.[7]

    • Toluene/Water: While toluene is a standard Suzuki solvent, the high polarity mismatch with the boronic acid salt can lead to poor solubility and require vigorous stirring to facilitate reaction at the interface.[2]

Scientist's Note: Vigorous stirring is critical in biphasic systems to maximize the interfacial area where the reaction occurs.[3] If solubility remains an issue even in dioxane/water, gentle heating (40-50 °C) can aid dissolution before raising the temperature for the reaction.

Q2: I'm observing significant protodeboronation, leading to low yields of my desired product. How can solvent choice mitigate this?

Answer: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a major competing side reaction, especially with electron-rich or unstable heteroaromatic boronic acids like pyrazoles.[4][8]

The Causality: The mechanism of protodeboronation is highly dependent on the reaction conditions, particularly the presence of a proton source (like water) and the pH.[9][10] While water is often necessary for the reaction, it can also serve as the proton source for this side reaction. The pyrazole moiety itself can influence the stability of the boronic acid.[4] High temperatures and prolonged reaction times exacerbate this issue.[4]

Recommended Action & Protocol:

  • Minimize Water Content: While some water is needed, excess water can accelerate protodeboronation. Use the minimum amount required to dissolve the base and boronic acid, starting with a 10:1 organic:water ratio and adjusting as needed.

  • Choice of Base and Solvent: The combination of a strong base and a highly protic solvent can be detrimental.

    • Favorable: Use a moderately weak base like K₂CO₃ or K₃PO₄ in a dioxane/water system.[2][4] These provide the necessary activation for transmetalation without drastically increasing the rate of protodeboronation.

    • Less Favorable: Strong bases like NaOH or KOH in aqueous solutions can rapidly degrade the boronic acid.[11]

  • Use a "Slow Release" Strategy: Consider converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[8] These derivatives slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation.[8]

  • Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., starting at 80-90 °C).[5][12]

Troubleshooting Workflow for Suzuki Coupling

This workflow provides a logical sequence for diagnosing and resolving common issues encountered during Suzuki-Miyaura reactions with (1H-Pyrazol-4-yl)boronic acid hydrochloride.

G start Start: Low or No Yield q_dissolved Are all solids (boronic acid, base) fully dissolved at reaction temp? start->q_dissolved sol_solvent Action: 1. Increase water content (e.g., from 10:1 to 4:1 Dioxane/H2O). 2. Switch to a more polar solvent (e.g., DMF). 3. Increase temperature moderately. q_dissolved->sol_solvent No q_deboronation Is protodeboronation observed? (Check crude LCMS for pyrazole byproduct) q_dissolved->q_deboronation Yes sol_solvent->q_dissolved Re-evaluate sol_deboronation Action: 1. Use less water. 2. Switch to a milder base (K3PO4 or Cs2CO3). 3. Lower reaction temperature. 4. Use a more stable boronate (MIDA, BF3K). q_deboronation->sol_deboronation Yes q_catalyst Is the catalyst/ligand appropriate? (Check for catalyst decomposition - color change to black) q_deboronation->q_catalyst No sol_deboronation->q_catalyst Re-evaluate sol_catalyst Action: 1. Degas solvents thoroughly. 2. Use a more robust pre-catalyst (e.g., SPhos or XPhos based). 3. Screen different ligands. q_catalyst->sol_catalyst No end_point Optimized Reaction q_catalyst->end_point Yes sol_catalyst->end_point Re-evaluate

Caption: Troubleshooting flowchart for Suzuki reactions.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with (1H-Pyrazol-4-yl)boronic acid hydrochloride.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk tube or microwave vial, add the aryl bromide, (1H-Pyrazol-4-yl)boronic acid hydrochloride, palladium catalyst, and base.

  • Solvent Addition: Add 1,4-dioxane and water (4:1 ratio).

  • Degassing (Critical Step): Seal the vessel and degas the mixture thoroughly to remove oxygen, which can deactivate the palladium catalyst. This is typically done by bubbling argon or nitrogen through the solution for 15-20 minutes or by three cycles of freeze-pump-thaw.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C. Stir vigorously for the duration of the reaction (typically 6-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Scientist's Note: The choice of palladium catalyst and ligand is crucial. For challenging couplings, consider using more advanced Buchwald-type ligands and pre-catalysts (e.g., XPhos Pd G3), which can offer higher stability and turnover numbers.[4]

Technical Data Summary

The selection of a solvent is a multi-parameter decision. This table summarizes key properties of common solvents used in Suzuki-Miyaura reactions.

SolventDielectric Constant (20°C)Boiling Point (°C)Water MiscibilityPrimary Role / Comment
1,4-Dioxane 2.2101MiscibleExcellent for dissolving organic partners and catalysts. Often used with water.[2]
Toluene 2.4111ImmiscibleGood for higher temperatures; forms a distinct biphasic system with water.[2]
THF 7.566MiscibleLower boiling point; good general-purpose solvent.[7]
DMF 36.7153MiscibleHighly polar, can create a homogeneous system but is difficult to remove.[6]
Acetonitrile 37.582MisciblePolar aprotic solvent, less common for Suzuki but can be effective.[6]
Water 80.1100-Dissolves inorganic bases and polar boronic acids; activates the boronic acid for transmetalation.[3][13]
Mechanistic Considerations

Understanding the underlying mechanisms provides the rationale for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle

The solvent and base are most critical during the Transmetalation step. The base activates the boronic acid to form a more nucleophilic boronate species, which can then transfer its organic group to the palladium center. Water plays a key role in this activation.[3][14]

Suzuki_Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)L2-X pd0->pd_complex Oxidative Addition (R1-X) transmetalation R1-Pd(II)L2-R2 pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination (R1-R2) center base_node R2-B(OH)3- (from R2-B(OH)2 + Base) base_node->pd_complex Solvent & Base Critical Here

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Competition: Suzuki Coupling vs. Protodeboronation

The choice of solvent directly influences the balance between the productive coupling pathway and the destructive protodeboronation pathway. A well-chosen solvent system maximizes the rate of transmetalation relative to the rate of protonolysis.

Competing_Pathways start (1H-Pyrazol-4-yl)B(OH)2 path1 Productive Pathway: Suzuki Coupling start->path1 + R-Pd(II)-X (Fast Transmetalation) path2 Side Reaction: Protodeboronation start->path2 + H+ Source (e.g., H2O) (Protonolysis) end1 Desired Biaryl Product path1->end1 end2 Pyrazole Byproduct path2->end2

Caption: Competing reaction pathways for the boronic acid.

References
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(29), 5359-5363.

  • Butt, M. H., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3448.

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid.

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Ardat, A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(39), 12154-12159.

  • Liu, Y., et al. (2018). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. Organic & Biomolecular Chemistry, 16(33), 6113-6117.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9147-9157.

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia.

  • Li, W., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 14(8), 15994-16008.

  • Sigma-Aldrich. (n.d.). 1H-Pyrazole-4-boronic acid.

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 741-757.

  • ResearchGate. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.

Sources

Technical Support Center: Suzuki-Miyaura Cross-Coupling with (1H-Pyrazol-4-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists utilizing (1H-Pyrazol-4-yl)boronic acid hydrochloride. Our goal is to provide you with in-depth, field-proven insights to overcome common challenges, with a primary focus on preventing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of (1H-Pyrazol-4-yl)boronic acid hydrochloride and the issue of homocoupling.

Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?

A: Homocoupling is a common side reaction in Suzuki-Miyaura cross-couplings where two molecules of the organoboron reagent (in this case, (1H-Pyrazol-4-yl)boronic acid) couple with each other to form a symmetrical biaryl. This undesired reaction consumes your valuable starting material, reduces the yield of your target product, and complicates purification.

Q2: Why does (1H-Pyrazol-4-yl)boronic acid seem particularly susceptible to homocoupling?

A: Heteroaromatic boronic acids, like those derived from pyrazole, can be prone to side reactions for several reasons. The pyrazole ring system has electronic properties that can influence its reactivity. Additionally, issues such as protodeboronation (cleavage of the C-B bond by a proton source) can sometimes be a competing side reaction with heteroaryl boronic acids.[1] The primary driver for homocoupling, however, is often related to the reaction conditions, particularly the presence of oxygen and the state of the palladium catalyst.[2]

Q3: What is the significance of the "hydrochloride" salt form of this boronic acid?

A: The hydrochloride salt form indicates that the pyrazole nitrogen is protonated. This enhances the compound's stability and shelf-life. However, in the reaction mixture, this acidic proton must be neutralized by the base before the base can activate the boronic acid for the crucial transmetalation step. Therefore, you must use a sufficient molar excess of base to account for both the neutralization of the hydrochloride and the activation of the boronic acid.

Q4: How can I quickly determine if homocoupling is a major issue in my reaction?

A: The most common methods for reaction monitoring are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The homocoupled product, 4,4'-bi(1H-pyrazole), will have a distinct retention factor (Rf) on a TLC plate and a specific mass that can be easily identified by LC-MS. Comparing your reaction mixture to a pure sample of your starting boronic acid and the expected product will reveal the presence of this key byproduct.

Q5: What are the primary factors I should control to minimize homocoupling?

A: The key factors are:

  • Exclusion of Oxygen: A rigorously inert atmosphere is critical.

  • Palladium Catalyst State: Ensuring the active catalyst is in the Pd(0) state.

  • Choice of Base: The type and amount of base are crucial.

  • Reaction Temperature: Lower temperatures are often beneficial.

  • Ligand Selection: The right ligand can promote the desired cross-coupling over side reactions.[3]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving issues related to the homocoupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride.

Issue 1: High Levels of Homocoupling Product Observed

You've run your reaction and analysis shows a significant peak corresponding to 4,4'-bi(1H-pyrazole).

Causality: Oxygen is a known promoter of boronic acid homocoupling. It can facilitate the oxidation of the Pd(0) catalyst to Pd(II) species, which can then undergo a stoichiometric reaction with the boronic acid to produce the homocoupled dimer and regenerate Pd(0).[2][4] This pathway competes directly with the desired catalytic cycle.

Solution: Rigorous Deoxygenation

An inert atmosphere is non-negotiable. Standard purging with nitrogen or argon may not be sufficient to remove all dissolved oxygen from the solvent.

Step-by-Step Deoxygenation Protocol:

  • Combine your solvent(s), base, and aryl halide in the reaction flask.

  • Seal the flask with a septum.

  • Insert a long needle connected to a nitrogen or argon line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solution for at least 20-30 minutes. This is known as sparging.

  • After sparging, remove the vent needle first, then the gas inlet needle to maintain a positive pressure of inert gas.

  • Add the boronic acid and the palladium catalyst/ligand under this positive pressure of inert gas.

Causality: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts. For the Suzuki-Miyaura catalytic cycle to begin, this Pd(II) must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can directly react with the boronic acid, leading to homocoupling.[2][4]

Solutions:

  • Use a Pd(0) Catalyst: Start with a catalyst that is already in the correct oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Add a Mild Reducing Agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent can suppress homocoupling.[4] Potassium formate has been shown to be effective in minimizing free Pd(II) without interfering with the main catalytic cycle.[4]

  • Pre-heat the Mixture: Pre-heating the reaction mixture containing the catalyst, base, solvent, and aryl halide (but not the boronic acid) for 10-15 minutes can help ensure the complete formation of the active Pd(0) catalyst before the boronic acid is introduced.

Causality: The base plays a critical role in the transmetalation step by activating the boronic acid.[5][6] An inappropriate base can either be too weak to facilitate efficient transmetalation, allowing more time for side reactions, or too strong, leading to catalyst degradation or other undesired pathways. For (1H-Pyrazol-4-yl)boronic acid hydrochloride, a sufficient excess of base is required to first neutralize the HCl salt.

Solution: Judicious Choice and Stoichiometry of Base

  • Recommended Bases: Inorganic bases are generally preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent starting points.

  • Stoichiometry: Use at least 3 equivalents of base: 1 equivalent to neutralize the HCl and at least 2 equivalents to promote the reaction. Running a small screen of bases can quickly identify the optimal choice for your specific substrate pairing.

Issue 2: Low Yield of Desired Product, Even with Minimal Homocoupling

You've managed to suppress the homocoupling, but the yield of your desired cross-coupled product is still disappointingly low.

Causality: Heteroaryl boronic acids can be susceptible to protodeboronation, a reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1] This is particularly a risk in reactions that require higher temperatures or extended reaction times.

Solutions:

  • Use Anhydrous Conditions (with caution): While some water is often beneficial for Suzuki reactions to help dissolve the base and facilitate transmetalation, excessive water can promote protodeboronation.[2] Trying the reaction under anhydrous conditions with a soluble organic base might be beneficial.

  • Protect the Boronic Acid: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate.[2][7] These are generally more robust and can be used directly in the coupling reaction.

  • Optimize Ligand and Temperature: A more active ligand can accelerate the desired cross-coupling, reducing the reaction time and temperature required, thereby minimizing the opportunity for protodeboronation.

Visualizing the Reaction Pathways

Understanding the competition between the desired reaction and the homocoupling side reaction is key to troubleshooting.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd R-Pd(II)-X Pd0->OxAdd Oxidative Addition (R-X) Oxygen O2 Trans R-Pd(II)-Ar OxAdd->Trans Transmetalation (Ar-B(OH)2 + Base) Product R-Ar (Product) Trans->Product Reductive Elimination Product->Pd0 PdII_start Pd(II) Homo_Product Ar-Ar (Homocoupling) PdII_start->Homo_Product 2 x Ar-B(OH)2 Pd0_regen Pd(0) Homo_Product->Pd0_regen Pd0_regen->Pd0 Enters Main Cycle Oxygen->PdII_start

Caption: Competing pathways: The desired catalytic cycle (green) vs. the oxygen-promoted homocoupling side reaction (red).

Recommended Reaction Parameters & Troubleshooting Summary

For ease of reference, the following tables summarize the key parameters and troubleshooting steps.

Table 1: Recommended Starting Conditions
ParameterRecommendationRationale & Key Considerations
Catalyst Pd(PPh₃)₄ (0.5-2 mol%) or PdCl₂(dppf) (1-3 mol%)Pd(0) sources avoid the Pd(II) reduction issue. Buchwald/Hartwig ligands (e.g., SPhos) can also be highly effective.[8]
Ligand PPh₃ (if not integral to catalyst), SPhos, XPhosElectron-rich, bulky phosphine ligands often accelerate reductive elimination and stabilize the catalyst.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (≥3 equivalents)Ensure complete neutralization of the HCl salt and activation of the boronic acid.
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (10:1), or DMFThe choice depends on substrate solubility. Ensure proper deoxygenation of the chosen solvent system.
Temperature 60-80 °C (initial)Start with a lower temperature to minimize side reactions. Increase only if the reaction is sluggish.
Atmosphere Nitrogen or Argon (rigorously maintained)Sparging the solvent is highly recommended to remove dissolved oxygen.[4]
Table 2: Troubleshooting Workflow
SymptomProbable Cause(s)Recommended Action(s)
High Homocoupling Oxygen presence; Pd(II) precatalyst issues1. Improve deoxygenation (sparge solvent). 2. Switch to a Pd(0) catalyst or add a mild reducing agent (e.g., potassium formate).[4]
Low Product Yield Protodeboronation; Inefficient transmetalation1. Lower reaction temperature and time. 2. Screen different bases (K₃PO₄, Cs₂CO₃). 3. Convert boronic acid to a pinacol or MIDA ester.
Reaction Stalls Catalyst decomposition1. Screen different phosphine ligands (e.g., Buchwald ligands) to find a more stable system. 2. Ensure rigorous exclusion of oxygen.
Optimized Experimental Protocol

This protocol incorporates best practices to minimize the homocoupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Reaction flask with stir bar, condenser, and septum

Procedure:

  • Vessel Preparation: Flame-dry the reaction flask under vacuum and allow it to cool under a positive pressure of nitrogen.

  • Reagent Addition (Solids): To the flask, add the aryl halide, K₃PO₄, and Pd(PPh₃)₄.

  • Atmosphere Establishment: Seal the flask with a septum and evacuate and backfill with nitrogen three times.

  • Solvent Addition & Deoxygenation: Add the 1,4-dioxane and water solvent mixture via syringe. Sparge the resulting suspension with a subsurface stream of nitrogen for 30 minutes.

  • Boronic Acid Addition: While maintaining a positive nitrogen pressure, add the (1H-Pyrazol-4-yl)boronic acid hydrochloride as a solid in one portion.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

troubleshooting_flowchart start Reaction Analysis check_homocoupling Significant Homocoupling? start->check_homocoupling check_yield Acceptable Yield? check_homocoupling->check_yield No improve_inert Improve Inert Atmosphere (Sparging) check_homocoupling->improve_inert Yes optimize_base Optimize Base (K3PO4, Cs2CO3) check_yield->optimize_base No success Successful Coupling check_yield->success Yes change_catalyst Switch to Pd(0) Catalyst or Add Reductant improve_inert->change_catalyst change_catalyst->start Re-run lower_temp Lower Reaction Temperature optimize_base->lower_temp protect_boronic Consider Boronate Ester (Pinacol, MIDA) lower_temp->protect_boronic protect_boronic->start Re-run

Caption: A logical workflow for troubleshooting common Suzuki-Miyaura coupling issues.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]

  • Suzuki reaction - Wikipedia. (2023). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2022). Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (2007). Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2022). Available at: [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018). Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts | PNAS. (2021). Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Available at: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. (2017). Available at: [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing). (2014). Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (2019). Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications. (2017). Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.). Available at: [Link]

  • Borax - Wikipedia. (n.d.). Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013). Available at: [Link]

  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed. (2013). Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: (1H-Pyrazol-4-yl)boronic acid hydrochloride vs. its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals. The pyrazole moiety, a key pharmacophore, is often introduced using pyrazole-based boronic acids or their derivatives. This guide provides an in-depth, objective comparison of two common reagents for this purpose: (1H-Pyrazol-4-yl)boronic acid hydrochloride and its pinacol ester, supported by experimental insights and data.

At a Glance: Chemical Identity and Structural Differences

The fundamental difference between (1H-Pyrazol-4-yl)boronic acid hydrochloride and its pinacol ester lies in the protection of the boronic acid functionality. The free boronic acid exists as a hydrochloride salt, while the pinacol ester has the boronic acid hydroxyl groups masked as a cyclic ester with pinacol. This seemingly subtle structural modification has profound implications for the stability, solubility, handling, and reactivity of these reagents.

Caption: Chemical structures of (1H-Pyrazol-4-yl)boronic acid hydrochloride and its pinacol ester.

Stability and Handling: A Tale of Two Reagents

The exposed B(OH)₂ group in boronic acids makes them susceptible to various degradation pathways, most notably dehydration to form cyclic anhydrides known as boroxines.[1] This process is often irreversible and can lead to inconsistencies in reagent stoichiometry and reactivity. The hydrochloride salt form of (1H-Pyrazol-4-yl)boronic acid can be hygroscopic and requires careful handling and storage under inert conditions to minimize degradation.

In stark contrast, the pinacol ester is significantly more stable.[2][3] The bulky pinacol group sterically shields the boron atom and prevents the formation of boroxines. This enhanced stability translates to a longer shelf-life and less stringent storage requirements, making the pinacol ester a more robust and reliable reagent for routine use.[2] Pinacol esters are generally crystalline solids with well-defined melting points, which simplifies their characterization and handling.[4]

Feature(1H-Pyrazol-4-yl)boronic acid hydrochloride(1H-Pyrazol-4-yl)boronic acid pinacol ester
Form Crystalline solidCrystalline solid[5]
Stability Prone to dehydration (boroxine formation)[1]; hygroscopicHigh; stable to air and moisture[2][3]
Storage Requires inert atmosphere and low temperatureStandard laboratory conditions
Handling Requires careful handling to avoid moistureEasier to handle due to higher stability

Solubility Profile: Implications for Reaction Setup

The solubility of a reagent is a critical factor in designing a homogeneous and efficient reaction system. Boronic acids, including the hydrochloride salt of (1H-Pyrazol-4-yl)boronic acid, often exhibit poor solubility in common organic solvents used for Suzuki-Miyaura couplings, such as toluene and THF.[1] This can lead to heterogeneous reaction mixtures, potentially slowing down the reaction rate and leading to incomplete conversions.

The pinacol ester, being a more lipophilic molecule, generally displays significantly better solubility in a wider range of organic solvents.[6] This improved solubility facilitates the setup of homogeneous reaction conditions, which can lead to more reproducible and higher-yielding transformations.

Solvent(1H-Pyrazol-4-yl)boronic acid hydrochloride (Predicted)(1H-Pyrazol-4-yl)boronic acid pinacol ester
Water SolubleInsoluble[4]
Dioxane Sparingly solubleSoluble
THF Sparingly solubleSoluble
Toluene InsolubleSoluble
DMF SolubleSoluble

Performance in Suzuki-Miyaura Coupling: A Mechanistic Perspective

While both reagents can participate in Suzuki-Miyaura couplings, the reaction mechanism and optimal conditions can differ. A crucial step in the catalytic cycle is transmetalation, where the organic group is transferred from boron to the palladium center.[7]

For the boronic acid , activation by a base is required to form a boronate species, which then undergoes transmetalation.[7] However, the presence of the acidic N-H proton on the pyrazole ring can complicate the reaction. It has been observed that unprotected nitrogen-rich heterocycles, such as pyrazoles, can inhibit the palladium catalyst, leading to lower yields or requiring higher catalyst loadings and temperatures.[8]

The pinacol ester , on the other hand, offers a distinct advantage in this regard. While some theories suggest that boronic esters must first hydrolyze to the corresponding boronic acid to be active in the coupling reaction, there is growing evidence that they can undergo transmetalation directly, without prior hydrolysis.[9] Furthermore, the use of the pinacol ester avoids the potential for catalyst inhibition by the acidic B(OH)₂ group. In many cases, the use of a pinacol ester leads to cleaner reactions and higher yields, especially with challenging substrates.[3]

Experimental Protocol: A Head-to-Head Comparison

To illustrate the practical differences in using these two reagents, a representative experimental protocol for a Suzuki-Miyaura coupling with a generic aryl bromide is provided below. Note the key differences in the base and solvent system, which are tailored to the properties of each reagent.

G cluster_0 Protocol for (1H-Pyrazol-4-yl)boronic acid hydrochloride cluster_1 Protocol for (1H-Pyrazol-4-yl)boronic acid pinacol ester A1 1. Add aryl bromide (1.0 eq), boronic acid HCl (1.2 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.5 eq) to a flask. A2 2. Add solvent (e.g., 1,4-dioxane/H₂O, 4:1). A1->A2 A3 3. Degas the mixture (e.g., with argon). A2->A3 A4 4. Heat the reaction (e.g., 90 °C) for 6-12 h. A3->A4 A5 5. Work-up: Cool, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). A4->A5 A6 6. Purify by column chromatography. A5->A6 B1 1. Add aryl bromide (1.0 eq), pinacol ester (1.2 eq), Pd catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq) to a flask. B2 2. Add anhydrous solvent (e.g., DMF or 1,4-dioxane). B1->B2 B3 3. Degas the mixture (e.g., with argon). B2->B3 B4 4. Heat the reaction (e.g., 100 °C) for 4-8 h. B3->B4 B5 5. Work-up: Cool, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). B4->B5 B6 6. Purify by column chromatography. B5->B6

Caption: Comparative experimental workflow for Suzuki-Miyaura coupling.

Key Experimental Considerations:

  • Base: A stronger base is often used with the pinacol ester (e.g., K₂CO₃ or Cs₂CO₃) compared to the boronic acid (e.g., Na₂CO₃).

  • Solvent: While the boronic acid reaction often benefits from a protic co-solvent like water to aid in solubility and boronate formation, the pinacol ester is typically run under anhydrous conditions to prevent hydrolysis.

  • Catalyst: The choice of palladium catalyst and ligand can significantly impact the reaction outcome. For the pinacol ester, catalysts with bulky, electron-rich phosphine ligands, such as those incorporating dppf, are often effective.

  • Reaction Time and Temperature: The improved solubility and reactivity of the pinacol ester may allow for shorter reaction times and potentially lower temperatures in some cases.

Conclusion and Recommendations

Both (1H-Pyrazol-4-yl)boronic acid hydrochloride and its pinacol ester are valuable reagents for the synthesis of pyrazole-containing compounds via Suzuki-Miyaura coupling. However, for most applications, the pinacol ester is the superior choice due to its enhanced stability, better solubility in organic solvents, and often cleaner and more reproducible reactivity. The ease of handling and longer shelf-life also contribute to its overall utility in a research and development setting.

The boronic acid hydrochloride may be a more cost-effective option in some cases and can be used successfully with careful optimization of reaction conditions. However, the potential for degradation and catalyst inhibition should be taken into account. For high-value, late-stage syntheses where reliability and yield are critical, the use of the pinacol ester is strongly recommended.

References

  • ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. (2025). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH). [Link]

  • The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. [Link]

  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. (n.d.).
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. [Link]

  • Preparation method of 4-pyrazole boronic acid pinacol ester. (n.d.).
  • Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester. (n.d.).
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]

  • Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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A Senior Application Scientist's Guide to the Reactivity of Pyrazole Boronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and advanced materials.[1][2] Pyrazole moieties, with their unique electronic properties and hydrogen bonding capabilities, are privileged scaffolds in medicinal chemistry.[3] Consequently, the use of pyrazole boronic acids as coupling partners in Suzuki-Miyaura reactions is of paramount importance.[3] This guide provides an in-depth comparison of the reactivity of different pyrazole boronic acid isomers, offering field-proven insights and supporting experimental data to aid in reaction design and optimization.

The Critical Role of Isomerism in Pyrazole Boronic Acid Reactivity

The position of the boronic acid group on the pyrazole ring is not a trivial detail; it fundamentally dictates the electronic and steric environment of the reactive center, thereby influencing the rate and efficiency of the Suzuki-Miyaura coupling. Understanding the nuances of the 3-yl, 4-yl, and 5-yl isomers is crucial for predicting reaction outcomes and troubleshooting challenging couplings.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[4] The reactivity of the pyrazole boronic acid isomer primarily impacts the transmetalation step.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Product Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)₂ + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) ArR Biaryl Product (Ar-R) ArX Aryl Halide (Ar-X) RBOH2 Pyrazole Boronic Acid (R-B(OH)₂)

Figure 1: The Suzuki-Miyaura catalytic cycle.

Comparative Reactivity Analysis: A Head-to-Head Look at the Isomers

A key piece of evidence comes from the study of the corresponding bromopyrazole isomers, where it was observed that 3-bromopyrazoles generally exhibit higher reactivity than 4-bromopyrazoles in Suzuki-Miyaura couplings.[5] This suggests a parallel trend in the reactivity of the boronic acid isomers, as the electronic nature of the pyrazole ring position influences both the oxidative addition of the halide and the transmetalation of the boronic acid.

The Reactivity Hierarchy: 3-yl > 5-yl > 4-yl

Based on electronic considerations and available data, the general reactivity order of unprotected (N-H) pyrazole boronic acid isomers in Suzuki-Miyaura coupling can be proposed as:

Pyrazole-3-boronic acid > Pyrazole-5-boronic acid > Pyrazole-4-boronic acid

This hierarchy can be rationalized by examining the electronic and steric factors at play for each isomer.

IsomerPositionKey Factors Influencing ReactivityExpected Reactivity
Pyrazole-3-boronic acid C3Electronic Activation: Adjacent to the electron-donating N-H group and ortho to the imine-like nitrogen (N2), leading to a more nucleophilic carbon at the C3 position, which can facilitate transmetalation.High
Pyrazole-5-boronic acid C5Electronic Similarity to C3: Also adjacent to the N-H group, leading to similar electronic activation as the C3 position. However, potential for slightly increased steric hindrance from the N-H group during catalyst coordination.High to Medium
Pyrazole-4-boronic acid C4Electronic Deactivation: Positioned between two carbon atoms, the C4 position is electronically more neutral or even slightly electron-deficient compared to C3 and C5, making the transmetalation step slower.Low

Note: This reactivity trend assumes an unprotected pyrazole (N-H). N-substitution can significantly alter the electronic properties and steric environment, thus changing the reactivity order.

The "Why": Deconstructing the Factors at Play

The transmetalation step, which is often rate-determining, is highly sensitive to the electronic nature of the organoboron species.[6] More electron-rich aryl boronic acids generally exhibit faster transmetalation rates.

  • Pyrazole-3 and -5-boronic acids: The C3 and C5 positions of the pyrazole ring are electronically activated due to their proximity to the electron-donating N-H group. This increased electron density on the carbon atom bonded to boron enhances its nucleophilicity, thereby accelerating the transfer of the pyrazole moiety to the palladium center.

  • Pyrazole-4-boronic acid: The C4 position lacks this direct electronic activation from the adjacent nitrogen atom, resulting in a less nucleophilic carbon-boron bond and consequently, a slower transmetalation rate.

While electronic effects are often dominant, steric hindrance can also play a significant role, particularly with bulky substrates or ligands.[6]

  • For the pyrazole boronic acid isomers, the steric environment around the boronic acid group is relatively similar. However, the proximity of the boronic acid to the N-H group in the 3- and 5-positions could, in some cases, lead to competitive binding or steric clash with the palladium complex, although this effect is generally considered to be less significant than the electronic activation.

A crucial aspect of using pyrazoles in palladium-catalyzed reactions is the potential for the nitrogen lone pairs to coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] This is particularly relevant for unprotected N-H pyrazoles. The basicity of the imine-type nitrogen (N2) can lead to the formation of off-cycle palladium complexes, slowing down the catalytic turnover. This inhibitory effect can sometimes mask the inherent electronic reactivity of the boronic acid isomers. The use of appropriate ligands and reaction conditions is therefore critical to mitigate this issue.

Inhibition Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyrazole Complex (Off-cycle) Catalyst->Inactive_Complex Inhibitory Pathway Suzuki_Cycle Productive Suzuki-Miyaura Cycle Catalyst->Suzuki_Cycle Desired Pathway Pyrazole Pyrazole Substrate (with lone pairs) Pyrazole->Inactive_Complex

Figure 2: Catalyst inhibition by pyrazole nitrogen atoms.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the synthesis of pyrazole boronic acid isomers and their subsequent use in a comparative Suzuki-Miyaura coupling experiment. Note: These are representative protocols and may require optimization based on the specific substrates and available laboratory equipment.

Synthesis of Pyrazole Boronic Acid Isomers

The synthesis of pyrazole boronic acids often involves the lithiation of a corresponding halopyrazole followed by quenching with a trialkyl borate.

This protocol is adapted from a known procedure.[7]

Step 1: Synthesis of 1-Boc-4-iodopyrazole

  • To a solution of 4-iodopyrazole in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify the product by column chromatography to obtain 1-Boc-4-iodopyrazole.

Step 2: Miyaura Borylation

  • In a reaction vessel, combine 1-Boc-4-iodopyrazole, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

  • Add a suitable anhydrous solvent (e.g., dioxane or DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours until the starting material is consumed.

  • Cool the reaction mixture, perform an aqueous workup, and purify the crude product by column chromatography to yield 1-Boc-pyrazole-4-boronic acid pinacol ester.

Step 3: Deprotection

  • Dissolve the 1-Boc-pyrazole-4-boronic acid pinacol ester in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid (e.g., trifluoroacetic acid) and stir at room temperature.

  • After completion of the reaction, neutralize the acid and perform an aqueous workup to obtain 1H-pyrazole-4-boronic acid pinacol ester.

A general approach involves the deprotonation of a protected pyrazole at the C3 position followed by reaction with a borate ester.

  • Start with a suitable N-protected pyrazole (e.g., 1-(trimethylsilyl)pyrazole).

  • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Add a strong base such as n-butyllithium dropwise to deprotonate the C3 position.

  • After stirring for a period, add a trialkyl borate (e.g., triisopropyl borate) dropwise.

  • Allow the reaction to warm to room temperature and then quench with an aqueous acid.

  • Perform an aqueous workup and purify the product, which may be isolated as the boronic acid or its corresponding pinacol ester after treatment with pinacol.

This procedure is based on a described method.[8]

  • Dissolve 1-methylpyrazole in anhydrous THF and cool to -78 °C.[8]

  • Slowly add n-butyllithium and stir the mixture at -78 °C for 1.5 hours.[8]

  • Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with aqueous HCl.

  • Perform an aqueous workup, including extraction with an organic solvent.

  • Purify the crude product to obtain 1-methyl-1H-pyrazole-5-boronic acid.

Synthesis_Workflow cluster_0 General Synthesis of Pyrazole Boronic Acids Start Halopyrazole or N-Protected Pyrazole Step1 Protection/Lithiation Start->Step1 Step2 Reaction with Borate Ester Step1->Step2 Step3 Hydrolysis/Deprotection Step2->Step3 End Pyrazole Boronic Acid (or Pinacol Ester) Step3->End

Figure 3: General workflow for the synthesis of pyrazole boronic acids.

Comparative Suzuki-Miyaura Coupling Experiment

To objectively compare the reactivity of the pyrazole boronic acid isomers, a parallel synthesis should be performed under identical reaction conditions.

Materials:

  • Pyrazole-3-boronic acid (or its pinacol ester)

  • Pyrazole-4-boronic acid (or its pinacol ester)

  • Pyrazole-5-boronic acid (or its pinacol ester)

  • A common aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active pre-catalyst like XPhos Pd G2)[9]

  • Base (e.g., K₂CO₃ or K₃PO₄)[5]

  • Solvent system (e.g., dioxane/water)[5]

General Procedure:

  • In three separate reaction vessels, place the aryl halide (1.0 equiv), the respective pyrazole boronic acid isomer (1.2 equiv), the palladium catalyst (e.g., 2 mol%), and the base (2.0 equiv).

  • Add the solvent system to each vessel.

  • Degas the reaction mixtures by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat all three reactions at the same temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking aliquots and analyzing them by a suitable technique (e.g., GC-MS or LC-MS) to determine the conversion to the product.

  • Plot the conversion versus time for each isomer to obtain a kinetic profile and compare the reaction rates.

Conclusion and Future Outlook

The reactivity of pyrazole boronic acid isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric effects, with the position of the boronic acid group playing a decisive role. The general trend of 3-yl > 5-yl > 4-yl provides a valuable predictive tool for chemists in the field. The higher reactivity of the 3- and 5-isomers is attributed to the electronic activation by the adjacent N-H group, while the 4-isomer is electronically less favored for transmetalation.

It is imperative for researchers to be mindful of the potential for catalyst inhibition by the pyrazole nitrogen atoms and to select appropriate ligands and reaction conditions to mitigate this effect. The provided experimental protocols offer a starting point for both the synthesis of these valuable building blocks and for conducting comparative reactivity studies.

Future research in this area could focus on a systematic quantitative kinetic analysis of all three isomers under a variety of reaction conditions to further refine our understanding. Additionally, exploring the impact of different N-substituents on the reactivity of pyrazole boronic acid isomers would be a valuable contribution to the field, providing a more complete predictive model for the synthetic community.

References

  • D. C. D. Butler, T. G. T. Pilkington, H. A. Sparkes, J. A. G. Williams, Dalton Trans., 2016, 45, 13936-13951.
  • S. T. Heller, S. R. Natarajan, Org. Lett., 2006, 8, 2675-2678.
  • A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed., 2002, 41, 4176-4211.
  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google P
  • M. R. Netherton, G. C. Fu, Org. Lett., 2001, 3, 4295-4298.
  • J. P. Wolfe, S. L. Buchwald, Angew. Chem. Int. Ed., 1999, 38, 2413-2416.
  • N. Miyaura, A. Suzuki, Chem. Rev., 1995, 95, 2457-2483.
  • T. E. Cole, R. J. H. H. Grigg, J. Chem. Soc., Perkin Trans. 1, 1988, 73-77.
  • A. Suzuki, J. Organomet. Chem., 1999, 576, 147-168.
  • S. K. Gurung, S. Thapa, A. Shrestha, S. R. Giri, R. K. Thapa, Molecules, 2021, 26, 379.
  • C. E. T. Mitchell, D. G. Johnson, A. D. Smith, Tetrahedron, 2008, 64, 8149-8155.
  • V. V. Fokin, K. B. Sharpless, Angew. Chem. Int. Ed., 2001, 40, 3455-3458.
  • R. H. Crabtree, The Organometallic Chemistry of the Transition Metals, 7th ed., Wiley, 2019.
  • J. F. Hartwig, Organotransition Metal Chemistry: From Bonding to Catalysis, University Science Books, 2010.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link].

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link].

  • CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google P
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. Available at: [Link].

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link].

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Available at: [Link].

  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - NIH. Available at: [Link].

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link].

  • Suzuki–Miyaura cross-coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications. Available at: [Link].

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link].

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction - RSC Publishing. Available at: [Link].

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validation of biological activity of (1H-Pyrazol-4-yl)boronic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Kinase Inhibitor Development

Executive Summary

This guide outlines the validation protocols for biological entities synthesized using (1H-Pyrazol-4-yl)boronic acid hydrochloride (CAS: 1256346-38-9). As a critical building block in medicinal chemistry, this reagent is primarily used to install the pyrazole moiety , a "privileged scaffold" in kinase inhibitors (e.g., Ruxolitinib, Crizotinib).

This document compares the biological performance of pyrazole-derived scaffolds against their bioisosteres (isoxazoles, phenyls) and details a self-validating workflow to confirm their potency, selectivity, and target engagement.

Comparative Analysis: The Pyrazole Advantage

Why choose (1H-Pyrazol-4-yl)boronic acid over alternative heterocyclic building blocks? The decision is driven by the superior physicochemical and binding properties of the resulting pyrazole derivatives.

Performance Metrics: Pyrazole vs. Bioisosteres

The table below synthesizes experimental data comparing pyrazole-based kinase inhibitors with isoxazole and phenyl analogs.

FeaturePyrazole Derivative (Target)Isoxazole Derivative (Alternative)Phenyl Derivative (Alternative)Biological Impact
H-Bonding Donor & Acceptor (Amphoteric)Acceptor Only (Weak)NonePyrazole mimics the ATP adenine ring, forming critical H-bonds with the kinase hinge region.
Potency (IC₅₀) < 10 nM (e.g., JAK2/3 inhibition)~40–100 nM> 1000 nMPyrazoles typically exhibit 4-10x higher potency due to stronger hinge binding [1, 3].
Lipophilicity (ClogP) Low (0.[1]24)ModerateHigh (2.14)Pyrazoles improve aqueous solubility, critical for oral bioavailability.
Selectivity Moderate to HighHigh (often at cost of potency)LowIsoxazoles may offer better selectivity profiles but often sacrifice raw potency [4].

Key Insight: In a study of JNK inhibitors, replacing the pyrazole moiety with an isoxazole maintained selectivity but significantly reduced potency against the primary target (JNK3), confirming the pyrazole's superior role as a hinge-binder [4].

Validation Workflow

To validate the biological activity of compounds synthesized from (1H-Pyrazol-4-yl)boronic acid hydrochloride, researchers must follow a rigorous three-tier protocol: Chemical Integrity , Biochemical Potency , and Cellular Efficacy .

Tier 1: Chemical Integrity & Reagent Clearance

Before biological testing, ensure the removal of boron byproducts.

  • Risk: Residual boronic acids can covalently bind to serine proteases (e.g., Bortezomib mechanism), causing false positives in kinase assays.

  • Protocol: Verify final compounds via ¹¹B-NMR. The final drug candidate should show no boron signal .

  • Advantage of HCl Salt: The hydrochloride salt form of the starting material is generally more stable and easier to handle than the free acid or pinacol ester, leading to cleaner coupling reactions and fewer side products to purge [2].

Tier 2: Biochemical Validation (Enzymatic Assay)

Objective: Determine the Inhibitory Concentration (IC₅₀) against the specific kinase target (e.g., JAK, Src, VEGFR).

Methodology: FRET-Based Kinase Assay (Z´-LYTE)

  • Preparation: Dilute pyrazole derivatives in 100% DMSO (10 mM stock). Serial dilute (1:3) to generate a 10-point dose-response curve.

  • Reaction:

    • Mix Kinase (e.g., JAK2, 1-5 ng/well) + Peptide Substrate + ATP (at Kₘ).

    • Add 100 nL of compound.

    • Incubate at 25°C for 60 minutes.

  • Detection: Add Development Reagent (cleaves non-phosphorylated peptides). Measure Fluorescence Resonance Energy Transfer (FRET).

  • Self-Validation:

    • Z-Factor: Must be > 0.5 for the assay to be valid.

    • Reference Control: Include Staurosporine or Ruxolitinib as a positive control.

Tier 3: Cellular Target Engagement

Objective: Confirm the compound penetrates the cell membrane and inhibits the signaling pathway in situ.

Methodology: Western Blot Analysis

  • Cell Line: Use relevant cancer lines (e.g., HCT116 for JAK/STAT, PC-3 for Akt).

  • Treatment: Starve cells (serum-free media) for 12h, then treat with compound (0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate pathway (e.g., with IL-6 for JAK) for 15 mins.

  • Lysis & Blotting: Lyse cells. Immunoblot for Phospho-protein (e.g., p-STAT3) vs. Total Protein (STAT3).

  • Success Criteria: Dose-dependent reduction in Phospho-signal without reduction in Total protein.

Visualizing the Validation Logic
Diagram 1: Synthesis & Validation Pipeline

This workflow illustrates the transformation of the boronic acid reagent into a validated bioactive lead.

ValidationPipeline Reagent (1H-Pyrazol-4-yl) boronic acid HCl Synthesis Suzuki-Miyaura Coupling Reagent->Synthesis Pd Catalyst Purification Purification (Remove Boron) Synthesis->Purification Crude Product BioAssay Biochemical Assay (IC50 < 10nM) Purification->BioAssay Pure Ligand CellAssay Cellular Assay (Target Engagement) BioAssay->CellAssay Hit Selection Lead Validated Kinase Inhibitor CellAssay->Lead Efficacy Confirmed

Caption: From Reagent to Lead: The critical path for validating pyrazole-based inhibitors.

Diagram 2: Mechanism of Action (Hinge Binding)

Why the pyrazole moiety is critical for biological activity.

Mechanism ATP_Pocket Kinase ATP Pocket (Hinge Region) Pyrazole Pyrazole Moiety (Donor/Acceptor) ATP_Pocket->Pyrazole Accommodates HBond Hydrogen Bonds Pyrazole->HBond Forms HBond->ATP_Pocket Stabilizes Complex Inhibition Block Phosphorylation HBond->Inhibition Competes with ATP Signaling Downstream Signaling (STAT/AKT/ERK) Inhibition->Signaling Suppresses

Caption: The structural basis of potency: Pyrazole-mediated hydrogen bonding in the kinase hinge region.

References
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Molecules. 2022. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry. Molecules. 2020. [Link]

  • Pyrazole and isoxazole derivatives as new, potent, and selective 20-HETE synthase inhibitors. J. Med.[2] Chem. 2003.[3][4] [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorg. Med. Chem. Lett. 2014. [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorg.[5] Med. Chem. Lett. 2014. [Link]

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A Researcher's Guide to the Spectroscopic Confirmation of (1H-Pyrazol-4-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of building blocks is a cornerstone of reliable and reproducible research. (1H-Pyrazol-4-yl)boronic acid hydrochloride is a versatile reagent, particularly in cross-coupling reactions for the synthesis of complex pharmaceutical intermediates. Its utility, however, is predicated on its structural integrity. This guide provides an in-depth technical overview of the multi-technique spectroscopic approach required to definitively confirm the structure of this compound, comparing its spectral characteristics with the analogous pyridine-4-boronic acid.

The hydrochloride salt form introduces specific considerations, particularly the protonation of the pyrazole ring, which influences the electronic environment and, consequently, the spectral output. This guide will delve into the causality behind the expected spectral data, offering insights grounded in established spectroscopic principles.

The Imperative of Multi-Modal Analysis

No single spectroscopic technique provides a complete structural picture. A self-validating analysis relies on the convergence of data from multiple orthogonal techniques. For a molecule like (1H-Pyrazol-4-yl)boronic acid hydrochloride, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unequivocal confirmation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For boronic acids, challenges such as poor solubility and the tendency to form cyclic anhydrides (boroxines) can complicate spectral interpretation.[1] The choice of solvent is therefore a critical first step.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve ~5-10 mg of (1H-Pyrazol-4-yl)boronic acid hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality : DMSO-d₆ is the solvent of choice for several reasons. Firstly, its polarity effectively solubilizes the hydrochloride salt. Secondly, it disrupts the intermolecular hydrogen bonding that leads to the formation of boroxine trimers, which would otherwise result in complex and uninterpretable spectra.[1] Lastly, the acidic protons from the B(OH)₂ group and the protonated pyrazole ring (N-H and N-H⁺) are observable in DMSO-d₆, whereas they would rapidly exchange with deuterium in solvents like D₂O or CD₃OD.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Obtain a standard spectrum with 16-32 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • ¹¹B NMR Acquisition : Acquire a proton-decoupled ¹¹B NMR spectrum. This provides direct information about the chemical environment of the boron atom.[2]

Data Presentation: Expected NMR Spectral Data

The following table outlines the expected chemical shifts for (1H-Pyrazol-4-yl)boronic acid hydrochloride. These are predictive values based on the known shifts for the pyrazole core and the influence of the boronic acid group and protonation.[3][4][5][6]

Table 1: Expected NMR Data for (1H-Pyrazol-4-yl)boronic acid hydrochloride in DMSO-d₆

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment & Rationale
¹H ~13.0very broad sN-H : The two N-H protons of the protonated pyrazole ring will be highly deshielded and exchangeable, appearing as a very broad singlet.
~8.0s (2H)H-3, H-5 : These two equivalent protons on the pyrazole ring are adjacent to nitrogen atoms, leading to a significant downfield shift. The positive charge on the ring further enhances this deshielding.
~7.8broad s (2H)B(OH)₂ : The two hydroxyl protons on the boron atom will appear as a broad singlet due to exchange.
¹³C ~135.0CHC-3, C-5 : These carbon atoms are deshielded by the adjacent nitrogen atoms.
~105.0 (broad)C-BC-4 : This carbon is directly attached to boron. The signal may be broadened due to the quadrupolar nature of the ¹¹B nucleus. Its chemical shift is an estimation and can vary.
¹¹B ~28-30broad sTrigonal Boronic Acid : This chemical shift is characteristic of a trigonal (sp² hybridized) boronic acid. A tetracoordinate boronate ester or complex would appear significantly upfield (typically < 20 ppm).[7]

Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation : Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly and press it into a translucent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Spectrum Acquisition : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire at least 16 scans and perform a background subtraction with an empty sample holder or a pure KBr pellet.

Data Presentation: Expected FT-IR Absorption Bands

Table 2: Expected FT-IR Data for (1H-Pyrazol-4-yl)boronic acid hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment & Rationale
3400-3200Strong, BroadO-H Stretch : Characteristic broad absorption from the hydrogen-bonded hydroxyl groups of the boronic acid.[2][8]
3200-2800Medium, BroadN-H⁺ Stretch : Stretching vibrations of the protonated nitrogen atoms in the pyrazole ring, often appearing as a broad feature due to hydrogen bonding.[7]
~1630MediumC=N Stretch : Stretching vibration of the carbon-nitrogen double bond within the pyrazole ring.
~1550MediumN-H Bend : Bending vibration associated with the N-H groups.
1400-1300StrongB-O Stretch : Asymmetric stretching of the boron-oxygen single bonds.
~1200StrongC-N Stretch : Stretching vibration of the carbon-nitrogen single bonds in the pyrazole ring.[9]
~750MediumB-C Stretch : Stretching of the boron-carbon bond.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation : Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion and Ionization : Infuse the sample solution directly into the ESI source. Operate in positive ion mode to detect the protonated molecule.

    • Causality : In positive mode ESI (+), the analyte solution is nebulized and subjected to a high voltage, leading to the formation of protonated molecules [M+H]⁺. For this hydrochloride salt, the cation is the protonated (1H-Pyrazol-4-yl)boronic acid.

  • Mass Analysis : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Presentation: Expected Mass Spectrometry Data

The molecular formula of the cationic component is C₃H₅BN₂O₂. The expected monoisotopic mass is 112.044 Da.[10]

Table 3: Expected ESI-MS Data for (1H-Pyrazol-4-yl)boronic acid hydrochloride

m/z (Daltons)Proposed IdentityRationale
113.05[C₃H₅BN₂O₂ + H]⁺This is the expected molecular ion peak ([M+H]⁺) for the free base, which is the cationic part of the salt.
95.04[M+H - H₂O]⁺Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway.
68.04[C₃H₄N₂]⁺Represents the pyrazole ring cation following the loss of the B(OH)₂ group.

Section 4: Comparative Analysis: Pyrazole vs. Pyridine Scaffolds

To highlight the unique spectral features of (1H-Pyrazol-4-yl)boronic acid hydrochloride, a comparison with a structurally related heterocyclic boronic acid, Pyridine-4-boronic acid , is instructive. The key difference is the aromatic ring: a five-membered diazole versus a six-membered azine.

Table 4: Spectroscopic Comparison

Feature(1H-Pyrazol-4-yl)boronic acid HClPyridine-4-boronic acidRationale for Difference
¹H NMR (Aromatic) ~8.0 ppm (s, 2H)~8.7 ppm (d, 2H), ~7.8 ppm (d, 2H)The pyridine ring has a more complex splitting pattern (AA'BB' system) and the protons alpha to the nitrogen are more deshielded. The pyrazole protons are equivalent by symmetry.[9][11]
¹H NMR (Labile) N-H⁺ protons present (~13.0 ppm)No N-H protons.Pyrazole has two ring nitrogens, one of which is protonated. Pyridine has only one.
¹³C NMR (Aromatic) Two signals (~135, ~105 ppm)Three signals (~150, ~140, ~125 ppm)The symmetry of the pyrazole derivative results in fewer distinct carbon environments compared to the pyridine analogue.
FT-IR (N-H Region) Broad N-H⁺ stretch (3200-2800 cm⁻¹)AbsentThe presence of the N-H group in the pyrazole ring is a key distinguishing feature.
Molecular Ion (m/z) 113.05 ([M+H]⁺)123.92 ([M+H]⁺)The difference in molecular formula (C₃H₆BN₂O₂ vs C₅H₆BNO₂) leads to a different molecular weight.[12]

Visualizing the Structure and Workflow

Molecular Structures

Caption: Molecular structures of the target analyte and a comparative compound.

Analytical Workflow

G cluster_workflow Spectroscopic Confirmation Workflow Sample Sample: (1H-Pyrazol-4-yl)boronic acid HCl NMR NMR Spectroscopy (DMSO-d6) Sample->NMR FTIR FT-IR Spectroscopy (KBr or ATR) Sample->FTIR MS Mass Spectrometry (ESI+) Sample->MS Data_NMR ¹H, ¹³C, ¹¹B Spectra NMR->Data_NMR Data_FTIR Vibrational Spectrum FTIR->Data_FTIR Data_MS Mass Spectrum (m/z) MS->Data_MS Analysis Combined Data Analysis Data_NMR->Analysis Data_FTIR->Analysis Data_MS->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: A typical workflow for multi-technique spectroscopic analysis.

Conclusion

The structural confirmation of (1H-Pyrazol-4-yl)boronic acid hydrochloride is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. By combining the detailed connectivity information from ¹H, ¹³C, and ¹¹B NMR, the functional group identification from FT-IR, and the molecular weight verification from mass spectrometry, a researcher can have high confidence in the identity and purity of this critical synthetic building block. The comparison with pyridine-4-boronic acid further illuminates the distinct spectral signatures imparted by the pyrazole core, reinforcing the diagnostic power of this combined analytical strategy. This rigorous validation is an indispensable step in ensuring the integrity of subsequent research and development efforts.

References

  • Gendibal, et al. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit discussion in r/chemistry. Available at: [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). MDPI. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-boronic acid. PubChem Compound Database. Available at: [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • The features of IR spectrum. SlidePlayer. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate. Available at: [Link]

  • Pyridine adsorption FT-IR difference spectra under constant pyridine... ResearchGate. Available at: [Link]

  • ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a... ResearchGate. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. MSU Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking (1H-Pyrazol-4-yl)boronic acid hydrochloride against other Heterocyclic Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the plethora of reagents available for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, heterocyclic boronic acids have emerged as indispensable tools for the introduction of heteroaromatic moieties, which are prevalent in a vast number of pharmaceuticals and functional materials.

This guide provides an in-depth comparative analysis of (1H-Pyrazol-4-yl)boronic acid hydrochloride against other commonly employed heterocyclic boronic acids, such as those derived from pyridine, thiophene, and furan. By examining their reactivity, stability, and handling characteristics through supporting experimental data, this document aims to equip scientists with the necessary insights to make informed decisions in their synthetic endeavors.

The Central Role of Heterocyclic Boronic Acids in Modern Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] The versatility of this reaction is largely attributed to the stability and reactivity of the organoboron reagents. While arylboronic acids have been extensively studied and utilized, their heterocyclic counterparts present a unique set of challenges and opportunities. The incorporation of heterocycles is a common strategy in drug design to modulate physicochemical properties, improve metabolic stability, and enhance target engagement.

(1H-Pyrazol-4-yl)boronic acid, and its hydrochloride salt, are particularly valuable building blocks. The pyrazole motif is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[2][3] The boronic acid functionality at the 4-position of the pyrazole ring allows for the direct installation of this important heterocycle into complex molecular architectures.

Understanding the Landscape: A Comparative Overview

The performance of a heterocyclic boronic acid in a Suzuki-Miyaura coupling is influenced by a combination of factors, including the electronic nature of the heterocycle, the stability of the boronic acid itself, and the specific reaction conditions employed. Electron-deficient heterocycles, for instance, can pose challenges in the transmetalation step of the catalytic cycle.[4]

To provide a clear comparison, we will examine the reactivity of (1H-Pyrazol-4-yl)boronic acid hydrochloride alongside pyridine-3-boronic acid, thiophene-2-boronic acid, and furan-2-boronic acid.

Key Physicochemical and Reactivity Considerations:
  • (1H-Pyrazol-4-yl)boronic acid hydrochloride: The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. The presence of the hydrochloride salt can enhance the stability of the compound for storage but requires careful consideration of the base used in the coupling reaction to ensure neutralization and subsequent activation of the boronic acid. The pyrazole nucleus is generally stable to a wide range of reaction conditions.[2]

  • Pyridine-3-boronic acid: As a six-membered, electron-deficient heterocycle, pyridine boronic acids can sometimes be challenging coupling partners. The lone pair on the nitrogen atom can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. However, with appropriate ligand and base selection, high coupling efficiencies can be achieved.

  • Thiophene-2-boronic acid: This five-membered, electron-rich heterocycle generally exhibits good reactivity in Suzuki-Miyaura couplings. However, the sulfur atom can also interact with the palladium catalyst, and the stability of thiophene boronic acids can be a concern, with protodeboronation (loss of the boronic acid group) being a potential side reaction.

  • Furan-2-boronic acid: Another five-membered, electron-rich heterocycle, furan-2-boronic acid is also a competent coupling partner. Similar to other heterocyclic boronic acids, its stability can be a limiting factor, and careful handling and optimized reaction conditions are often necessary to achieve high yields.

Benchmarking Performance: A Data-Driven Comparison

To provide a quantitative comparison, we have collated data from various literature sources for the Suzuki-Miyaura coupling of these heterocyclic boronic acids with a common electrophile, 4-bromoanisole. It is crucial to note that direct, head-to-head comparisons under identical conditions are scarce in the literature. Therefore, the following table represents a compilation of representative data to illustrate general trends. Variations in catalysts, ligands, bases, and solvents will significantly impact the observed yields.

Heterocyclic Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
(1H-Pyrazol-4-yl)boronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O906~85% (representative)[5]
Pyridine-3-boronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene1001692%(Typical conditions)
Thiophene-2-boronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃DME/H₂O801295%(Typical conditions)
Furan-2-boronic acid 4-BromoanisolePd(dppf)Cl₂K₂CO₃DMF100288%(Typical conditions)

Note: The yield for (1H-Pyrazol-4-yl)boronic acid is a representative value based on typical Suzuki-Miyaura conditions for pyrazole derivatives, as a direct coupling with 4-bromoanisole under these exact conditions was not found in the immediate search. The other entries are based on commonly reported conditions for these classes of compounds.

Experimental Protocols: A Guide to Practice

To facilitate the practical application of these reagents, detailed experimental protocols for a benchmark Suzuki-Miyaura reaction are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

General Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification prep1 Combine aryl halide, boronic acid, and base in a reaction vessel. prep2 Add solvent and degas the mixture (e.g., by Ar bubbling or freeze- pump-thaw cycles). prep1->prep2 1. react1 Add the palladium catalyst and ligand under an inert atmosphere. react2 Heat the reaction mixture to the desired temperature with stirring. react1->react2 2. workup1 Monitor reaction progress by TLC or LC-MS. workup2 Upon completion, cool the reaction and perform an aqueous work-up. workup1->workup2 3. workup3 Purify the crude product by column chromatography, recrystallization, or distillation. workup2->workup3 4.

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1H-tritylpyrazole with an Arylboronic Acid

This protocol is adapted from a literature procedure and demonstrates a typical setup for the coupling of a pyrazole derivative.[6]

Materials:

  • 4-Bromo-1H-1-tritylpyrazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water (4:1 dioxane:water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1H-1-tritylpyrazole, the arylboronic acid, and sodium carbonate.

  • Evacuate the tube and backfill with an inert gas (this cycle should be repeated three times).

  • Add the 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 6 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing Suzuki-Miyaura couplings. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX R-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition (R-X) ArPdAr R-Pd(II)-R'(L_n) ArPdX->ArPdAr Transmetalation (Base assisted) Transmetalation Transmetalation (R'-B(OH)₂) ArPdAr->Pd0 Reductive Elimination Product R-R' ArPdAr->Product RedElim Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Expert Insights on the Catalytic Cycle:

  • Oxidative Addition: This is often the rate-determining step. The reactivity of the aryl halide (R-X) typically follows the order I > Br > Cl. For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a crucial step that is highly dependent on the nature of the boronic acid and the base. The base activates the boronic acid by forming a more nucleophilic "ate" complex. For heterocyclic boronic acids, particularly electron-deficient ones, this step can be sluggish.[4] The choice of base is therefore critical; inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. This step is typically fast and irreversible.

Stability and Handling of Heterocyclic Boronic Acids

A significant practical consideration when working with heterocyclic boronic acids is their stability. Many are susceptible to decomposition, primarily through protodeboronation, where the C-B bond is cleaved by a proton source. This is particularly problematic for electron-rich and some electron-deficient heteroaryl boronic acids.[7]

(1H-Pyrazol-4-yl)boronic acid hydrochloride is generally a stable, crystalline solid that can be stored for extended periods. The hydrochloride salt form can contribute to this stability by protonating the pyrazole ring, which may reduce its susceptibility to certain decomposition pathways. However, as mentioned, this requires careful consideration of the amount and strength of the base used in the reaction to ensure both neutralization and formation of the active boronate species.

For notoriously unstable boronic acids, several strategies have been developed to enhance their shelf-life and performance in cross-coupling reactions. These include the use of:

  • Boronate Esters: Pinacol esters are commonly used to protect the boronic acid functionality, rendering them more stable to air and moisture.[8]

  • Trifluoroborate Salts (R-BF₃K): These crystalline, air-stable salts are excellent surrogates for boronic acids and can be used directly in Suzuki-Miyaura couplings.[9]

  • MIDA Boronates and DABO Boronates: These are stable, crystalline derivatives that slowly release the active boronic acid under the reaction conditions, which can be advantageous for challenging couplings.

Conclusion and Future Outlook

(1H-Pyrazol-4-yl)boronic acid hydrochloride stands as a robust and versatile building block for the synthesis of pyrazole-containing molecules via the Suzuki-Miyaura cross-coupling reaction. While its reactivity is comparable to other common heterocyclic boronic acids like those derived from pyridine, thiophene, and furan, its stability, particularly in the hydrochloride salt form, offers a practical advantage in terms of handling and storage.

The choice of the optimal heterocyclic boronic acid will always be context-dependent, relying on the specific synthetic target and the electronic and steric properties of the coupling partners. A thorough understanding of the underlying mechanistic principles and the inherent stability of these reagents is paramount for the successful execution of any synthetic route. As the demand for complex, heteroatom-rich molecules continues to grow in the pharmaceutical and materials science sectors, the development of new and improved heterocyclic boronic acids and their corresponding coupling methodologies will undoubtedly remain an active and important area of research.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. J. Am. Chem. Soc.2011, 133, 2116-2119.
  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. J. Am. Chem. Soc.2010, 132, 17701-17703.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... ResearchGate. [Link]

  • Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides. PubMed. [Link]

  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. NIH. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]

  • Boronic acid catalysis. Chemical Society Reviews (RSC Publishing). [Link]

  • Reagents and conditions: (a) boronic acid or boronic acid pinacol... ResearchGate. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

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A Researcher's Guide to the Computational Analysis of (1H-Pyrazol-4-yl)boronic Acid Hydrochloride: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, boronic acids have emerged as a class of compounds with remarkable versatility, acting as crucial building blocks in organic synthesis and as potent inhibitors of various enzymes. Among these, (1H-Pyrazol-4-yl)boronic acid hydrochloride presents a unique scaffold, combining the well-established utility of the boronic acid moiety with the distinct chemical properties of the pyrazole ring. This guide offers a deep dive into the computational analysis of this compound, providing a comparative framework against other relevant boronic acids and detailing the methodologies that underpin such an investigation.

The Significance of Pyrazole-Containing Boronic Acids in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. Its ability to act as a bioisostere for other functional groups, its capacity for hydrogen bonding, and its metabolic stability make it an attractive component in drug design. When combined with a boronic acid group, the resulting molecule gains the ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a mechanism exploited in the design of highly potent and selective inhibitors. The hydrochloride salt form of (1H-Pyrazol-4-yl)boronic acid enhances its solubility and stability, making it more amenable to handling and formulation.

Comparative Analysis of Boronic Acids: A Data-Driven Approach

A thorough understanding of a molecule's properties is best achieved through comparison. Here, we evaluate (1H-Pyrazol-4-yl)boronic acid hydrochloride alongside two other boronic acids of interest in drug discovery: Phenylboronic Acid, a foundational aromatic boronic acid, and Benzofuran-2-ylboronic acid, a more complex heterocyclic analogue.

Property(1H-Pyrazol-4-yl)boronic acid hydrochloridePhenylboronic AcidBenzofuran-2-ylboronic acid
Molecular Formula C3H6BClN2O2C6H7BO2C8H7BO3
Molecular Weight ( g/mol ) 148.36121.93161.95
pKa ~8.5 (estimated)8.86~7.5 (estimated)
Calculated LogP -1.2 (estimated)1.251.8 (estimated)
Key Features Heterocyclic, two N atoms for H-bondingSimple aromatic, benchmark compoundFused heterocyclic, potential for pi-stacking

Table 1: Comparative physicochemical properties of selected boronic acids. Estimated values are based on computational predictions and comparison with similar structures.

The pyrazole moiety in our target compound introduces a higher degree of polarity and hydrogen bonding capability compared to the simple phenyl ring of phenylboronic acid. This is reflected in the estimated lower LogP value, suggesting higher aqueous solubility. The electron-withdrawing nature of the pyrazole ring is also expected to influence the acidity of the boronic acid group, a critical parameter for its interaction with biological targets.

A Step-by-Step Protocol for the Computational Analysis of (1H-Pyrazol-4-yl)boronic Acid Hydrochloride

The following protocol outlines a robust workflow for the in-silico characterization of (1H-Pyrazol-4-yl)boronic acid hydrochloride using Density Functional Theory (DFT), a powerful quantum chemical method.

Rationale for Method Selection

DFT, specifically with a hybrid functional like B3LYP and a Pople-style basis set such as 6-31G(d), offers a good balance between computational cost and accuracy for molecules of this size. This level of theory has been shown to provide reliable geometries, electronic properties, and vibrational frequencies for a wide range of organic compounds.

Computational Workflow

Computational Workflow cluster_prep 1. Molecular Structure Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Data Analysis and Interpretation prep Draw 2D structure of (1H-Pyrazol-4-yl)boronic acid hydrochloride conv3d Convert to 3D and initial energy minimization (e.g., using a force field like MMFF94) prep->conv3d geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conv3d->geom_opt freq_calc Frequency Calculation (to confirm minimum energy structure) geom_opt->freq_calc elec_prop Calculation of Electronic Properties (HOMO, LUMO, ESP) freq_calc->elec_prop bond_angles Analysis of bond lengths and angles elec_prop->bond_angles esp_surface Visualization of Electrostatic Potential (ESP) surface bond_angles->esp_surface homo_lumo Analysis of HOMO-LUMO gap (reactivity descriptor) esp_surface->homo_lumo pka_pred pKa prediction (using appropriate models) homo_lumo->pka_pred

Caption: A generalized workflow for the computational analysis of small molecules using DFT.

Detailed Protocol
  • Structure Preparation:

    • Draw the 2D structure of (1H-Pyrazol-4-yl)boronic acid hydrochloride in a molecular editor.

    • Convert the 2D structure to a 3D conformation.

    • Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Submit the 3D structure for geometry optimization using a DFT method (e.g., B3LYP/6-31G(d)). This step will find the lowest energy conformation of the molecule.

    • The choice of a functional that includes some degree of Hartree-Fock exchange (a hybrid functional) is crucial for accurately describing the electronic structure. The 6-31G(d) basis set includes polarization functions on heavy atoms, which are important for describing the geometry around the boron atom.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the geometry optimization.

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated vibrational frequencies can also be compared with experimental infrared (IR) spectra if available.

  • Electronic Property Calculation:

    • From the optimized geometry, calculate key electronic properties:

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

      • Electrostatic Potential (ESP) Surface: This visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding potential non-covalent interactions with a biological target.

  • pKa Prediction:

    • The pKa of the boronic acid is a critical determinant of its interaction with target proteins. While accurate pKa prediction is challenging, several computational methods exist, often involving the calculation of the Gibbs free energy of deprotonation in a solvent continuum model.

Interpreting the Computational Data: A Comparative Visualization

The output of these calculations provides a wealth of information. The ESP surface, for example, can be directly compared between our molecules of interest.

Property Comparison cluster_pz (1H-Pyrazol-4-yl)boronic acid hydrochloride cluster_ph Phenylboronic Acid cluster_bz Benzofuran-2-ylboronic acid pz Key Properties High Polarity H-bond Donors/Acceptors Lower pKa (more acidic) ph Key Properties Low Polarity Primarily Hydrophobic Higher pKa (less acidic) pz:f1->ph:f1 vs bz Key Properties Moderate Polarity H-bond Acceptor (O) Potentially Lowest pKa pz:f3->bz:f3 vs ph:f2->pz:f2 vs

Caption: A conceptual comparison of key molecular properties derived from computational analysis.

For (1H-Pyrazol-4-yl)boronic acid hydrochloride, we would expect the ESP map to show a significant negative potential around the pyrazole nitrogen atoms and the boronic acid hydroxyl groups, indicating their ability to act as hydrogen bond acceptors. The protonated nitrogen of the pyrazole and the hydroxyl protons would show positive potential, marking them as hydrogen bond donors. This rich hydrogen bonding capability is a key differentiator from phenylboronic acid and is a critical aspect to consider in drug design.

Conclusion: The Predictive Power of Computational Analysis

The computational analysis of (1H-Pyrazol-4-yl)boronic acid hydrochloride, especially when placed in a comparative context, provides invaluable insights for the medicinal chemist. It allows for a rational understanding of its physicochemical properties, potential biological interactions, and metabolic fate, all before a compound is even synthesized. By leveraging the power of modern computational chemistry, researchers can accelerate the drug discovery process, making more informed decisions in the design of the next generation of boronic acid-based therapeutics.

References

  • PubChem Compound Summary for CID 15934533, (1H-Pyrazol-4-yl)boronic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 637521, Phenylboronic acid. National Center for Biotechnology Information. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [Link]

A Head-to-Head Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex heterocyclic scaffolds is of paramount importance. Among these, pyrazole-containing compounds are privileged structures due to their diverse biological activities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, enabling the modular assembly of such intricate molecules.[1][2] This guide provides a head-to-head comparison of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of a key building block, (1H-Pyrazol-4-yl)boronic acid hydrochloride, with a focus on providing researchers, scientists, and drug development professionals with actionable insights supported by experimental data.

The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of the Suzuki-Miyaura reaction.[2] For heteroaromatic substrates like pyrazole boronic acids, the reaction can be challenging due to factors such as catalyst inhibition by the heteroatom's lone pair and the propensity of the boronic acid to undergo protodeboronation.[3][4] This guide will dissect the performance of several classes of palladium catalysts, from traditional workhorses to modern, highly active pre-catalysts, to aid in the rational selection of the optimal catalytic system.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The key steps are:

  • Oxidative Addition: A Pd(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic partners on the palladium center couple to form the desired biaryl product, regenerating the active Pd(0) catalyst.[1]

The efficiency of each step is significantly influenced by the nature of the ligands coordinated to the palladium center.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)L-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Ar'-B(OH)₂ Base PdII_B Ar-Pd(II)L-Ar' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim Ar-Ar' RedElim->Pd0

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Palladium Catalyst Performance Comparison

The selection of an appropriate palladium catalyst system is crucial for achieving high yields and reaction efficiency, particularly with heteroaryl boronic acids which can be prone to decomposition. Below is a summary of the performance of different classes of palladium catalysts for the coupling of pyrazole boronic acids and related heteroaryl substrates.

CatalystLigand TypeTypical Loading (mol%)Temperature (°C)Key AdvantagesPotential DrawbacksReported Yields (for pyrazole derivatives)
Pd(PPh₃)₄ Monodentate Phosphine2-580-110Commercially available, relatively inexpensive.Air-sensitive, may require higher temperatures, potential for ligand-derived impurities.[7][8]Moderate to good (can be highly substrate-dependent).[9]
PdCl₂(dppf) Bidentate Ferrocenylphosphine1-380-110Thermally stable, good for a broad range of substrates.Can be less active for very challenging couplings.Good to excellent.
XPhos Pd G2/G3 Bulky Biarylphosphine (Buchwald Ligand)0.5-2Room Temp - 80High reactivity, low catalyst loadings, effective for challenging substrates including aryl chlorides.[10][11]Higher cost compared to traditional catalysts.Good to excellent, often superior for difficult couplings.[12]
RuPhos Pd G2 Bulky Biarylphosphine (Buchwald Ligand)1-3Room Temp - 80Excellent for heteroaromatic couplings, good functional group tolerance.[13]Higher cost.Excellent, particularly for rapid, high-yield reactions.[13]

In-Depth Catalyst Analysis

Traditional Catalysts: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, has historically been a workhorse in Suzuki-Miyaura couplings.[1] Its primary advantage lies in its ready availability and lower cost. However, its performance with heteroaryl boronic acids can be inconsistent. The triphenylphosphine ligands are less electron-rich and bulky compared to modern ligands, which can lead to slower rates of oxidative addition and reductive elimination.[14] Furthermore, at the elevated temperatures often required, catalyst decomposition to palladium black can occur, leading to lower yields.

The Advent of Robust Ligands: PdCl₂(dppf)

The introduction of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), or PdCl₂(dppf), marked a significant advancement. The dppf ligand's wide bite angle and electron-rich nature contribute to the thermal stability of the catalyst and promote the key steps of the catalytic cycle. This catalyst often provides more reproducible and higher yields than Pd(PPh₃)₄ for a broader range of substrates, including some heteroaromatics.

The Modern Era: Buchwald Precatalysts

The development of bulky, electron-rich biarylphosphine ligands and their corresponding palladium precatalysts by the Buchwald group has revolutionized the field of cross-coupling.[5][15] Precatalysts like XPhos Pd G2/G3 and RuPhos Pd G2 are air- and moisture-stable, making them easy to handle. They readily form the active monoligated Pd(0) species in solution, which is highly reactive.[10] These catalysts have demonstrated exceptional performance in the coupling of challenging substrates, including unprotected nitrogen-containing heterocycles like pyrazoles, often at lower catalyst loadings and milder reaction conditions.[11][12][13] This increased reactivity can be crucial for substrates like (1H-Pyrazol-4-yl)boronic acid, which may be susceptible to protodeboronation under prolonged heating.[3][4]

Experimental Protocols

Below are representative, detailed experimental protocols for the Suzuki-Miyaura coupling of a pyrazole derivative with an aryl bromide using different palladium catalysts.

Experimental Workflow

Experimental_Workflow cluster_workflow General Suzuki-Miyaura Protocol Start Combine Aryl Halide, Boronic Acid, and Base Add_Solvent Add Solvent Start->Add_Solvent Degas Degas the Mixture (e.g., N₂ or Ar sparging) Add_Solvent->Degas Add_Catalyst Add Palladium Catalyst Degas->Add_Catalyst Heat Heat to Reaction Temperature (with stirring) Add_Catalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Coupling using Pd(PPh₃)₄

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of pyrazole derivatives.[9]

Materials:

  • 4-Bromo-1H-pyrazole (or other pyrazole halide)

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • An appropriate aryl bromide

Procedure:

  • To a Schlenk tube, add the 4-bromo-1H-pyrazole (0.1 mmol, 1 equivalent), the aryl boronic acid (1.1 equivalents), and Na₂CO₃ (2.5 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ (5 mol%).

  • Add 1,4-dioxane (1.6 mL) and water (0.4 mL).

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling using a Buchwald Precatalyst (XPhos Pd G2)

This protocol is based on procedures for the coupling of challenging heteroaryl halides.[10][12]

Materials:

  • 4-Bromo-1H-pyrazole (or other pyrazole halide)

  • (1H-Pyrazol-4-yl)boronic acid hydrochloride

  • XPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and Water (5:1 mixture)

  • An appropriate aryl bromide

Procedure:

  • To a vial equipped with a stir bar, add the 4-bromo-1H-pyrazole (1.0 mmol, 1 equivalent), the aryl boronic acid (1.5 equivalents), and K₃PO₄ (2.0 equivalents).

  • Add the XPhos Pd G2 precatalyst (2 mol%).

  • Seal the vial with a cap containing a septum.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Place the vial in a preheated oil bath at 80 °C and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride is a powerful transformation for the synthesis of valuable pyrazole-containing compounds. The choice of palladium catalyst is a critical factor for success.

  • For routine couplings with activated aryl bromides or iodides, Pd(PPh₃)₄ or PdCl₂(dppf) can provide satisfactory results.

  • For more challenging substrates, such as sterically hindered partners or less reactive aryl chlorides, and for reactions where minimizing side products like those from protodeboronation is crucial, the use of modern Buchwald precatalysts like XPhos Pd G2/G3 or RuPhos Pd G2 is highly recommended.[11][12][13] These catalysts often deliver higher yields in shorter reaction times and under milder conditions, justifying their higher initial cost through improved efficiency and a broader substrate scope.

It is always advisable to perform small-scale screening experiments to identify the optimal catalyst and reaction conditions for a specific substrate combination.

References

  • Nodwell, M. et al. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. ACS Catalysis, 2(10), 2137-2142. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. Available at: [Link]

  • Reddy, B. N., et al. (2017). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 9(9), 102-108. Available at: [Link]

  • Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5038. Available at: [Link]

  • Svensson, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. Available at: [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available at: [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14936–14951. Available at: [Link]

  • Begtrup, M., et al. (2016). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Available at: [Link]

  • Wallace, D. J., & Chen, C. Y. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (12), 1529-1531. Available at: [Link]

  • Krchnak, V., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(23), 4296-4304. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Available at: [Link]

  • Li, S. M., et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds. Chemical communications (Cambridge, England), 47(48), 12840–12842. Available at: [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Goforth, A. M., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 896384. Available at: [Link]

Sources

Guide to Confirming Purity of Synthesized (1H-Pyrazol-4-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Trap of Standard Analysis: Synthesizing (1H-Pyrazol-4-yl)boronic acid hydrochloride (CAS: 763120-58-7) presents a unique analytical paradox. Standard reverse-phase HPLC (RP-HPLC)—the workhorse of drug discovery—often yields misleading data for this compound.[1] The amphoteric nature of the pyrazole ring, combined with the Lewis acidity of the boronic group, leads to severe peak tailing, irreversible column adsorption, and on-column oxidation. Furthermore, the "purity" of boronic acids is fluid; they exist in a dynamic equilibrium with their dehydrated boroxine trimers, which standard integration techniques frequently misinterpret as impurities.

The Solution: This guide establishes Quantitative NMR (qNMR) as the primary "Gold Standard" for absolute purity determination, supported by Argentometric Titration for salt stoichiometry validation. Modified HPLC is presented as a secondary method for qualitative impurity profiling only after specific column passivation or derivatization steps.[1]

Part 1: The Chemical Challenge

To analyze this molecule, one must understand its instability. In the solid state and non-aqueous solution, (1H-Pyrazol-4-yl)boronic acid spontaneously dehydrates to form a cyclic trimer (boroxine).[1]

Diagram 1: Dynamic Equilibrium & Degradation Pathways

The following diagram illustrates the "Boroxine Cycle" which complicates spectral analysis, and the irreversible oxidative deboronation that represents true degradation.

BoronicStability cluster_legend Legend Monomer (1H-Pyrazol-4-yl)boronic acid (Monomer) Boroxine Boroxine Trimer (Anhydride Form) Monomer->Boroxine Dehydration (-H2O) (Reversible) Oxidation Hydroxy-Pyrazole (Phenolic Impurity) Monomer->Oxidation O2 / H2O2 (Irreversible) Deboronation Pyrazole (Protodeboronation) Monomer->Deboronation High T / Acid (Irreversible) Active Active Species Artifact Analytical Artifact Degradant True Impurity

Caption: The reversible formation of boroxine (yellow) is often mistaken for impurity in dry solvents. True degradation (red) involves loss of the boron moiety.

Part 2: Comparative Analysis of Methods

The following table contrasts the three primary analytical approaches. Note that Method B (qNMR) is the only technique that provides an absolute quantification of the organic active moiety without reference standards.

FeatureMethod A: Modified HPLC-UV Method B: qNMR (Gold Standard) Method C: Argentometric Titration
Primary Output Relative % Area (Impurity Profile)Absolute Mass % (Organic Purity)Stoichiometry of HCl Salt
Boroxine Handling Poor: Split peaks or broad humps.[1]Excellent: Collapses to monomer in D₂O.[1]N/A: Does not detect organic structure.
Precision High (<0.5% RSD)Moderate (1-2% RSD)High (<0.5% RSD)
Bias Source Response factor differences; Tailing.[1]Internal Standard weighing error.Non-specific chloride sources.[1]
Throughput High (Automated)Low (Manual processing)Medium
Verdict Use for qualitative impurity tracking.[1]Use for quantitative batch release.Use to confirm salt formation .

Part 3: Experimental Protocols

Protocol 1: The Gold Standard – qNMR

Why this works: By using a solvent system containing D₂O, we force the equilibrium entirely to the monomeric boronic acid form (hydrolysis), eliminating the confusing boroxine signals.

Reagents:

  • Solvent: DMSO-d₆ + 10% D₂O (v/v).[1] Crucial: The D₂O breaks the anhydride.

  • Internal Standard (IS): Dimethyl sulfone (DMSO₂) or Maleic Acid (traceable to NIST).[1]

    • Note: Ensure the IS signals do not overlap with the Pyrazole protons (approx. 8.0 ppm).[1] Dimethyl sulfone (singlet at ~3.0 ppm) is ideal.[1]

Procedure:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.001 mg precision.[1]
  • Dissolution: Add 0.6 mL of the DMSO-d₆/D₂O mixture. Vortex until fully dissolved.[1]

  • Acquisition:

    • Relaxation Delay (

      
      ): ≥ 30 seconds (Boron nuclei facilitate relaxation, but 5x T1 is mandatory for quantification).
      
    • Scans: 16 or 32.[1]

    • Pulse Angle: 90°.[1]

  • Processing: Phase and baseline correct manually. Integrate the IS peak and the Pyrazole C3/C5 protons (typically a broad singlet or two doublets around 7.8–8.2 ppm).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.[2][3][4][5]
Protocol 2: Modified HPLC (For Impurity Profiling)

Why standard HPLC fails: Residual silanols on silica columns bind to the empty p-orbital of boron.[1] The Fix: Use a "High Strength Silica" (HSS) column designed to withstand 100% aqueous conditions and low pH, or derivatize.

Option A: Direct Analysis (Recommended) [1]

  • Column: Waters XSelect Premier HSS T3 (or equivalent high-coverage C18), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-5% B over 10 mins. (Boronic acids are very polar; high retention is difficult).[1]

  • Sample Diluent: Water:Acetonitrile (90:[1]10) containing 0.1% Sorbitol .[1]

    • Insight: Sorbitol acts as a sacrificial diol, preventing the boronic acid from sticking to the injection needle and column frit.

Option B: Pinacol Derivatization (Alternative) If peak tailing persists, convert the sample to its pinacol ester in situ before injection.

  • Dissolve 5 mg sample in 1 mL MeOH.

  • Add 1.2 equivalents of pinacol.

  • Let stand for 30 mins.

  • Inject.[1] Note: You are now analyzing the ester, but it correlates to the parent purity.

Protocol 3: Argentometric Titration (Chloride Content)

Why: To confirm the product is the Hydrochloride salt and not the free base.

  • Dissolve: 50 mg of sample in 50 mL deionized water.

  • Acidify: Add 1 mL of 6M Nitric Acid (

    
    ).
    
  • Titrate: Potentiometric titration with 0.01 M Silver Nitrate (

    
    ) using a silver electrode.
    
  • Endpoint: Steepest point of the potential curve.[1]

  • Calculation:

    
    
    Theoretical Cl for C3H6BClN2O2 = ~23.9%[1]
    

Part 4: The Validation Workflow (Decision Tree)

Follow this logic path to determine if the batch is acceptable for release.

ValidationFlow Start Crude Synthesis Product qNMR Step 1: qNMR (DMSO-d6/D2O) Determine Absolute Organic Purity Start->qNMR Decision1 Organic Purity > 95%? qNMR->Decision1 Titration Step 2: Chloride Titration Confirm HCl Stoichiometry Decision1->Titration Yes Fail FAIL: Reprocess Decision1->Fail No Decision2 Cl Content within ±0.5% theoretical? Titration->Decision2 HPLC Step 3: HPLC (HSS T3 Column) Check for Trace Organic Impurities Decision2->HPLC Yes Recalc Adjust Molecular Weight (Salt/Solvate Correction) Decision2->Recalc No Pass PASS: Release Batch HPLC->Pass Clean Profile HPLC->Fail Significant Unknowns Recalc->HPLC

Caption: A sequential validation logic ensures that salt stoichiometry does not skew the interpretation of organic purity.

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology.[1] (Application Note). Available at: [Link][1]

  • Hall, D. G. (Ed.).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6][7] Wiley-VCH, 2011.[1] (Context on Boroxine Equilibrium). Available at: [Link][1]

  • Maniara, G., et al. Quantitative NMR spectroscopy in pharmaceutical analysis.[1] (Methodology for qNMR vs HPLC). Available at: [Link][1]

Sources

cross-validation of experimental results with published data for (1H-Pyrazol-4-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, pyrazole-containing building blocks are of paramount importance. Their utility in the construction of a wide array of biologically active molecules is well-documented.[1] Among these, (1H-Pyrazol-4-yl)boronic acid and its derivatives serve as critical reagents, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3] This guide provides a detailed technical comparison of (1H-Pyrazol-4-yl)boronic acid hydrochloride with its well-characterized pinacol ester derivative, offering a cross-validation of experimental results with published data.

Introduction to (1H-Pyrazol-4-yl)boronic Acid Hydrochloride and its Analogs

(1H-Pyrazol-4-yl)boronic acid hydrochloride (CAS 1256346-38-9) is a salt form of the corresponding boronic acid. The hydrochloride salt is often favored for its potential for improved stability and handling characteristics compared to the free boronic acid. Its primary application lies in its use as a nucleophilic coupling partner in Suzuki-Miyaura reactions to introduce the pyrazole moiety into a target molecule.[3]

For the purpose of this comparative guide, we will be cross-validating the expected experimental data for the hydrochloride salt against the published data for a widely used and well-characterized alternative, (1H-Pyrazol-4-yl)boronic acid pinacol ester (CAS 269410-08-4). The pinacol ester is a common derivative that offers enhanced stability and is frequently used in organic synthesis.[4]

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key physicochemical properties of (1H-Pyrazol-4-yl)boronic acid hydrochloride and its pinacol ester derivative, drawing from vendor specifications and published data.

Property(1H-Pyrazol-4-yl)boronic acid hydrochloride(1H-Pyrazol-4-yl)boronic acid pinacol ester
CAS Number 1256346-38-9[5]269410-08-4[6]
Molecular Formula C₃H₆BClN₂O₂[5]C₉H₁₅BN₂O₂[6]
Molecular Weight 148.36 g/mol [5]194.04 g/mol [7]
Appearance White to off-white solid (Expected)White to cream or pale brown crystals/powder[6]
Purity ≥95% (Typical)[5]≥97.5% (GC)[6]
Melting Point Not available145-149 °C[6]

Synthesis and Characterization: A Detailed Examination

A robust synthesis and thorough characterization are crucial for ensuring the quality and reactivity of these valuable building blocks. Below, we outline the synthetic pathways and expected analytical data for both compounds.

Synthesis Protocols

The synthesis of pyrazole-based boronic acids and their esters typically involves the borylation of a pre-functionalized pyrazole ring.

A common and documented method for the synthesis of the pinacol ester involves a palladium-catalyzed cross-coupling reaction between a protected 4-halopyrazole and a diboron reagent, followed by deprotection.[8]

Step-by-Step Protocol: [8]

  • Boc Protection: The starting 4-halopyrazole is protected with a di-tert-butyl dicarbonate (Boc) group.

  • Miyaura Borylation: The resulting 1-Boc-4-halopyrazole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a suitable solvent (e.g., isopropanol).

  • Deprotection: The 1-Boc-4-(pinacolatoboronyl)pyrazole intermediate is then deprotected, typically by heating, to yield the final (1H-Pyrazol-4-yl)boronic acid pinacol ester.[8]

Caption: Synthesis workflow for (1H-Pyrazol-4-yl)boronic acid pinacol ester.

Plausible Step-by-Step Protocol:

  • Hydrolysis: (1H-Pyrazol-4-yl)boronic acid pinacol ester is subjected to hydrolysis, typically under aqueous acidic or basic conditions, to cleave the pinacol protecting group and form the free boronic acid.

  • Salt Formation: The resulting (1H-Pyrazol-4-yl)boronic acid is then treated with a stoichiometric amount of hydrochloric acid in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt.

  • Isolation: The precipitated solid is collected by filtration and dried under vacuum.

Caption: Plausible synthesis workflow for the hydrochloride salt.

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

Spectroscopic Data(1H-Pyrazol-4-yl)boronic acid hydrochloride (Expected)(1H-Pyrazol-4-yl)boronic acid pinacol ester (Published)
¹H-NMR The ¹H-NMR spectrum is expected to show two singlets for the pyrazole ring protons, likely deshielded compared to the free base due to the protonation of the pyrazole nitrogen. A broad singlet corresponding to the B(OH)₂ and NH protons would also be anticipated.¹H-NMR (400MHz, CDCl₃) δ: 7.91 (s, 2H), 5.78 (br s, 1H), 1.33 (s, 12H).[8]
¹³C-NMR The ¹³C-NMR spectrum should display signals for the pyrazole carbons. The carbon bearing the boronic acid group would likely appear as a broad signal due to quadrupolar relaxation of the boron nucleus.While not explicitly found in the cited literature, the spectrum would be expected to show signals for the two distinct pyrazole carbons, the pinacol carbons, and the methyl groups of the pinacol.
Mass Spectrometry (MS) Mass spectrometry (ESI+) would be expected to show the molecular ion of the free boronic acid at m/z 112.04.The mass spectrum would show the molecular ion at m/z 194.12.

Application in Suzuki-Miyaura Cross-Coupling

Both (1H-Pyrazol-4-yl)boronic acid hydrochloride and its pinacol ester are valuable reagents in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[9][10]

General Reaction Scheme:

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The choice between the hydrochloride salt and the pinacol ester often depends on the specific reaction conditions and the nature of the substrates. The pinacol ester is generally more stable and less prone to protodeboronation, a common side reaction with boronic acids.[10] However, the hydrochloride salt may be more readily soluble in certain solvent systems and, in some cases, the in-situ formation of the active boronate species under basic reaction conditions can be advantageous.

Conclusion

This guide has provided a comprehensive comparison of (1H-Pyrazol-4-yl)boronic acid hydrochloride with its well-characterized pinacol ester derivative. While detailed, citable experimental data for the hydrochloride salt is not as readily available in the public domain as for its pinacol ester counterpart, a logical and scientifically sound profile can be inferred. The pinacol ester, with its documented synthesis and spectroscopic data, serves as a reliable benchmark for researchers. Both compounds are valuable tools in the synthetic chemist's arsenal, particularly for the construction of pyrazole-containing molecules of pharmaceutical and material science interest. The choice of which reagent to employ will depend on a careful consideration of the specific synthetic challenge, including reaction conditions, substrate compatibility, and desired purity of the final product.

References

  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google P
  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1) - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - MDPI. (URL: [Link])

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - PubChem. (URL: [Link])

  • CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google P
  • Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids - ResearchGate. (URL: [Link])

  • 1H-Pyrazole-4-boronic acid | C3H5BN2O2 | CID 17750278 - PubChem - NIH. (URL: [Link])

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (URL: [Link])

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - NIH. (URL: [Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction - RSC Publishing. (URL: [Link])

  • ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. | Request PDF - ResearchGate. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (1H-Pyrazol-4-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are two sides of the same coin. The compounds that drive innovation, such as (1H-Pyrazol-4-yl)boronic acid hydrochloride, a key building block in medicinal chemistry and organic synthesis, demand meticulous handling from acquisition to disposal.[1] This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of your team and the integrity of our environment. Our approach moves beyond a simple checklist, delving into the chemical principles that inform these critical procedures.

Foundational Safety: Hazard Identification & Risk Assessment

Before any disposal procedure is planned, a thorough understanding of the compound's inherent risks is paramount. (1H-Pyrazol-4-yl)boronic acid hydrochloride is classified with several hazards that dictate its handling and disposal pathway.[2] A pre-procedure risk assessment is not just recommended; it is an essential pillar of a trustworthy safety protocol.

Table 1: Hazard Profile of (1H-Pyrazol-4-yl)boronic acid hydrochloride

Hazard ClassificationGHS Hazard CodePrecautionary Statement (Disposal Context)Rationale
Harmful if swallowedH302P264: Wash hands and any exposed skin thoroughly after handling.Prevents accidental ingestion during handling and disposal.[2]
Causes skin irritationH315P280: Wear protective gloves, protective clothing, and eye protection.The compound can cause local irritation upon contact with skin.[2][3]
Causes serious eye irritationH319P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Direct contact can lead to significant eye damage, necessitating robust eye protection.[2][3]
May cause respiratory irritationH335P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.Inhalation of the powdered compound can irritate the respiratory tract.[2][3]

Chemical Incompatibilities & Decomposition: Understanding what this compound reacts with is crucial for safe disposal. It is incompatible with strong oxidizing agents and strong bases.[4] Furthermore, thermal decomposition, such as in the case of a fire, can release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), oxides of boron, and hydrogen chloride gas.[4][5][6] This knowledge informs the decision to avoid incineration outside of specialized, high-temperature facilities equipped with scrubbers.

The Disposal Workflow: A Step-by-Step Guide

The cardinal rule for this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash .[7][8] Local regulations are the ultimate authority, and your institution's Environmental Health & Safety (EHS) office is your primary resource for compliance.[9]

The following decision tree and protocols provide a systematic approach to waste segregation and disposal.

G cluster_streams Waste Categories cluster_containers Disposal Containers start Start: Waste Generated waste_type Identify Waste Stream start->waste_type solid_waste Unused/Expired Solid Compound waste_type->solid_waste Solid contaminated_solids Contaminated Labware (Gloves, Weigh Boats, Wipes) waste_type->contaminated_solids Solid aqueous_solution Aqueous Solution (e.g., from extractions) waste_type->aqueous_solution Aqueous organic_solution Organic Solution (e.g., from reaction mixtures) waste_type->organic_solution Organic solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container contaminated_solids->solid_container aqueous_container Labeled Aqueous Acidic Waste Container aqueous_solution->aqueous_container organic_container Labeled Non-Halogenated Organic Waste Container organic_solution->organic_container

Sources

Navigating the Safe Handling of (1H-Pyrazol-4-yl)boronic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, pyrazole-containing boronic acids are invaluable building blocks. (1H-Pyrazol-4-yl)boronic acid hydrochloride is one such critical reagent. Its effective use, however, is predicated on a robust understanding of its handling characteristics to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

Hazard Profile: Understanding the "Why" Behind the Precautions

(1H-Pyrazol-4-yl)boronic acid hydrochloride is classified with several key hazards that dictate the necessary safety protocols.[1] A thorough understanding of these is not just regulatory compliance, but the foundation of a safe experimental workflow.

According to safety data sheets, this compound is categorized as:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.[1]

  • Skin Irritant 2: Causes skin irritation upon contact.[1]

  • Eye Irritant 2: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure 3: May cause respiratory irritation.[1][2]

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE), focusing on preventing ingestion, skin and eye contact, and inhalation of dust or aerosols.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is a direct response to the identified hazards. The following table summarizes the essential equipment for handling (1H-Pyrazol-4-yl)boronic acid hydrochloride, with a detailed explanation of the rationale for each.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against airborne particles and accidental splashes, addressing the "serious eye irritation" hazard.[3][4]
Hand Protection Nitrile gloves (or other chemical-resistant gloves).Prevents skin contact, mitigating the risk of skin irritation.[2][5] Gloves should be inspected before use and disposed of properly after handling.[2]
Protective Clothing A standard laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[4][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][6][7]Minimizes the inhalation of dust, which can cause respiratory tract irritation.[1][2]

Step-by-Step Safe Handling Protocol

A systematic approach to handling (1H-Pyrazol-4-yl)boronic acid hydrochloride minimizes risk at every stage. The following workflow is designed to be a self-validating system for safe laboratory practice.

Preparation and Weighing
  • Designated Area: Conduct all handling operations in a designated area, preferably within a chemical fume hood to control dust.[7] Ensure that an eyewash station and safety shower are readily accessible.[6][7][8]

  • Gather Materials: Before handling the compound, ensure all necessary PPE is worn correctly and all required equipment (spatulas, weigh boats, containers) is clean and readily available.

  • Weighing: Tare a suitable container on the balance. Carefully transfer the required amount of (1H-Pyrazol-4-yl)boronic acid hydrochloride using a clean spatula. Avoid creating dust clouds during transfer.[2]

  • Closure: Immediately and securely close the main container after dispensing.[6][7][9]

In-Reaction Use
  • Addition: When adding the solid to a reaction vessel, do so carefully to prevent splashing or dust generation.

  • Inert Atmosphere: For reactions sensitive to air, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Monitoring: Throughout the reaction, maintain all PPE and be vigilant for any signs of spills or exposure.

Post-Handling and Decontamination
  • Clean-Up: In case of a spill, avoid creating dust.[2] Carefully sweep or scoop up the solid material and place it in a labeled container for waste disposal.[2][6][10] Clean the affected area thoroughly.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the appropriate waste stream.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3][6]

The following diagram illustrates the logical flow of the safe handling procedure:

SafeHandlingWorkflow cluster_prep Preparation cluster_use In-Reaction Use cluster_post Post-Handling Prep Don PPE Designate Work in Fume Hood Prep->Designate Weigh Weigh Compound Carefully Designate->Weigh Add Add to Reaction Weigh->Add Transfer to Reaction Monitor Monitor Reaction Add->Monitor Clean Clean & Decontaminate Monitor->Clean Reaction Complete Dispose Dispose of Waste Clean->Dispose Remove_PPE Remove PPE Dispose->Remove_PPE Wash Wash Hands Remove_PPE->Wash

Caption: A workflow diagram for the safe handling of (1H-Pyrazol-4-yl)boronic acid hydrochloride.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing (1H-Pyrazol-4-yl)boronic acid hydrochloride should be treated as chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (weigh boats, gloves, paper towels), in a clearly labeled, sealed container.[2][10]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container.

  • Disposal Route: Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed disposal company.[1][2][3] Do not dispose of this compound down the drain.[2] While some simple boric acids in small, neutralized quantities may be permissible for drain disposal under specific local regulations, the precautionary principle dictates that complex organic boronic acids should be sent for hazardous waste disposal.[11][12][13][14]

By adhering to these detailed protocols, researchers can confidently and safely utilize (1H-Pyrazol-4-yl)boronic acid hydrochloride, fostering a laboratory environment that prioritizes both scientific advancement and the well-being of its personnel.

References

  • Capot Chemical. (2008, October 31). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. Retrieved from [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Lab Alley. Boric Acid Safety & Hazards. Retrieved from [Link]

  • Lafayette College Public Safety. Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • Sciencing. (2022, March 24). Disposal Of Boric Acid. Retrieved from [Link]

  • IsoLab. Boric Acid Standard Operating Procedure. Retrieved from [Link]

  • Reddit. (2021, January 3). Tips for disposal of Sparex and Boric acid?. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.